Product packaging for Tetrakis(2-butoxyethyl) orthosilicate(Cat. No.:CAS No. 18765-38-3)

Tetrakis(2-butoxyethyl) orthosilicate

Cat. No.: B103857
CAS No.: 18765-38-3
M. Wt: 496.7 g/mol
InChI Key: KWBZWRZCDGHBIQ-UHFFFAOYSA-N
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Description

Tetrakis(2-butoxyethyl) orthosilicate ( 18765-38-3) is a silicon alkoxide ester that serves as a specialized precursor in material science, offering distinct advantages for controlled sol-gel processing . Its molecular structure features four 2-butoxyethyl groups (C24H52O8Si) attached to a central silicon atom, resulting in a molecular weight of 496.75 g/mol . The core research value of this compound lies in its slower rate of hydrolysis and condensation compared to smaller alkoxides like tetraethoxysilane (TEOS) . This reduced reactivity, caused by steric hindrance from the bulky alkoxy groups, provides researchers with greater control over the polymerization kinetics, enabling the precise tailoring of material microstructure . This controlled process is fundamental to synthesizing advanced materials with defined porosity, surface area, and network density . In application, this compound is utilized in the synthesis of mesoporous silica with well-defined pore sizes and high specific surface areas for catalysis and adsorption . It is also employed as a precursor for depositing uniform silica thin films and protective coatings with enhanced durability for optical sensors and photovoltaics, and in the production of functional silica nanoparticles . Additionally, it acts as an effective adhesion promoter and crosslinker in adhesives, sealants, and composite materials . The compound is a colorless liquid with a density of approximately 0.97 g/mL and should be stored under an inert atmosphere at 2-8°C . This product is designated For Research Use Only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52O8Si B103857 Tetrakis(2-butoxyethyl) orthosilicate CAS No. 18765-38-3

Properties

IUPAC Name

tetrakis(2-butoxyethyl) silicate
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InChI

InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZWRZCDGHBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066407
Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
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Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18765-38-3
Record name Tetrakis(2-butoxyethyl) orthosilicate
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Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester
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Record name Tetrakis(2-butoxyethyl) orthosilicate
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Foundational & Exploratory

"synthesis of Tetrakis(2-butoxyethyl) orthosilicate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Tetrakis(2-butoxyethyl) orthosilicate

Introduction

This compound, also known as tetra(2-butoxyethyl) silicate, is an organosilicon compound with the chemical formula Si(OCH₂CH₂OC₄H╉)₄. It belongs to the family of orthosilicates, which are esters of orthosilicic acid. The unique structure of this molecule, featuring a central silicon atom bonded to four 2-butoxyethyl groups, imparts specific properties that make it a valuable component in various industrial and research applications. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the primary synthetic routes, experimental protocols, and relevant chemical principles.

This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis and application of advanced organosilicon compounds.

Properties and Applications

This compound is a liquid at room temperature with a high boiling point. The butoxyethyl groups provide a degree of organic compatibility, while the central silicate core offers the potential for forming inorganic silica networks upon hydrolysis and condensation. This dual nature is key to its applications.

Key Applications Include:

  • Adhesion Promoter: It enhances the bonding strength between different materials, which is critical in the manufacturing of composites and sealants.

  • Crosslinking Agent: Used in the formulation of room-temperature-vulcanizing (RTV) silicone sealants.[1]

  • Surface Modifier: It can be used to modify the surface of silica, imparting hydrophobic properties.[1]

  • Precursor in Sol-Gel Processes: It is a vital precursor for the synthesis of silica-based materials, such as coatings, nanoparticles, and aerogels, through the sol-gel process. The controlled hydrolysis and condensation of this compound allow for the formation of silica networks with tailored properties.[2]

  • Drug Delivery: The sol-gel method using orthosilicate precursors can be employed to create silica nanoparticles for drug delivery systems, offering biocompatibility and controlled release.[2]

Synthesis of this compound

There are three primary methods for the synthesis of this compound:

  • Direct Synthesis from Elemental Silicon and 2-Butoxyethanol: This is a prominent industrial method.

  • Reaction of Silicon Tetrachloride (SiCl₄) with 2-Butoxyethanol: A common laboratory-scale synthesis.

  • Transesterification of a Simpler Orthosilicate: An alternative route involving the exchange of alkoxy groups.

The following sections provide detailed descriptions of these synthetic pathways.

Direct Synthesis from Elemental Silicon and 2-Butoxyethanol

This method involves the direct reaction of elemental silicon with 2-butoxyethanol, typically in the presence of a catalyst. The overall reaction is as follows:

Si + 4 HOCH₂CH₂OC₄H₉ → Si(OCH₂CH₂OC₄H₉)₄ + 2 H₂[3]

This process is favored in industrial settings due to its directness and atom economy.

Experimental Protocol:

A detailed experimental protocol for a similar direct synthesis of a tetraalkyl orthosilicate is described in US Patent 4,288,604. The following is a generalized procedure adapted for the synthesis of this compound:

  • Reactor Setup: A stirred-tank reactor equipped with a heating mantle, a condenser, and an inert gas inlet is charged with 2-butoxyethanol.

  • Catalyst Addition: An alkali metal or alkali metal hydroxide, such as sodium or potassium hydroxide, is added to the 2-butoxyethanol to form the corresponding alkoxide catalyst in situ. The formation of the reactive alkoxide intermediate is crucial for the reaction mechanism.[3]

  • Silicon Addition: High-purity (>98%) elemental silicon powder is added to the reactor. The use of high-purity silicon is preferred to minimize side reactions.[4]

  • Reaction Conditions: The reaction mixture is heated to a temperature in the range of 200–210°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.[4] Maintaining the optimal temperature is critical to prevent thermal degradation of the product.[4]

  • Reaction Progression: The reaction is monitored by the evolution of hydrogen gas.

  • Product Isolation: After the reaction is complete, the product, this compound, is isolated from the reaction mixture by distillation under reduced pressure.

Quantitative Data:

ParameterValue/ConditionSource
Reactants Elemental Silicon, 2-Butoxyethanol[3]
Catalyst Alkali metal or alkali metal hydroxide[3]
Temperature 200–210°C[4]
Atmosphere Inert (e.g., Nitrogen)[4]
Purity of Silicon >98%[4]
Illustrative Yield >70% (for similar compounds)[5]
Synthesis from Silicon Tetrachloride and 2-Butoxyethanol

This method is a common route for laboratory-scale synthesis of orthosilicates. The reaction involves the alcoholysis of silicon tetrachloride with 2-butoxyethanol.

SiCl₄ + 4 HOCH₂CH₂OC₄H₉ → Si(OCH₂CH₂OC₄H₉)₄ + 4 HCl

A key challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can catalyze side reactions.

Experimental Protocol:

  • Reactor Setup: A three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer is charged with a solution of 2-butoxyethanol in an anhydrous solvent (e.g., toluene).

  • HCl Scavenger: An anhydrous base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the HCl as it is formed.

  • Addition of SiCl₄: Silicon tetrachloride is added dropwise to the stirred solution of 2-butoxyethanol at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Product Isolation: The precipitated hydrochloride salt of the base is removed by filtration. The solvent is then removed from the filtrate by distillation, and the crude product is purified by vacuum distillation.

Quantitative Data:

Specific quantitative data for the synthesis of this compound via this method is not available in the provided search results. However, for the synthesis of the related Tetrakis(2-ethoxyethyl) orthosilicate, yields of 75-85% have been reported.[7]

ParameterValue/ConditionSource (Illustrative)
Reactants Silicon Tetrachloride, 2-Butoxyethanol[3]
Solvent Anhydrous TolueneGeneral Knowledge
HCl Scavenger Pyridine or Triethylamine[3]
Temperature 0-5°C (addition), Room Temperature (reaction)General Knowledge
Illustrative Yield 75-85% (for Tetrakis(2-ethoxyethyl) orthosilicate)[7]
Synthesis by Transesterification

Transesterification is another viable method for synthesizing this compound. This process involves reacting a more common and volatile orthosilicate, such as tetraethyl orthosilicate (TEOS), with 2-butoxyethanol.

Si(OC₂H₅)₄ + 4 HOCH₂CH₂OC₄H₉ ⇌ Si(OCH₂CH₂OC₄H₉)₄ + 4 C₂H₅OH

The reaction is an equilibrium process. To drive the reaction to completion, the more volatile alcohol byproduct (ethanol in this case) is continuously removed by distillation.

Experimental Protocol:

  • Reactor Setup: A distillation apparatus is assembled with a reaction flask, a distillation column, a condenser, and a receiving flask.

  • Reactants and Catalyst: The reaction flask is charged with tetraethyl orthosilicate (TEOS), an excess of 2-butoxyethanol, and an acid or base catalyst (e.g., a titanium alkoxide or a strong acid/base).

  • Reaction and Distillation: The reaction mixture is heated. As the reaction proceeds, ethanol is formed and, being more volatile than 2-butoxyethanol and the product, it distills out of the reaction mixture, shifting the equilibrium towards the formation of the desired product.

  • Product Isolation: Once the removal of ethanol is complete (indicated by a rise in the distillation head temperature to that of 2-butoxyethanol), the excess 2-butoxyethanol and the catalyst are removed by vacuum distillation to yield the purified this compound.

Quantitative Data:

While this method is considered viable for laboratory-scale synthesis, specific yield data for this compound was not found in the search results. The efficiency of the transesterification is highly dependent on the efficiency of the removal of the alcohol byproduct.

Visualizations

Synthesis Workflow

The following diagram illustrates the different synthetic pathways for this compound.

Synthesis_Workflow cluster_direct Direct Synthesis cluster_sicl4 SiCl4 Route cluster_transesterification Transesterification Si Elemental Silicon Direct_Reaction Reaction (200-210°C) Si->Direct_Reaction Butoxyethanol1 2-Butoxyethanol Butoxyethanol1->Direct_Reaction Catalyst1 Alkali Metal Catalyst Catalyst1->Direct_Reaction Product Tetrakis(2-butoxyethyl) orthosilicate Direct_Reaction->Product SiCl4 Silicon Tetrachloride SiCl4_Reaction Alcoholysis SiCl4->SiCl4_Reaction Butoxyethanol2 2-Butoxyethanol Butoxyethanol2->SiCl4_Reaction Base Base (e.g., Pyridine) Base->SiCl4_Reaction SiCl4_Reaction->Product TEOS Tetraethyl Orthosilicate (TEOS) Trans_Reaction Ester Exchange TEOS->Trans_Reaction Butoxyethanol3 2-Butoxyethanol Butoxyethanol3->Trans_Reaction Catalyst2 Acid/Base Catalyst Catalyst2->Trans_Reaction Trans_Reaction->Product

Caption: Overview of the primary synthetic routes to this compound.

Sol-Gel Process Workflow

This compound is a precursor in the sol-gel process to form silica-based materials. The following diagram outlines the key stages of this process.

Sol_Gel_Process TBEOS Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) Hydrolysis Hydrolysis TBEOS->Hydrolysis Water Water Water->Hydrolysis Catalyst Acid or Base Catalyst Catalyst->Hydrolysis Silanol Silanol Intermediates (Si-OH) Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation Sol->Gelation Gel Gel (3D Network) Gelation->Gel Drying Drying Gel->Drying Xerogel_Aerogel Xerogel or Aerogel Drying->Xerogel_Aerogel

Caption: The sol-gel process using this compound as a precursor.

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the direct synthesis from elemental silicon being the most prominent for industrial production and the reaction with silicon tetrachloride being a common laboratory method. The choice of synthesis route depends on factors such as the desired scale of production, available starting materials, and safety considerations. The unique properties of this compound make it a versatile precursor for the development of advanced materials through processes like the sol-gel method, with applications spanning from coatings and adhesives to nanotechnology and drug delivery. Further research into optimizing reaction conditions and yields for the various synthetic pathways will continue to enhance the utility of this important organosilicon compound.

References

"chemical structure of Tetrakis(2-butoxyethyl) orthosilicate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tetrakis(2-butoxyethyl) orthosilicate

Introduction

This compound (TBEOS) is an organosilicon compound belonging to the family of orthosilicates.[1] As a tetrafunctional orthosilicate, it is characterized by a central silicon atom bonded to four 2-butoxyethyl groups through oxygen atoms.[1] Its unique molecular structure, particularly the bulky 2-butoxyethyl ligands, imparts specific chemical and physical properties that distinguish it from more common precursors like tetraethyl orthosilicate (TEOS).[1] These properties make TBEOS a valuable compound in various industrial and research applications, including as an adhesion promoter, a coupling agent, and a precursor in the synthesis of silica-based materials.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of TBEOS, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

The chemical structure of TBEOS consists of a central silicon atom bonded to four 2-butoxyethyl [-OCH₂CH₂O(CH₂)₃CH₃] ligands.[1] This structure results in significant steric hindrance around the silicon atom, which influences its reactivity, particularly the rate of hydrolysis.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18765-38-3[1][2]
Molecular Formula C₂₄H₅₂O₈Si[1][2]
Molecular Weight 496.7 g/mol [1][2]
IUPAC Name tetrakis(2-butoxyethyl) silicate[2]
InChI InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3[2]
InChI Key KWBZWRZCDGHBIQ-UHFFFAOYSA-N[1][2]
SMILES CCCCOCCO--INVALID-LINK--(OCCOCCCC)OCCOCCCC[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical Form Colorless transparent liquid[3]
Boiling Point 205°C @ 1.3 mmHg[3]
Flash Point 92°C[3]
Density (25/25°C) 0.970 g/cm³[3]
Refractive Index (20°C) 1.444[3]
Purity Min 98.0%[3]
Solubility Enhanced solubility and compatibility with polar solvents compared to other silicon esters.[2]

Synthesis and Experimental Protocols

The primary industrial method for synthesizing TBEOS is the direct reaction of elemental silicon with 2-butoxyethanol. This process is typically facilitated by a catalyst, such as an alkali metal, to increase the reaction rate.[1]

Generalized Reaction: Si + 4 R-OH → Si(OR)₄ + 2 H₂ (where R is the 2-butoxyethyl group)[1]

Experimental Protocol: Direct Synthesis (Representative)

Objective: To synthesize this compound via the direct reaction of elemental silicon and 2-butoxyethanol.

Materials:

  • Elemental silicon powder

  • 2-butoxyethanol

  • Sodium metal (catalyst)

  • Inert solvent (e.g., high-boiling point ether)

  • Reaction vessel with a reflux condenser and mechanical stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

  • The reaction vessel is charged with elemental silicon powder and a pre-formed amount of this compound to act as a solvent and initiator.[1]

  • The system is flushed with an inert gas to remove air and moisture.

  • A catalytic amount of sodium is carefully added to the mixture.[1] The sodium reacts with 2-butoxyethanol to form the reactive alkoxide intermediate.

  • 2-butoxyethanol is then slowly added to the reaction mixture while stirring.

  • The reaction is heated to reflux and maintained at that temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by measuring the evolution of hydrogen gas.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst residue is removed by filtration.

  • The excess solvent and any unreacted 2-butoxyethanol are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts Si Elemental Silicon Reaction Direct Reaction under Inert Atmosphere Si->Reaction Butoxyethanol 2-Butoxyethanol Butoxyethanol->Reaction Catalyst Alkali Metal Catalyst (e.g., Na) Catalyst->Reaction TBEOS This compound Reaction->TBEOS H2 Hydrogen Gas (Byproduct) Reaction->H2

Direct Synthesis Workflow for TBEOS

Structural Analysis

Spectroscopic methods are crucial for confirming the structure and purity of TBEOS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is employed to verify the presence of the butoxyethyl groups.

  • Characteristic signals for the methylene protons of the butoxyethyl groups are expected around δ 1.2–1.6 ppm .

  • Signals for the protons adjacent to the ether oxygen are anticipated at approximately δ 3.4–3.8 ppm .[1]

  • The integration of these signals should align with the expected proton count of the molecular structure.[1]

Applications in Research and Development

The unique properties of TBEOS make it suitable for several applications relevant to researchers and drug development professionals.

  • Adhesion Promoter and Coupling Agent: TBEOS can act as a bridge between inorganic substrates (like glass or silica) and organic polymer matrices, enhancing the adhesion and durability of coatings, adhesives, and composites.[1][2]

  • Sol-Gel Processes: It serves as a precursor in the sol-gel process to create silica-based materials.[2] The hydrolysis and condensation of TBEOS lead to the formation of a stable siloxane network.[2] The slower hydrolysis rate compared to TEOS, due to steric hindrance, allows for more controlled gelation.[1]

  • Drug Delivery: While research on TBEOS in drug delivery is not as extensive as for TEOS, its properties suggest potential applications. Similar orthosilicates like TEOS are used to create silica-based hydrogels for the controlled release of therapeutic agents.[4] The biocompatibility and tunable properties of silica matrices derived from such precursors make them promising for encapsulating drugs, potentially enhancing their stability and providing sustained release.[5]

  • Surface Modification: It can be used to modify the surface of silica to impart hydrophobic properties.[3]

G cluster_properties Key Structural & Chemical Properties cluster_applications Applications TBEOS Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) Prop1 Bulky 2-Butoxyethyl Ligands TBEOS->Prop1 Prop3 Forms Stable Siloxane Networks TBEOS->Prop3 Prop2 Controlled Hydrolysis Rate Prop1->Prop2 Prop4 Good Adhesion Properties Prop1->Prop4 App1 Sol-Gel Precursor Prop2->App1 Prop3->App1 App3 Potential for Drug Delivery Systems Prop3->App3 App4 Surface Modification Agent Prop3->App4 App2 Adhesion Promoter Prop4->App2

Relationship between TBEOS Properties and Applications

Safety and Handling

TBEOS is a chemical that requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Information

CategoryInformation
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.[6] H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.[7] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention.[7] P501: Dispose of contents/ container to an approved waste disposal plant.
Storage Store in an inert atmosphere, between 2-8°C.

Handling Recommendations:

  • Use in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Take precautionary measures against static discharge.[9][10]

  • Keep away from heat, sparks, and open flames.[9][10]

  • Containers should be kept tightly closed in a dry and cool place.[3][7]

Conclusion

This compound is a specialized organosilicon compound with a distinct chemical structure that governs its utility. The presence of four bulky 2-butoxyethyl groups provides steric hindrance, leading to a more controlled hydrolysis rate compared to smaller alkoxysilanes. This property, combined with its ability to form stable silica networks and act as an effective coupling agent, makes it a valuable material for advanced coatings, adhesives, and composites. For researchers in materials science and drug development, TBEOS offers potential as a precursor for creating novel silica-based materials for applications such as controlled drug release and surface functionalization. Proper understanding of its synthesis, properties, and safety protocols is essential for its effective and safe utilization in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of Tetrakis(2-butoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (CAS No. 18765-38-3) is an organosilicate compound with increasing significance in various scientific and industrial applications, including as a precursor for silica materials, a crosslinking agent, and in the formulation of coatings and adhesives.[1] Its unique molecular structure, featuring a central silicon atom bonded to four 2-butoxyethyl groups, imparts specific physical and chemical characteristics that are crucial for its application. This technical guide provides an in-depth overview of the core physical properties of this compound, supported by available data and standardized experimental methodologies.

Molecular and Chemical Identity

  • Molecular Formula: C₂₄H₅₂O₈Si[1]

  • Molecular Weight: 496.75 g/mol [2]

  • Synonyms: Silicic acid (H₄SiO₄), tetrakis(2-butoxyethyl) ester; Ethanol, 2-butoxy-, tetraester with silicic acid (H₄SiO₄)[3]

Summary of Physical Properties

PropertyValueConditions
Appearance Colorless transparent liquidAmbient
Boiling Point 205 °Cat 1.3 mmHg[2]
Density 0.970 g/cm³at 25 °C[2]
Refractive Index 1.444at 20 °C[2]
Flash Point 92 °C
Solubility Enhanced solubility in polar solvents; Hydrophobic[1][4]General
Purity Min 98.0%Commercially available specification[2]

Detailed Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively published, the following are standardized methodologies that are broadly applicable to organosilicate compounds of this nature.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point, distillation under reduced pressure is a common method to prevent decomposition.

Methodology: Distillation

A simple or fractional distillation apparatus can be used.[5] The sample is heated in a distillation flask, and the temperature of the vapor is monitored as it passes into the condenser.[5] The boiling point is the temperature at which the vapor temperature remains constant during the distillation of the pure substance.[5] For high-boiling liquids, a vacuum pump is connected to the system to reduce the pressure, and the boiling point is recorded at that specific pressure.[6]

Methodology: Microscale Determination

For small sample volumes, a microscale method can be employed.[7] A small amount of the liquid is placed in a melting point tube with an inverted capillary tube.[8] The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to re-enter the capillary, is recorded as the boiling point.[8]

Determination of Density

The density of a liquid is its mass per unit volume. For liquid silanes and related compounds, several standard methods can be utilized.

Methodology: Pycnometer Method

A pycnometer, a glass flask with a precise volume, is weighed empty and then filled with the liquid sample. The pycnometer is then reweighed. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[9][10][11] A small sample of the liquid is placed between two prisms.[9] Light is passed through the sample, and the refractometer measures the critical angle of total internal reflection.[12] This angle is then used to calculate the refractive index.[11] The measurement is typically performed at a standard temperature, often 20°C, using a monochromatic light source like a sodium D-line (589 nm).[9]

Factors Influencing Hydrolysis

A critical aspect of this compound's utility is its hydrolysis and condensation to form silica networks. The rate of this process is influenced by several factors, as illustrated in the following diagram.

G Factors Influencing Hydrolysis of this compound TBEOS Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) Hydrolysis Hydrolysis Rate TBEOS->Hydrolysis undergoes StericHindrance Steric Hindrance (Bulky Butoxyethyl Groups) StericHindrance->Hydrolysis decreases SolventPolarity Solvent Polarity SolventPolarity->Hydrolysis influences Catalyst Presence of Acid/Base Catalyst Catalyst->Hydrolysis accelerates WaterConcentration Water Concentration WaterConcentration->Hydrolysis increases Temperature Temperature Temperature->Hydrolysis increases

Factors influencing the hydrolysis rate of TBEOS.

The bulky 2-butoxyethyl groups provide significant steric hindrance around the central silicon atom, which slows down the rate of hydrolysis compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS).[4] This controlled reactivity is advantageous in applications requiring longer pot life and uniform network formation.[4] The presence of polar solvents can enhance the reaction rate by stabilizing intermediates.[1]

Conclusion

This technical guide has summarized the key physical properties of this compound and outlined standard experimental methodologies for their determination. While a comprehensive set of quantitative data is not fully available in the literature, the provided information serves as a valuable resource for researchers and professionals working with this versatile organosilicate. Further experimental characterization is encouraged to fill the existing data gaps and enhance the understanding of this compound's behavior in various applications.

References

An In-depth Technical Guide to the Hydrolysis and Condensation of Tetrakis(2-butoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(2-butoxyethyl) orthosilicate (TBOS) is a silicon alkoxide precursor increasingly utilized in the synthesis of advanced silica-based materials. Its unique chemical structure, characterized by bulky 2-butoxyethyl groups, offers distinct advantages in controlling the kinetics of the sol-gel process, leading to materials with tailored properties. This technical guide provides a comprehensive overview of the hydrolysis and condensation of TBOS, with a particular focus on its application in the development of mesoporous silica for drug delivery. Due to the limited availability of specific quantitative kinetic data for TBOS, this guide leverages the extensive research on tetraethyl orthosilicate (TEOS) as a foundational model, extrapolating the anticipated behavior of TBOS based on established principles of sol-gel chemistry and steric hindrance.

Introduction to the Sol-Gel Process

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silicon alkoxides like TBOS, the process is primarily driven by two key reactions: hydrolysis and condensation.

1.1. Hydrolysis: In the presence of water and a catalyst (acidic or basic), the alkoxy groups (-OR) of the silicon precursor are replaced with hydroxyl groups (-OH).

Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH

1.2. Condensation: The subsequent condensation reaction involves the formation of siloxane bridges (Si-O-Si) from the hydroxylated intermediates, leading to the formation of a three-dimensional silica network. This can occur through two pathways:

  • Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

  • Alcohol Condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH

The relative rates of hydrolysis and condensation, which are influenced by factors such as pH, catalyst, solvent, temperature, and the nature of the alkoxy group, determine the structure and properties of the final silica material.

The Unique Role of the 2-Butoxyethyl Group in TBOS

The distinguishing feature of TBOS is the presence of four 2-butoxyethyl groups attached to the central silicon atom. These groups are considerably larger and more sterically hindering than the ethyl groups of the more commonly studied TEOS.[1][2] This steric bulk is the primary factor influencing the hydrolysis and condensation kinetics of TBOS.

The bulky nature of the 2-butoxyethyl ligands impedes the approach of water molecules to the silicon center, resulting in a significantly slower hydrolysis rate compared to TEOS.[1][2] Similarly, the condensation rate is also retarded. This slower reaction kinetic allows for greater control over the sol-gel process, enabling the formation of more ordered and well-defined porous structures.[2] Research on various tetraalkyl orthosilicates has consistently shown that the rate of hydrolysis decreases as the length and branching of the alkyl chain increase.[2]

Quantitative Data and Material Properties

While specific kinetic data for TBOS hydrolysis and condensation are scarce in the literature, the properties of the resulting silica materials have been reported, particularly in the context of mesoporous silica for biomedical applications.

PropertyValue/DescriptionRelevance in Drug DevelopmentCitation
Specific Surface Area 400 - 1200 m²/gHigh surface area allows for significant drug loading capacity.[2]
Pore Size 2 - 50 nm (tunable)Tunable pore size enables the accommodation of various drug molecules.[2]
Biocompatibility Low cytotoxicitySuitable for in-vivo applications with minimal adverse effects.[2]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of mesoporous silica nanoparticles using a silicon alkoxide precursor. It is important to note that due to the slower kinetics of TBOS, reaction times and catalyst concentrations may need to be adjusted compared to protocols developed for TEOS.

4.1. Stöber-based Method for Silica Nanoparticle Synthesis

This method is widely used for producing monodisperse silica nanoparticles.

Materials:

  • This compound (TBOS)

  • Ethanol (or other suitable alcohol)

  • Deionized Water

  • Ammonium Hydroxide (catalyst)

Procedure:

  • A solution of ethanol and deionized water is prepared in a reaction vessel.

  • Ammonium hydroxide is added to the solution to act as a catalyst. The amount of ammonia will influence the final particle size.

  • TBOS is added to the stirred solution. The concentration of TBOS will also affect the particle size.

  • The reaction mixture is stirred at a constant temperature for a specified period. Due to the slower hydrolysis of TBOS, this period may be longer than for TEOS-based syntheses.

  • The resulting silica nanoparticles are collected by centrifugation and washed several times with ethanol and water to remove any unreacted precursors and catalyst.

  • The purified nanoparticles are then dried.

Visualizing the Process

5.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the hydrolysis and condensation of TBOS and a typical experimental workflow.

Hydrolysis_Condensation TBOS Tetrakis(2-butoxyethyl) orthosilicate (TBOS) Hydrolysis Hydrolysis (+ H₂O, Catalyst) TBOS->Hydrolysis Silanol Silanol Intermediates (Si-OH) Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Siloxane Siloxane Network (Si-O-Si) Condensation->Siloxane Gel Silica Gel Siloxane->Gel

Hydrolysis and condensation pathway of TBOS.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Mixing Mixing (TBOS, Solvent, Water, Catalyst) Reaction Reaction (Stirring at controlled temperature) Mixing->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing (Ethanol/Water) Centrifugation->Washing Drying Drying Washing->Drying Analysis Material Analysis (e.g., SEM, TEM, BET) Drying->Analysis

Generalized experimental workflow for silica synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_kinetics Reaction Kinetics cluster_props Material Properties pH pH HydrolysisRate Hydrolysis Rate pH->HydrolysisRate CondensationRate Condensation Rate pH->CondensationRate Catalyst Catalyst Conc. Catalyst->HydrolysisRate Catalyst->CondensationRate Temperature Temperature Temperature->HydrolysisRate Temperature->CondensationRate Solvent Solvent Solvent->HydrolysisRate Solvent->CondensationRate ParticleSize Particle Size HydrolysisRate->ParticleSize SurfaceArea Surface Area HydrolysisRate->SurfaceArea PoreSize Pore Size HydrolysisRate->PoreSize CondensationRate->ParticleSize CondensationRate->SurfaceArea CondensationRate->PoreSize

Factors influencing silica material properties.

Conclusion

This compound serves as a valuable precursor in the sol-gel synthesis of silica-based materials, particularly for applications in drug delivery where precise control over porosity and particle size is crucial. The steric hindrance imparted by the butoxyethyl groups leads to slower hydrolysis and condensation rates compared to smaller alkoxysilanes like TEOS, offering a greater degree of control over the final material architecture. While specific quantitative kinetic data for TBOS remains an area for further research, the principles outlined in this guide, in conjunction with the extensive knowledge base for TEOS, provide a strong framework for the rational design and synthesis of advanced silica materials for researchers, scientists, and drug development professionals.

References

Tetrakis(2-butoxyethyl) Orthosilicate as a Silica Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) is an alkoxide precursor used in the synthesis of silica (silicon dioxide, SiO₂) nanomaterials through the sol-gel process. While less common than its counterpart, tetraethyl orthosilicate (TEOS), TBEOS offers distinct advantages due to its chemical structure, particularly its longer, more sterically hindering butoxyethyl groups. These characteristics influence its hydrolysis and condensation rates, providing greater control over the final properties of the silica material. This technical guide provides a comprehensive overview of TBEOS as a silica precursor, focusing on its properties, the synthesis of silica nanoparticles, and its applications, particularly in the field of drug delivery.

Properties of this compound

TBEOS is a colorless liquid with a molecular formula of C₂₄H₅₂O₈Si. Its key physical and chemical properties are summarized in the table below, alongside those of the commonly used precursor TEOS for comparison. The larger alkoxy groups of TBEOS lead to a higher molecular weight, boiling point, and density, as well as a slower rate of hydrolysis due to increased steric hindrance around the central silicon atom.[1]

PropertyThis compound (TBEOS)Tetraethyl Orthosilicate (TEOS)
CAS Number 18765-38-378-10-4
Molecular Formula C₂₄H₅₂O₈SiC₈H₂₀O₄Si
Molecular Weight 496.75 g/mol 208.33 g/mol
Appearance Colorless liquidColorless liquid
Density 0.970 g/mL at 25°C0.933 g/mL at 20°C
Boiling Point 205°C at 1.3 mmHg168-169°C
Flash Point 92°C45°C
Refractive Index 1.444 at 20°C1.382 at 20°C

The Sol-Gel Synthesis of Silica Nanoparticles

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the hydrolysis of a precursor in a solvent, followed by polycondensation to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a continuous three-dimensional network of particles.

The overall reaction for the formation of silica from TBEOS can be summarized as follows:

Hydrolysis: Si(OCH₂CH₂OC₄H₉)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OC₄H₉

Condensation: Si(OH)₄ → SiO₂ + 2H₂O

The rate of these reactions is significantly influenced by factors such as pH, temperature, solvent, and the concentration of reactants and catalysts. The slower hydrolysis rate of TBEOS compared to TEOS allows for more controlled growth of silica nanoparticles, potentially leading to more uniform particle sizes and tailored porous structures.[1]

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles (Adapted for TBEOS)

While specific, detailed protocols for TBEOS are not as prevalent in the literature as for TEOS, the following adapted Stöber method can serve as a starting point. Note: Optimization of the parameters is crucial due to the different reactivity of TBEOS.

Materials:

  • This compound (TBEOS)

  • Ethanol (absolute)

  • Deionized water

  • Ammonium hydroxide (28-30% solution)

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water. The ratio of ethanol to water will influence the particle size.

  • Add ammonium hydroxide to the solution to act as a catalyst and adjust the pH to a basic level (typically pH 10-11).

  • While stirring vigorously, add the desired amount of TBEOS to the solution. The concentration of TBEOS will also affect the final particle size.

  • Continue stirring the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-24 hours). The longer reaction time compared to TEOS-based synthesis may be necessary due to the slower hydrolysis of TBEOS.

  • After the reaction is complete, the resulting silica nanoparticles can be collected by centrifugation.

  • Wash the nanoparticles several times with ethanol and deionized water to remove any unreacted reagents.

  • The purified nanoparticles can then be dried, for example, in an oven at a specific temperature.

Characterization of Silica Nanoparticles

The properties of the synthesized silica nanoparticles are crucial for their intended application. Key characterization techniques and the typical properties of silica nanoparticles are outlined in the table below. It is important to note that these properties can be tuned by adjusting the synthesis parameters. For silica derived from TBEOS, the slower reaction kinetics can be leveraged to achieve high surface areas and controlled pore sizes.[2]

PropertyTypical Range for Mesoporous SilicaCharacterization Technique(s)
Particle Size 50 - 500 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Surface Area 400 - 1200 m²/gBrunauer-Emmett-Teller (BET) analysis
Pore Volume 0.4 - 1.5 cm³/gNitrogen adsorption-desorption isotherms
Pore Size 2 - 50 nmBarrett-Joyner-Halenda (BJH) analysis
Surface Charge Negative (in neutral pH)Zeta Potential Measurement

Experimental Workflow: Sol-Gel Synthesis

The sol-gel process for synthesizing silica nanoparticles from a precursor like TBEOS can be visualized as a clear workflow.

Sol_Gel_Process cluster_solution Solution Preparation cluster_reaction Reaction cluster_formation Particle Formation & Processing TBEOS TBEOS Precursor Hydrolysis Hydrolysis TBEOS->Hydrolysis Solvent Ethanol/Water Solvent->Hydrolysis Catalyst Ammonia Catalyst->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Silica Sol Condensation->Sol Gel Silica Gel Sol->Gel Nanoparticles Silica Nanoparticles Gel->Nanoparticles

Caption: Workflow of the sol-gel synthesis of silica nanoparticles from TBEOS.

Applications in Drug Development

The unique properties of silica nanoparticles, such as high surface area, tunable pore size, and biocompatibility, make them excellent candidates for drug delivery systems. Silica nanoparticles can be loaded with therapeutic agents and functionalized to target specific cells or tissues.

Drug Loading and Release

Drugs can be loaded into the porous structure of silica nanoparticles through methods like simple immersion or co-condensation during synthesis. The release of the drug can be controlled by the pore size and surface chemistry of the nanoparticles. For instance, the surface can be modified with stimuli-responsive molecules that trigger drug release in response to specific physiological conditions, such as a change in pH.

Experimental Protocol: Drug Loading (Immersion Method)

Materials:

  • Synthesized silica nanoparticles

  • Drug of interest

  • Appropriate solvent for the drug

Procedure:

  • Disperse a known amount of silica nanoparticles in a solution of the drug dissolved in a suitable solvent.

  • Stir the mixture for an extended period (e.g., 24 hours) to allow the drug to diffuse into the pores of the nanoparticles.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded nanoparticles.

  • The drug loading efficiency can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Signaling Pathways in Cancer Therapy

Silica nanoparticles are being extensively researched for their potential in cancer therapy. They can be used to deliver chemotherapeutic agents directly to tumor cells, thereby reducing systemic toxicity. Furthermore, studies have shown that silica nanoparticles themselves can interact with cellular signaling pathways. For example, silica nanoparticles have been reported to upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in cancer cells, which can play a role in inducing apoptosis (programmed cell death).

TNF and MAPK Signaling Pathway

The following diagram illustrates a simplified representation of the TNF and MAPK signaling pathways that can be activated by stimuli such as silica nanoparticles, leading to a cellular response.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SilicaNP Silica Nanoparticles TNFR TNF Receptor SilicaNP->TNFR Activates TRAF2 TRAF2 TNFR->TRAF2 ASK1 ASK1 TRAF2->ASK1 MKK MKK4/7 ASK1->MKK JNK JNK MKK->JNK p38 p38 MKK->p38 AP1 AP-1 JNK->AP1 p38->AP1 Gene Gene Expression (e.g., Apoptosis) AP1->Gene

Caption: Simplified TNF and MAPK signaling pathway activated by silica nanoparticles.

Conclusion

This compound is a valuable precursor for the synthesis of silica nanoparticles with tunable properties. Its slower hydrolysis and condensation kinetics, a direct result of its bulky butoxyethyl groups, offer enhanced control over the sol-gel process, enabling the fabrication of materials with high surface area and well-defined porosity. These characteristics are particularly advantageous for applications in drug delivery, where precise control over particle size, pore structure, and surface chemistry is paramount for optimizing drug loading and release profiles. Further research into the specific synthesis conditions for TBEOS and the biological interactions of the resulting silica nanoparticles will undoubtedly expand their utility in advanced therapeutic and diagnostic applications.

References

A Deep Dive into the Solubility of Tetrakis(2-butoxyethyl) orthosilicate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBEOS), a tetra-alkoxy silane, is a versatile organosilicon compound with a range of applications in materials science, including as a precursor for silica-based materials, a crosslinking agent, and an adhesion promoter. A critical parameter for its effective use in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of TBEOS, addresses the lack of specific quantitative data in publicly available literature, and offers a generalized experimental protocol for its determination.

The molecular structure of TBEOS, featuring a central silicate core esterified with four 2-butoxyethyl groups, imparts a unique solubility profile. The long butoxyethyl chains contribute to its overall non-polar character, while the ether linkages introduce a degree of polarity. This amphiphilic nature dictates its interaction with different solvent classes.

Predicted Solubility Profile

Below is a table summarizing the expected qualitative solubility of TBEOS in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighThe long alkyl chains of TBEOS have strong van der Waals interactions with aliphatic hydrocarbons.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHighSimilar non-polar characteristics allow for effective solvation.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe ether linkages in both TBEOS and the solvent molecules promote miscibility.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe polarity of the ketone group is balanced by its alkyl chains, allowing for good interaction.
Alcohols Ethanol, Methanol, IsopropanolModerateThe hydroxyl group of alcohols can interact with the ether oxygens of TBEOS, but the overall polarity difference may limit miscibility, especially with shorter-chain alcohols.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents have a polarity that is compatible with the overall character of TBEOS.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low to ModerateThe high polarity of these solvents may not be ideal for solvating the large non-polar component of TBEOS.
Water Insoluble to Very Slightly Soluble[1][2][3]The large hydrophobic structure of TBEOS prevents significant interaction with the highly polar water molecules.[1][2][3]

Experimental Determination of Solubility: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a well-established and reliable technique.[4][5][6][7][8] The following is a generalized protocol for determining the solubility of a liquid compound like TBEOS in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer, depending on the analyte and solvent)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of TBEOS to a known volume of the selected organic solvent in a glass vial or flask. The excess is crucial to ensure that saturation is reached.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a few days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a period to allow the undissolved TBEOS to separate.

    • If a clear separation is not achieved by gravity, the mixture can be centrifuged to pellet the excess solute.

  • Sample Preparation and Analysis:

    • Carefully extract a known volume of the clear, saturated supernatant (the solvent containing the dissolved TBEOS).

    • Dilute the extracted sample gravimetrically or volumetrically with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of TBEOS.

  • Calculation of Solubility:

    • Calculate the concentration of TBEOS in the original saturated solution, taking into account the dilution factor.

    • The solubility is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight percentage (wt%).

Visualizing Methodologies and Relationships

To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Solubility_Testing_Workflow cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis A Add excess TBEOS to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Cease agitation and let settle D->E F Centrifuge (optional) E->F G Extract clear supernatant F->G H Dilute sample G->H I Analyze via GC/HPLC H->I J Calculate Solubility I->J

Caption: A generalized workflow for determining the solubility of TBEOS using the shake-flask method.

Molecular_Interactions cluster_solvents Solvents cluster_tbeos_structure TBEOS Molecular Characteristics TBEOS TBEOS Polar Polar (e.g., Ethanol) TBEOS->Polar Weak to Moderate Interaction (Dipole-Dipole via Ether Linkage) NonPolar Non-Polar (e.g., Hexane) TBEOS->NonPolar Strong Interaction (van der Waals) Alkyl Long Alkyl Chains (Non-Polar) Ether Ether Linkages (Polar)

Caption: A diagram illustrating the interactions between TBEOS and different types of organic solvents.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic attributed to its molecular structure which contains both large non-polar alkyl chains and polar ether linkages. While quantitative data is scarce, its solubility profile can be reliably predicted for most applications. For instances where precise solubility values are necessary, the shake-flask method provides a robust experimental framework for their determination. The information and methodologies presented in this guide are intended to assist researchers and professionals in the effective handling and application of this versatile organosilicon compound.

References

An In-depth Technical Guide to CAS Number 18765-38-3: Properties, Applications, and Emerging Role in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Tetrakis(2-butoxyethyl) orthosilicate (CAS No. 18765-38-3). Primarily utilized in materials science as a crosslinking agent and for surface modification, this organosilicon compound is gaining attention in the biomedical field. This document details its physicochemical characteristics, synthesis methodologies, and toxicological profile. A significant focus is placed on its emerging application as a precursor in the sol-gel synthesis of mesoporous silica nanoparticles for advanced drug delivery systems, highlighting the biocompatibility and low cytotoxicity of the resulting nanomaterials. Experimental protocols for synthesis and analysis are described, and key processes are visualized through logical and workflow diagrams.

Chemical and Physical Properties

This compound is an organosilicon compound with a central silicate structure bonded to four 2-butoxyethyl groups.[1] This molecular architecture imparts specific physical and chemical properties, rendering it a versatile precursor in various chemical processes.[2]

Identifiers and Structure
PropertyValueReference
CAS Number 18765-38-3[3]
IUPAC Name tetrakis(2-butoxyethyl) silicate[4][5]
Synonyms Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester; Ethanol, 2-butoxy-, silicate; Tetrakis(2-butoxyethoxy)silane[1][4]
Molecular Formula C24H52O8Si[3]
Molecular Weight 496.76 g/mol [3]
SMILES CCCCOCCO--INVALID-LINK--(OCCOCCCC)OCCOCCCC[1]
InChI Key KWBZWRZCDGHBIQ-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueReference
Physical Form Colorless to pale yellow liquid[1][6]
Boiling Point 205°C at 1.3 mmHg[2][6]
Density 0.97 g/mL at 25°C[2]
Flash Point 92°C[2]
Solubility Good solubility in organic solvents[1]
Purity Typically ≥97%[5]
Storage 2-8°C, under inert atmosphere[5]

Synthesis and Reactions

This compound can be synthesized through several routes, with the choice of method often depending on the desired scale and purity.

Synthesis Methodologies

Three primary methods for the synthesis of this compound have been documented:

  • Direct Synthesis from Elemental Silicon : This industrial-scale method involves the direct reaction of elemental silicon with 2-butoxyethanol, typically in the presence of an alkali metal catalyst.[7] The reaction produces the desired orthosilicate and hydrogen gas as a byproduct.[7]

  • Reaction of Silicon Tetrachloride with 2-Butoxyethanol : This common laboratory-scale synthesis involves the reaction of silicon tetrachloride with an excess of 2-butoxyethanol.[7] The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis and generates hydrogen chloride (HCl) as a byproduct, which needs to be neutralized.[7]

  • Transesterification : This method involves the exchange of alkoxy groups from a simpler orthosilicate, such as tetraethyl orthosilicate (TEOS), with 2-butoxyethanol.[7] The reaction is driven by the removal of the more volatile alcohol byproduct (e.g., ethanol) through distillation.[7]

Synthesis_Pathways cluster_reactants Reactants cluster_methods Synthesis Methods Elemental Silicon Elemental Silicon Direct Synthesis Direct Synthesis Elemental Silicon->Direct Synthesis 2-Butoxyethanol 2-Butoxyethanol 2-Butoxyethanol->Direct Synthesis Reaction with SiCl4 Reaction with SiCl4 2-Butoxyethanol->Reaction with SiCl4 Transesterification Transesterification 2-Butoxyethanol->Transesterification Silicon Tetrachloride Silicon Tetrachloride Silicon Tetrachloride->Reaction with SiCl4 Tetraethyl Orthosilicate (TEOS) Tetraethyl Orthosilicate (TEOS) Tetraethyl Orthosilicate (TEOS)->Transesterification Product This compound Direct Synthesis->Product Reaction with SiCl4->Product Transesterification->Product

Synthesis pathways for this compound.
Hydrolysis and Condensation

A key reaction of this compound is its hydrolysis in the presence of water, which leads to the formation of silanol groups (Si-OH). These silanol groups can then undergo condensation to form stable siloxane bonds (Si-O-Si), creating a three-dimensional silica network.[2] The rate of hydrolysis is slower compared to smaller alkoxysilanes due to the steric hindrance from the bulky butoxyethyl groups.[8] This controlled hydrolysis is advantageous in applications like sol-gel synthesis.[2]

Hydrolysis_Condensation A This compound Si(OR)4 B Hydrolysis (+ H2O) A->B C Silanol Intermediate (RO)3Si-OH B->C D Condensation (- H2O) C->D E Siloxane Network (Si-O-Si)n D->E

Hydrolysis and condensation of this compound.

Applications in Materials Science

The primary industrial applications of this compound leverage its ability to form stable silica networks upon curing.

  • Coatings, Adhesives, and Sealants : It is used as a crosslinking agent in room-temperature vulcanizing (RTV) silicone sealants, contributing to the formation of a flexible and resilient three-dimensional network.[2] This enhances adhesion, elasticity, and durability.[1][2]

  • Surface Modification : It can be used to modify the surface of silica, imparting hydrophobicity.[2] This is beneficial for creating water-repellent materials and coatings.[2]

Emerging Role in Drug Delivery and Biomedical Applications

While not used as a therapeutic agent itself, this compound is a key precursor in the synthesis of mesoporous silica nanoparticles (MSNs) for drug delivery applications.[2]

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

MSNs are synthesized via a sol-gel process where this compound undergoes controlled hydrolysis and condensation.[2] This process allows for the creation of nanoparticles with tunable pore sizes, typically ranging from 2 to 20 nanometers, and high surface areas (exceeding 900 m²/g).[2] These properties are ideal for high drug loading capacities.[2]

Biocompatibility and Low Cytotoxicity

MSNs synthesized from this compound have demonstrated exceptional biocompatibility and low cytotoxicity, making them suitable for pharmaceutical applications.[2] The broader class of silane coatings is recognized for its biocompatibility, as the hydrolysis product, Si(OH)4, can be excreted through the renal system.[3]

Advantages in Drug Delivery Systems

The use of organosilicates in drug delivery systems offers several advantages:

  • Controlled Release : The presence of silicates in polymer-based drug delivery systems can reduce the rate of drug release, allowing for controlled and sustained delivery.[1]

  • Enhanced Mechanical Properties : The incorporation of silicates can increase the Young's modulus of polymer composites.[1]

  • Targeted Delivery : The surface of MSNs can be functionalized to enable targeted delivery of therapeutic agents to specific cells or tissues.

Drug_Delivery_Application cluster_precursor Precursor cluster_process Process cluster_nanoparticle Nanomaterial cluster_application Application A Tetrakis(2-butoxyethyl) orthosilicate B Sol-Gel Synthesis (Hydrolysis & Condensation) A->B C Mesoporous Silica Nanoparticles (MSNs) B->C D Drug Loading C->D E Controlled Release D->E F Targeted Delivery D->F

Logical workflow of this compound in drug delivery.

Experimental Protocols

General Protocol for Sol-Gel Synthesis of Mesoporous Silica Nanoparticles

This protocol provides a general framework. Specific parameters such as temperature, pH, and catalyst concentration would need to be optimized for desired particle size and porosity.

  • Preparation of the Precursor Solution : this compound is dissolved in an organic solvent (e.g., ethanol).

  • Hydrolysis : An aqueous solution, often containing an acid or base catalyst, is added to the precursor solution under vigorous stirring to initiate hydrolysis.

  • Condensation and Particle Growth : The solution is aged, typically for several hours to days, to allow for the condensation of silanol groups and the formation and growth of silica nanoparticles.

  • Purification : The resulting nanoparticles are collected by centrifugation or filtration, washed with solvent and water to remove unreacted precursors and byproducts, and then dried.

Analytical Techniques for Characterization

The synthesized this compound and the resulting silica nanoparticles can be characterized using a variety of analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the synthesized orthosilicate, particularly ¹H NMR to verify the butoxyethyl groups.[7]
Elemental Analysis To determine the percentage composition of C, H, O, and Si, and to confirm the empirical formula.[7]
Gas Chromatography (GC) To assess the purity of the orthosilicate.
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and pore structure of the synthesized mesoporous silica nanoparticles.
Nitrogen Adsorption-Desorption Analysis (BET) To determine the surface area and pore size distribution of the silica nanoparticles.

Toxicological and Safety Information

Hazard Identification

This compound is associated with the following hazards:

  • Skin Irritation : Causes skin irritation.[9]

  • Eye Irritation : May cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

Toxicological Data
  • Acute Oral Toxicity : LD50, Rat, > 2,000 mg/kg.[9]

  • Systemic Effects : In animal studies, effects have been reported on the blood.[9]

  • Developmental Toxicity : Did not cause birth defects in laboratory animals.[9]

Handling and Safety Precautions
  • Handle in a well-ventilated area.[1]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[1]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile organosilicon compound with established applications in materials science. Its significance for researchers and professionals in drug development is rapidly growing due to its role as a precursor for biocompatible mesoporous silica nanoparticles. The ability to synthesize MSNs with controlled properties via a sol-gel process opens up new possibilities for advanced drug delivery systems. While the compound itself requires careful handling due to its irritant properties, the resulting silica nanomaterials exhibit low cytotoxicity, making them promising candidates for a variety of biomedical applications. Further research into the functionalization of these nanoparticles will likely expand their utility in targeted therapies and diagnostics.

References

In-Depth Technical Guide: Safety and Handling of Tetrakis(2-butoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for Tetrakis(2-butoxyethyl) orthosilicate (CAS No. 18765-38-3). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C24H52O8Si[1][2][3][4]
Molecular Weight 496.75 g/mol [1][3][4][5]
Appearance Colorless to pale yellow liquid[1][3][4]
Odor Characteristic[6]
Density 0.970 g/cm³ at 25°C[1][3][4]
Boiling Point 205°C at 1.3 mmHg[1][3][4]
Flash Point 92°C (closed cup)[1][3][4][6]
Vapor Pressure < 1 hPa at 20°C[6]
Solubility in Water Soluble (hydrolyzes)[6]
Dynamic Viscosity 6.5 mPa·s at 20°C[6]

Toxicological Data

This compound is classified as a skin irritant and may cause damage to organs (blood) through prolonged or repeated exposure if swallowed.[3][7] The following tables detail its acute toxicity profile.

Acute Oral Toxicity
Test OrganismLD50Remarks
Rat> 2,000 mg/kgNo deaths occurred at this concentration. The substance or mixture has no acute oral toxicity.[4][8][9]
Rat> 5,000 mg/kgEstimated value for a mixture containing the substance. Harmful effects not anticipated from swallowing small amounts.
Acute Dermal Toxicity
Test OrganismLD50Remarks
Rat> 2,000 mg/kgThe substance or mixture has no acute dermal toxicity.[8][9]
Rabbit5,300 mg/kgFor a similar material (Tetra n-Butyl titanate).[4]
Acute Inhalation Toxicity
Test OrganismLC50Remarks
Rat> 22.6 mg/l (4 hours, vapour)For a similar material (Octamethyltrisiloxane), no deaths occurred at this concentration. Brief exposure (minutes) to this compound is not likely to cause adverse effects.
Rat11 mg/l (4 hours, dust/mist)For a similar material (Tetra n-Butyl titanate).[8]

Ecotoxicity Data

This substance is considered readily biodegradable. However, it is crucial to prevent its release into the environment.

Test TypeSpeciesResultExposure TimeGuideline
Acute toxicity to fish Danio rerio (zebra fish)LC50 > 201 mg/L96 hoursOECD Test Guideline 203
Acute toxicity to aquatic invertebrates Daphnia sp. (water flea)EC50 > 90 mg/L48 hoursEG 84/449
Acute toxicity to algae/aquatic plants Scenedesmus subspicatusErC50 > 161 mg/L72 hours88/302/EC

Experimental Protocols

The toxicity data presented are primarily derived from standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. A generalized workflow for an acute oral toxicity study based on OECD Guideline 401 is described below.

cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., Rats, male and female) acclimatization Acclimatization (Standard laboratory conditions) animal_selection->acclimatization dose_prep Dose Preparation (Test substance in appropriate vehicle) acclimatization->dose_prep fasting Fasting (Overnight before dosing) dose_prep->fasting dosing Oral Gavage Administration (Single dose) fasting->dosing mortality_check Mortality Check (Daily) dosing->mortality_check clinical_signs Clinical Signs Observation (e.g., changes in skin, fur, eyes, behavior) dosing->clinical_signs body_weight Body Weight Measurement (Regular intervals) dosing->body_weight necropsy Gross Necropsy (At the end of the study) mortality_check->necropsy clinical_signs->necropsy body_weight->necropsy data_analysis Data Analysis (Calculation of LD50) necropsy->data_analysis cluster_protection Required Protection ppe Personal Protective Equipment (PPE) eye_protection Eye Protection (Wear approved safety goggles) ppe->eye_protection hand_protection Hand Protection (Wear protective gloves, e.g., Nitrile rubber) ppe->hand_protection body_protection Body Protection (Wear protective clothing. Flame retardant antistatic protective clothing is recommended) ppe->body_protection respiratory_protection Respiratory Protection (If ventilation is insufficient, use a suitable respirator with an organic vapor cartridge) ppe->respiratory_protection cluster_response Immediate Response cluster_first_aid First Aid Measures cluster_containment Spill and Fire Control incident Incident Occurs (Spill, Exposure, Fire) evacuate Evacuate Immediate Area incident->evacuate first_aid Administer First Aid incident->first_aid spill_control Control Spill incident->spill_control fire_control Extinguish Fire incident->fire_control inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. first_aid->inhalation skin_contact Skin Contact: Immediately take off all contaminated clothing. Wash with plenty of soap and water. Get medical advice if irritation occurs. first_aid->skin_contact eye_contact Eye Contact: Immediately rinse with water for at least 15-30 minutes. Remove contact lenses if present. Seek immediate medical attention. first_aid->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. first_aid->ingestion spill_contain Spill Containment: Absorb with inert material (e.g., sand, earth). Collect in a suitable container for disposal. Prevent entry into waterways. spill_control->spill_contain fire_extinguish Fire Extinguishing: Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a direct water stream. fire_control->fire_extinguish

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis Using Tetrakis(2-butoxyethyl) Orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBOS) is a silicon alkoxide precursor utilized in the sol-gel synthesis of silica-based materials. The sol-gel process offers a versatile method for producing materials with a high degree of purity and tailored properties at low temperatures. TBOS, with its chemical formula Si(OCH₂CH₂O(CH₂)₃CH₃)₄, is characterized by its bulky butoxyethyl groups. These groups influence the hydrolysis and condensation kinetics, generally leading to a slower reaction rate compared to more common precursors like tetraethyl orthosilicate (TEOS). This controlled reactivity can be advantageous in achieving specific material morphologies and properties.

The primary application of TBOS in a research and drug development context is in the synthesis of silica nanoparticles, bioactive glasses, and coatings. The biocompatibility of the resulting silica makes it a promising material for drug delivery systems and tissue engineering scaffolds.

Disclaimer: Detailed experimental protocols and extensive quantitative data specifically for this compound (TBOS) are limited in publicly available scientific literature. The following protocols and data are largely based on established methods for the more common silica precursor, Tetraethyl orthosilicate (TEOS). The protocols have been adapted to account for the known differences in reactivity of TBOS, primarily its slower hydrolysis rate due to the larger and more complex alkoxy groups. Researchers should consider these as starting points and may need to optimize the reaction conditions for their specific applications.

Application Notes

The use of TBOS in sol-gel synthesis allows for the creation of various functional materials. Key applications include the formation of silica nanoparticles for controlled drug release and the synthesis of bioactive glass scaffolds for tissue regeneration.

Silica Nanoparticles for Drug Delivery

Silica nanoparticles synthesized via the sol-gel method can be tailored to have specific particle sizes, surface areas, and pore structures, making them excellent candidates for drug delivery vehicles. The slower hydrolysis of TBOS may offer better control over particle size distribution.

Table 1: Typical Experimental Parameters for Silica Nanoparticle Synthesis (Adapted from TEOS-based methods)

ParameterRangeEffect on Nanoparticle Properties
TBOS Concentration0.1 - 1.0 MHigher concentrations generally lead to larger particle sizes.
Water to TBOS Molar Ratio (r)2 - 20Affects the degree of hydrolysis and condensation. Higher 'r' values can lead to smaller particles.
Catalyst (Ammonia or HCl)pH 8-12 (basic) or pH 1-3 (acidic)Basic catalysts lead to more spherical and monodisperse particles. Acidic catalysts result in faster gelation.
Temperature25 - 60 °CHigher temperatures increase the rate of hydrolysis and condensation, potentially leading to smaller particles.
Stirring Speed200 - 800 rpmAffects the homogeneity of the reaction mixture and can influence particle size distribution.
Bioactive Glass Synthesis

Bioactive glasses are materials that can form a bond with living tissues. Sol-gel synthesis using TBOS can produce bioactive glasses in the SiO₂-CaO-P₂O₅ system. These materials can be used as coatings for orthopedic implants or as powders for bone grafts.

Table 2: Example Composition and Properties of a Bioactive Glass (Adapted from TEOS-based synthesis)

ComponentMolar Percentage
SiO₂ (from TBOS)60%
CaO36%
P₂O₅4%
Property Value
Surface Area> 150 m²/g
Pore Volume~0.2 cm³/g
BioactivityFormation of hydroxyapatite layer in Simulated Body Fluid (SBF) within 24 hours.

Experimental Protocols

The following are detailed protocols for the sol-gel synthesis of silica nanoparticles and bioactive glass using TBOS. These are foundational methods that can be modified to achieve desired material characteristics.

Protocol 1: Synthesis of Silica Nanoparticles

This protocol details the synthesis of silica nanoparticles using a modified Stöber method with TBOS as the precursor and ammonia as a catalyst.

Materials:

  • This compound (TBOS)

  • Ethanol (absolute)

  • Deionized Water

  • Ammonium Hydroxide (28-30%)

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of 100 mL of absolute ethanol and 10 mL of deionized water.

  • Place the flask in a sonicator bath for 15 minutes to ensure a homogeneous mixture.

  • Add 5 mL of ammonium hydroxide to the solution and stir the mixture at 500 rpm for 10 minutes at room temperature.

  • Slowly add 5 mL of TBOS to the reaction mixture while maintaining vigorous stirring.

  • Allow the reaction to proceed for 12 hours under continuous stirring. The solution will gradually become opalescent, indicating the formation of silica nanoparticles.

  • After 12 hours, collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

  • Wash the collected nanoparticles three times with absolute ethanol to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at 60°C for 24 hours.

Protocol 2: Synthesis of Bioactive Glass Powder

This protocol describes the synthesis of a bioactive glass powder in the SiO₂-CaO-P₂O₅ system using TBOS.

Materials:

  • This compound (TBOS)

  • Triethyl phosphate (TEP)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Deionized Water

  • Nitric Acid (70%)

Procedure:

  • In a 500 mL beaker, add 150 mL of deionized water and 2 mL of nitric acid.

  • While stirring, add 35.6 g of TBOS and 4.6 g of TEP to the acidified water. Stir for approximately 1 hour until the solution becomes clear, indicating the hydrolysis of the precursors.

  • In a separate beaker, dissolve 33.8 g of calcium nitrate tetrahydrate in 50 mL of deionized water.

  • Slowly add the calcium nitrate solution to the precursor solution under vigorous stirring.

  • Continue stirring for another 2 hours to allow for the formation of a homogeneous sol.

  • Pour the sol into a petri dish and place it in an oven at 70°C for 48 hours for gelation and aging.

  • Increase the temperature to 120°C and hold for 24 hours to dry the gel.

  • Grind the dried gel into a fine powder using a mortar and pestle.

  • Calcify the powder in a furnace at 700°C for 3 hours to remove residual nitrates and organic components, resulting in the final bioactive glass powder.

Visualizations

The following diagrams illustrate the key processes and relationships in TBOS-based sol-gel synthesis.

Sol_Gel_Workflow cluster_0 Sol Formation cluster_1 Gelation & Aging cluster_2 Post-Processing Precursor TBOS Precursor Mixing Mixing & Stirring Precursor->Mixing Solvent Ethanol/Water Solvent->Mixing Catalyst Acid or Base Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Initiation Condensation Condensation Hydrolysis->Condensation Forms Si-OH Gel 3D Silica Network (Gel) Condensation->Gel Forms Si-O-Si Aging Aging Gel->Aging Strengthening Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Final_Material Silica Material Calcination->Final_Material

Caption: General workflow of the sol-gel process using TBOS.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Material Properties TBOS_Conc TBOS Concentration Particle_Size Particle Size TBOS_Conc->Particle_Size Increases Water_Ratio Water:TBOS Ratio Water_Ratio->Particle_Size Decreases (generally) Hydrolysis_Rate Hydrolysis Rate Water_Ratio->Hydrolysis_Rate Increases Catalyst_Type Catalyst Type/pH Catalyst_Type->Particle_Size Influences Catalyst_Type->Hydrolysis_Rate Influences Temperature Temperature Temperature->Particle_Size Decreases Temperature->Hydrolysis_Rate Increases Surface_Area Surface Area Particle_Size->Surface_Area Inversely related Porosity Porosity Surface_Area->Porosity Directly related Hydrolysis_Rate->Particle_Size Influences

Applications of Tetrakis(2-butoxyethyl) Orthosilicate in Advanced Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate is an organosilicate compound with potential applications in the formulation of advanced coatings. Its unique chemical structure, featuring bulky 2-butoxyethyl groups, influences its hydrolysis and condensation kinetics, offering distinct properties compared to more common alkoxysilanes like tetraethyl orthosilicate (TEOS). These properties make it a candidate for use as a crosslinker, adhesion promoter, and surface modifier in various coating systems. This document provides an overview of its applications, supported by generalized experimental protocols and data presented for comparative analysis.

Key Applications in Coatings

Due to limited specific data in publicly available literature, the following application notes are based on the known functions of similar alkoxysilanes and product data sheets mentioning this compound. The primary theorized applications include its use as a crosslinking agent for silicone-based coatings and as a hydrophobic surface modifier. Safety data sheets confirm its use as a component in primer formulations, suggesting a role in adhesion promotion.

Application 1: Crosslinking Agent in Room-Temperature-Vulcanizing (RTV) Silicone Coatings

This compound can function as a crosslinking agent in RTV silicone formulations. The hydrolysis of the butoxyethyl groups in the presence of atmospheric moisture leads to the formation of silanol groups, which then condense with hydroxyl-terminated silicone polymers to form a durable, crosslinked network. The slower hydrolysis rate of this compound compared to smaller alkoxysilanes can offer a longer pot life and more controlled curing process.

Application 2: Hydrophobic Surface Modification

The butoxyethyl groups in this compound can impart hydrophobic properties to a coating. When used as an additive or in a sol-gel process, these organic groups orient towards the coating-air interface, reducing the surface energy and increasing the water contact angle, leading to enhanced water repellency.

Application 3: Adhesion Promoter in Primers

The presence of this compound in primers, such as DOWSIL™ PR-1200 RTV Prime Coat, indicates its role as an adhesion promoter.[1] It can form covalent bonds with both the substrate and the subsequent coating layer, thereby improving the overall adhesion and durability of the coating system.

Quantitative Data Summary

Due to the proprietary nature of commercial formulations and the scarcity of published research, specific quantitative performance data for coatings containing this compound is limited. The following table provides an illustrative comparison of expected performance characteristics based on the general properties of alkoxysilane-modified coatings.

PropertyStandard Silicone CoatingSilicone Coating with this compound (Illustrative)Test Method
Cure Time 4-6 hours6-8 hoursASTM D1640
Hardness (Shore A) 25-3030-35ASTM D2240
Adhesion to Aluminum GoodExcellentASTM D3359
Water Contact Angle 95-100°105-115°ASTM D7334
Corrosion Resistance ModerateHighASTM B117 (Salt Spray)

Experimental Protocols

The following are generalized protocols for the application of this compound in coatings. Researchers should optimize these protocols based on their specific substrates, equipment, and performance requirements.

Protocol 1: Formulation of an RTV Silicone Coating

Objective: To prepare a one-component RTV silicone coating using this compound as a crosslinker.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity 1000 cSt)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Fumed silica (as a reinforcing filler)

  • Toluene (solvent)

Procedure:

  • In a moisture-free planetary mixer, disperse fumed silica in toluene.

  • Slowly add the PDMS-OH to the silica dispersion and mix until a homogeneous paste is formed.

  • In a separate, dry container, mix this compound with the DBTDL catalyst.

  • Under a nitrogen blanket, add the crosslinker/catalyst mixture to the PDMS/silica paste.

  • Mix under vacuum for 15-20 minutes to ensure homogeneity and remove any entrapped air.

  • Store the formulated coating in a moisture-proof container.

Curing:

  • Apply the coating to the substrate using a draw-down bar to a wet film thickness of 250 µm.

  • Allow to cure at ambient conditions (25°C, 50% relative humidity) for 24-48 hours.

Protocol 2: Preparation of a Hydrophobic Sol-Gel Coating

Objective: To prepare a hydrophobic coating on a glass substrate using a sol-gel process.

Materials:

  • This compound

  • Ethanol

  • Deionized water

  • Hydrochloric acid (0.1 M)

Procedure:

  • In a glass reactor, mix this compound with ethanol in a 1:4 molar ratio.

  • In a separate beaker, prepare an acidic water solution by adding hydrochloric acid to deionized water.

  • Slowly add the acidic water to the silane-ethanol mixture while stirring vigorously. The molar ratio of water to silane should be controlled (e.g., 2:1 for partial hydrolysis).

  • Continue stirring the mixture for 2-4 hours at room temperature to allow for hydrolysis and condensation to form the sol.

  • The substrate (e.g., glass slide) should be cleaned with piranha solution (use extreme caution) and dried.

  • Apply the sol to the substrate via dip-coating with a withdrawal speed of 10 cm/min.

  • Dry the coated substrate in an oven at 60°C for 30 minutes, followed by a curing step at 120°C for 1 hour.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical processes and experimental workflows described in the protocols.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_crosslinking Crosslinking with PDMS A Tetrakis(2-butoxyethyl) orthosilicate C Silanol (Si-OH) + 2-Butoxyethanol A->C + H₂O (Acid/Base Catalyst) B Water (H₂O) B->C F Hydroxyl-terminated PDMS D Silanol (Si-OH) E Siloxane (Si-O-Si) + Water D->E - H₂O G Crosslinked Silicone Network F->G

Caption: Hydrolysis and condensation of this compound and subsequent crosslinking.

G start Start mix_silane_etoh Mix this compound and Ethanol start->mix_silane_etoh prepare_acidic_water Prepare Acidic Water (H₂O + HCl) start->prepare_acidic_water add_water Slowly Add Acidic Water to Silane Mixture mix_silane_etoh->add_water prepare_acidic_water->add_water stir Stir for 2-4 hours (Sol Formation) add_water->stir dip_coat Dip-Coat Substrate stir->dip_coat clean_substrate Clean Substrate clean_substrate->dip_coat dry Dry at 60°C dip_coat->dry cure Cure at 120°C dry->cure end End cure->end

Caption: Experimental workflow for hydrophobic sol-gel coating preparation.

References

Application Notes and Protocols: Tetrakis(2-butoxyethyl) orthosilicate for Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) in the creation of hydrophobic surfaces. This document is intended for professionals in research and development who require robust and reproducible methods for surface modification.

Introduction

This compound is a tetrafunctional organosilicon compound with the chemical formula C₂₄H₅₂O₈Si. It serves as a precursor in the sol-gel process for forming silica-based coatings. A distinguishing feature of TBEOS is the presence of bulky 2-butoxyethyl groups. These groups impart significant steric hindrance around the central silicon atom, which leads to a slower, more controlled rate of hydrolysis and condensation compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS).[1] This controlled reactivity allows for greater precision in film formation and network growth, making it a valuable compound for creating uniform, hydrophobic surfaces.

The hydrophobicity of surfaces modified with TBEOS is attributed to the organic butoxyethyl chains that orient at the coating-air interface, lowering the surface energy and thus repelling water.

Key Applications

  • Creation of Hydrophobic and Superhydrophobic Surfaces: TBEOS-derived coatings can significantly increase the water contact angle of various substrates.

  • Adhesion Promotion: TBEOS is a component in primer formulations, such as DOWSIL™ 1200 OS Primer, where it enhances the covalent bonding between different material layers.

  • Controlled Release of Therapeutics: The porous silica matrix formed from TBEOS can be tailored for the encapsulation and controlled release of drugs.

  • Protective Coatings: The resultant silica network offers enhanced chemical and thermal stability, protecting the underlying substrate.[1]

Quantitative Data

The hydrophobic properties of a surface are primarily quantified by the water contact angle (WCA). The WCA of a surface treated with this compound is highly dependent on the substrate material and the specific processing parameters of the sol-gel method.

Precursor SystemSubstrateWater Contact Angle (WCA)Reference
This compoundSilica20° - 150°[2]
TEOS + Fluorinated SilaneMarble>170° (Superhydrophobic)[2]

Note: The wide range for TBEOS on silica highlights the critical influence of process parameters such as precursor concentration, catalyst, curing temperature, and application method.

Experimental Protocols

The following protocols provide a general framework for the preparation of hydrophobic coatings using this compound via a sol-gel process. It is recommended to optimize the parameters for specific substrate materials and desired outcomes.

Materials and Equipment
  • This compound (TBEOS)

  • Ethanol (or other suitable alcohol solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl, NH₄OH)

  • Substrates for coating (e.g., glass slides, silicon wafers)

  • Beakers, magnetic stirrer, and stir bars

  • Pipettes

  • Spin coater or dip coater

  • Oven or hot plate for curing

Protocol 1: Sol-Gel Preparation by Spin Coating

This protocol is suitable for creating thin, uniform hydrophobic films on flat substrates.

  • Substrate Preparation:

    • Thoroughly clean the substrate surface by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrates with a stream of nitrogen or in an oven at 110°C for 30 minutes.

    • For enhanced reactivity, the surface can be activated by oxygen plasma treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

  • Sol Preparation:

    • In a clean beaker, prepare a solution of TBEOS in ethanol. A typical starting concentration is 2-5% (v/v) TBEOS.

    • While stirring, add deionized water to the solution. The molar ratio of water to TBEOS is a critical parameter; a starting point is a 1:1 ratio.

    • Add a catalyst to control the hydrolysis and condensation reactions. For acid catalysis, add a few drops of 0.1 M HCl. For base catalysis, add a few drops of 0.1 M NH₄OH.

    • Continue stirring the sol at room temperature for at least 1-2 hours to allow for partial hydrolysis and condensation. The slower kinetics of TBEOS may necessitate longer aging times compared to TEOS.

  • Coating Application:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense the prepared sol onto the center of the substrate.

    • Spin coat the substrate. A two-step process is often effective: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the sol, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.

  • Curing:

    • Carefully remove the coated substrate from the spin coater.

    • Cure the coated substrate in an oven. A typical curing temperature is 100-150°C for 1-2 hours. This step is crucial for the completion of the condensation reactions and the formation of a stable siloxane network.

Protocol 2: Sol-Gel Preparation by Dip Coating

This method is suitable for coating non-planar or larger objects.

  • Substrate Preparation: Follow the same procedure as in Protocol 1.

  • Sol Preparation: Prepare the sol as described in Protocol 1.

  • Coating Application:

    • Immerse the substrate into the prepared sol at a constant, slow withdrawal speed (e.g., 1-5 mm/s).

    • Hold the substrate in the sol for a specific residence time (e.g., 1-5 minutes).

    • Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a key parameter that influences the coating thickness.

  • Curing: Cure the coated substrate as described in Protocol 1.

Visualizations

Sol-Gel Process Workflow

SolGel_Workflow cluster_prep Preparation cluster_process Process cluster_application Application cluster_result Result TBEOS Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) Mixing Mixing and Stirring TBEOS->Mixing Solvent Ethanol Solvent->Mixing Water Deionized Water Water->Mixing Catalyst Acid/Base Catalyst Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Initiates reaction Condensation Condensation Hydrolysis->Condensation Sol Aged Sol Condensation->Sol Application Spin Coating or Dip Coating Sol->Application Curing Curing (Heat Treatment) Application->Curing Result Hydrophobic Surface Curing->Result TBEOS_Reaction TBEOS Si(OCH₂CH₂OBu)₄ This compound Hydrolyzed (HO)ₓSi(OCH₂CH₂OBu)₄₋ₓ Partially Hydrolyzed TBEOS TBEOS->Hydrolyzed + H₂O (Hydrolysis) Silanol Si(OH)₄ Silanol Hydrolyzed->Silanol + H₂O Network ...-O-Si-O-Si-O-... Siloxane Network Hydrolyzed->Network - ROH (Condensation) Silanol->Network - H₂O (Condensation)

References

Application Note: Synthesis of Silica Nanoparticles using Tetrakis(2-butoxyethyl) orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are of significant interest in various fields, including drug delivery, diagnostics, and catalysis, owing to their high biocompatibility, large surface area, and tunable properties.[1] The most common method for SNP synthesis is the sol-gel process, typically employing tetraethyl orthosilicate (TEOS) as the silica precursor.[2] However, the choice of precursor can significantly influence the final properties of the nanoparticles.

This application note details a proposed protocol for the synthesis of silica nanoparticles using Tetrakis(2-butoxyethyl) orthosilicate (TBOS), a less common but potentially advantageous precursor. The bulky 2-butoxyethyl groups in TBOS result in a slower hydrolysis and condensation rate compared to TEOS.[3] This characteristic is reported to yield silica nanoparticles with larger particle and pore sizes, which can be beneficial for applications requiring high payload capacity or different release kinetics.[3]

This document provides a comprehensive, step-by-step experimental protocol adapted from the well-established Stöber method, along with templates for data collection and visualization of the experimental workflow.

Experimental Protocols

Materials and Equipment
  • This compound (TBOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Reaction vessel (e.g., round-bottom flask or beaker)

  • Pipettes and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Oven for drying

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Electron microscope (SEM or TEM) for morphological analysis

Proposed Synthesis Protocol (Modified Stöber Method)

This protocol is a recommended starting point for the synthesis of silica nanoparticles using TBOS. Optimization of the parameters may be required to achieve the desired particle characteristics.

  • Reaction Setup: In a clean reaction vessel, combine ethanol and deionized water. Place the vessel on a magnetic stirrer and begin stirring at a constant rate (e.g., 500 rpm) to ensure a homogeneous solution.

  • Catalyst Addition: Add the ammonium hydroxide solution to the ethanol/water mixture. Allow the solution to mix for 5-10 minutes.

  • Precursor Addition: Slowly add the desired amount of TBOS to the reaction mixture while maintaining vigorous stirring. The slower hydrolysis rate of TBOS may necessitate a dropwise addition to ensure uniform nucleation.

  • Reaction: Allow the reaction to proceed at room temperature under continuous stirring. Due to the slower kinetics of TBOS, a longer reaction time (e.g., 12-24 hours) compared to TEOS-based syntheses may be necessary for complete hydrolysis and condensation. The solution will gradually become turbid as the silica nanoparticles form.

  • Particle Recovery: After the reaction is complete, the silica nanoparticles are collected by centrifugation (e.g., 10,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in ethanol. This washing step should be repeated at least three times to remove unreacted reagents and byproducts.

  • Drying: After the final wash, dry the silica nanoparticles in an oven at a suitable temperature (e.g., 60-80°C) overnight.

Data Presentation

The following tables are templates for recording and comparing quantitative data from experimental variations.

Table 1: Effect of TBOS Concentration on Nanoparticle Properties

Sample IDTBOS (mL)Ethanol (mL)Water (mL)NH4OH (mL)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
TBOS-010.55052
TBOS-021.05052
TBOS-031.55052
TBOS-042.05052

Table 2: Effect of Water and Catalyst Concentration on Nanoparticle Properties

Sample IDTBOS (mL)Ethanol (mL)Water (mL)NH4OH (mL)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
TBOS-W11.0502.52
TBOS-W21.0505.02
TBOS-W31.0507.52
TBOS-C11.05051
TBOS-C21.05052
TBOS-C31.05053

Visualizations

Experimental Workflow

G cluster_prep Reaction Mixture Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection cluster_analysis Characterization prep1 Mix Ethanol and Water prep2 Add Ammonium Hydroxide (Catalyst) prep1->prep2 synth1 Add TBOS Precursor prep2->synth1 Homogeneous Solution synth2 Stir for 12-24 hours at Room Temperature synth1->synth2 purify1 Centrifugation synth2->purify1 Nanoparticle Suspension purify2 Wash with Ethanol (3x) purify1->purify2 purify3 Dry Nanoparticles purify2->purify3 analysis1 Particle Size Analysis (DLS) purify3->analysis1 Final Product analysis2 Morphology (SEM/TEM) purify3->analysis2

Caption: Workflow for the synthesis of silica nanoparticles using TBOS.

Signaling Pathway of Sol-Gel Process

G TBOS TBOS Si(OR)4 Hydrolysis Hydrolysis (+H2O, Catalyst) TBOS->Hydrolysis Silanol Silanol Intermediate Si(OR)3(OH) Hydrolysis->Silanol Condensation Condensation (-H2O or -ROH) Silanol->Condensation Siloxane Siloxane Bridge Si-O-Si Condensation->Siloxane Nucleation Nucleation Siloxane->Nucleation Growth Particle Growth Nucleation->Growth SNPs Silica Nanoparticles Growth->SNPs

Caption: Key steps in the sol-gel synthesis of silica nanoparticles.

References

Application Notes and Protocols: Sol-Gel Method for Thin Film Deposition with Tetrakis(2-butoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deposition of silica (SiO₂) thin films using Tetrakis(2-butoxyethyl) orthosilicate as a precursor via the sol-gel method. This precursor is of particular interest due to its slower hydrolysis and condensation kinetics compared to more common alkoxysilanes like tetraethyl orthosilicate (TEOS), which can offer greater control over the sol formation and subsequent film properties.

Introduction

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, including thin films and coatings. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silica thin films, this is typically achieved through the hydrolysis and condensation of a silicon alkoxide precursor.

This compound [Si(OCH₂CH₂O(CH₂)₃CH₃)₄] possesses bulky 2-butoxyethyl ligands. This steric hindrance significantly slows down the hydrolysis and condensation reactions, providing a wider processing window and potentially leading to denser, more uniform thin films.[1][2] These characteristics make it a suitable candidate for applications requiring precise control over film thickness, porosity, and surface chemistry, such as in drug delivery systems, protective coatings, and as a component in advanced biomaterials.

Chemical Principles: Hydrolysis and Condensation

The sol-gel process for this compound proceeds in two fundamental steps:

  • Hydrolysis: The silicon alkoxide reacts with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and 2-butoxyethanol as a byproduct.

  • Condensation: The silanol groups then react with each other (water condensation) or with remaining alkoxide groups (alcohol condensation) to form siloxane bridges (Si-O-Si), leading to the formation of a cross-linked silica network.

Due to the bulky nature of the butoxyethyl groups, the rate of these reactions is considerably slower than for smaller alkoxides like TEOS.[1][2] This allows for better control over the growth of the silica network.

Experimental Protocols

The following protocols are representative procedures for the deposition of silica thin films using this compound. Parameters may need to be adjusted based on the specific substrate, desired film thickness, and available equipment.

Materials and Equipment
  • Precursor: this compound (CAS No. 18765-38-3)

  • Solvent: Ethanol (anhydrous), 2-Propanol, or 1-Butanol

  • Catalyst: Hydrochloric acid (HCl) or Acetic Acid (CH₃COOH) for acid catalysis; Ammonium hydroxide (NH₄OH) for base catalysis.

  • Water: Deionized (DI) water

  • Substrates: Silicon wafers, glass slides, or other appropriate materials

  • Deposition Equipment: Spin coater or dip coater

  • Heat Treatment: Furnace or hot plate capable of reaching at least 500°C

  • Glassware: Beakers, magnetic stir bars, graduated cylinders, and pipettes

  • Characterization Equipment (optional): Ellipsometer, Atomic Force Microscope (AFM), UV-Vis Spectrophotometer.

Sol Preparation: Acid Catalysis Method

This method typically results in a more linear polymer structure and is well-suited for producing dense thin films.

  • In a clean glass beaker, mix this compound with the chosen alcohol solvent (e.g., ethanol) in a 1:4 molar ratio (precursor:solvent).

  • Begin stirring the mixture with a magnetic stir bar.

  • Prepare an aqueous solution of the acid catalyst. For example, a 0.1 M HCl solution.

  • Slowly add the acidic water to the precursor-solvent mixture while stirring. The molar ratio of water to the precursor should be carefully controlled, typically ranging from 1:1 to 4:1. A lower water ratio will further slow the reaction.

  • Continue stirring the sol at room temperature for an extended period, typically 12 to 24 hours, to allow for sufficient hydrolysis and initial condensation. The extended time is necessary due to the precursor's steric hindrance.[3][4]

  • The resulting sol should be clear and slightly viscous.

Thin Film Deposition

Spin Coating:

  • Clean the substrate thoroughly using a standard cleaning procedure (e.g., piranha etch for silicon wafers or sonication in acetone and isopropanol for glass).

  • Place the substrate on the spin coater chuck.

  • Dispense a small amount of the prepared sol onto the center of the substrate.

  • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is inversely proportional to the square root of the spin speed.

  • After spinning, place the coated substrate on a hotplate at 100-150°C for 5-10 minutes to evaporate the solvent and stabilize the film.

Dip Coating:

  • Clean the substrate as described for spin coating.

  • Immerse the substrate into the prepared sol at a constant, slow speed.

  • Hold the substrate in the sol for a short period (e.g., 1-2 minutes) to ensure complete wetting.

  • Withdraw the substrate from the sol at a constant, controlled speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed and the viscosity of the sol.

  • Allow the coated substrate to air dry or place it on a hotplate at 100-150°C for 5-10 minutes.

Heat Treatment (Annealing)
  • Place the dried, coated substrates in a furnace.

  • Ramp the temperature up to a final annealing temperature, typically between 400°C and 500°C. A slow ramp rate (e.g., 2-5°C/min) is recommended to prevent cracking of the film.

  • Hold the substrates at the final temperature for 1-2 hours to densify the film and remove residual organic components.

  • Allow the furnace to cool down slowly to room temperature.

Data Presentation

The following tables provide representative data for thin films deposited using this compound. Note: This data is illustrative and will vary based on the specific experimental conditions.

Sol Composition Parameter Value
Precursor Concentration0.5 M in Ethanol
H₂O : Precursor Molar Ratio2:1
Catalyst (HCl) Concentration0.05 M
Aging Time24 hours

Table 1: Representative Sol-Gel Solution Composition.

Spin Speed (rpm) Resulting Film Thickness (nm) Refractive Index at 633 nm
10002501.445
20001751.448
30001401.450
40001201.452

Table 2: Illustrative Film Properties as a Function of Spin Coating Speed (Post-Annealing at 450°C). The refractive index of the precursor itself is approximately 1.444.[5]

Visualizations

Sol-Gel Chemical Pathway

G cluster_0 Sol Preparation Precursor Tetrakis(2-butoxyethyl) orthosilicate Mixing Mixing and Stirring Precursor->Mixing Solvent Alcohol Solvent->Mixing Catalyst_Water H₂O + Catalyst (Acid or Base) Catalyst_Water->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Aged_Sol Aged Sol Condensation->Aged_Sol

Caption: Sol-Gel chemical reaction pathway.

Experimental Workflow for Thin Film Deposition

G cluster_1 Experimental Workflow Sol_Prep Sol Preparation Deposition Deposition (Spin or Dip Coating) Sol_Prep->Deposition Substrate_Clean Substrate Cleaning Substrate_Clean->Deposition Drying Drying (100-150°C) Deposition->Drying Annealing Annealing (400-500°C) Drying->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Experimental workflow diagram.

Troubleshooting and Considerations

  • Cracking of Films: This can occur if the film is too thick or if the heating and cooling rates during annealing are too fast. Reduce the sol concentration or increase the spin speed. Use a slower ramp rate for annealing.

  • Hazy or Opaque Films: This may indicate incomplete hydrolysis or premature, uncontrolled condensation leading to large particle formation. Ensure adequate mixing and aging of the sol.

  • Poor Adhesion: Inadequate substrate cleaning is a common cause. Ensure the substrate surface is clean and activated.

  • Safety: this compound and the solvents used are flammable and can cause irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By carefully controlling the experimental parameters, high-quality silica thin films can be reliably produced using this compound for a variety of advanced applications.

References

Application Notes and Protocols: The Role of Tetrakis(2-butoxyethyl) orthosilicate in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBOEOS) is an organosilicate that plays a crucial role as a crosslinking agent in the formulation of various adhesives, particularly in Room Temperature Vulcanizing (RTV) silicone sealants. Its primary function is to facilitate the curing process through hydrolysis and condensation reactions, which leads to the formation of a durable and stable three-dimensional siloxane network. This network structure is fundamental to the final mechanical and adhesive properties of the sealant. This document provides detailed application notes and experimental protocols for the utilization of TBOEOS in adhesive formulations.

Mechanism of Action: Hydrolysis and Condensation

The efficacy of this compound as a crosslinker is centered on its chemical reactivity in the presence of moisture. The process can be broken down into two primary stages:

  • Hydrolysis: The four 2-butoxyethyl groups attached to the central silicon atom are susceptible to hydrolysis. In the presence of atmospheric moisture, these alkoxy groups are replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing 2-butoxyethanol as a byproduct.

  • Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation reactions with other silanol groups on adjacent molecules or with hydroxyl groups present on the surface of a substrate. This condensation results in the formation of strong and stable siloxane bonds (Si-O-Si), creating a crosslinked polymer network.

The bulky 2-butoxyethyl groups in TBOEOS can influence the rate of hydrolysis due to steric hindrance, which can be a desirable characteristic for controlling the curing profile of the adhesive.

Experimental Protocols

Protocol 1: Preparation of a Basic RTV-1 Silicone Sealant Formulation

This protocol outlines the preparation of a one-component RTV silicone sealant using this compound as the crosslinking agent.

Materials:

  • α,ω-Silanol-terminated polydimethylsiloxane (PDMS) (viscosity: 10,000-20,000 cP)

  • Fumed silica (hydrophobic, treated)

  • This compound (TBOEOS)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene (solvent)

  • Planetary mixer with vacuum capabilities

  • Caulking tubes for packaging

Procedure:

  • Polymer and Filler Mixing: In a planetary mixer, combine 100 parts by weight of the α,ω-silanol-terminated PDMS with 10-15 parts by weight of fumed silica. Mix under vacuum at room temperature for 60 minutes to ensure uniform dispersion of the filler and to remove any entrapped air.

  • Crosslinker Addition: While maintaining the vacuum, add 3-7 parts by weight of this compound to the mixture. The exact amount can be varied to optimize the desired sealant properties (see Table 1). Continue mixing for an additional 30 minutes.

  • Catalyst Incorporation: In a separate, dry container, dilute 0.1-0.5 parts by weight of the DBTDL catalyst in a small amount of anhydrous toluene. Add the catalyst solution to the main mixture and continue to mix under vacuum for a final 15 minutes.

  • Packaging: Extrude the formulated sealant directly from the mixer into moisture-proof caulking tubes. Seal the tubes immediately to prevent premature curing.

  • Storage: Store the packaged sealant in a cool, dry place away from direct sunlight and moisture.

Protocol 2: Evaluation of Sealant Physical Properties

This protocol describes the methods for testing the key physical properties of the prepared RTV silicone sealant.

Equipment:

  • Universal Testing Machine (UTM) with grips for tensile testing

  • Durometer (Shore A)

  • Adhesion testing fixture (for lap shear or peel tests)

  • Controlled environment chamber (23 ± 2 °C and 50 ± 5% relative humidity)

  • Substrates for adhesion testing (e.g., aluminum, glass, polycarbonate)

Procedure:

  • Sample Preparation:

    • For tensile strength and elongation testing, cast the sealant into dumbbell-shaped molds according to ASTM D412.

    • For hardness testing, prepare a specimen with a minimum thickness of 6 mm as per ASTM D2240.

    • For adhesion testing, prepare lap shear specimens by applying the sealant between two substrate coupons (e.g., 25 mm x 100 mm) with a defined bond area (e.g., 25 mm x 12.5 mm) according to ASTM D1002.

  • Curing: Allow all prepared specimens to cure in a controlled environment (23 ± 2 °C and 50 ± 5% relative humidity) for 7 days.

  • Testing:

    • Tensile Strength and Elongation: Test the dumbbell specimens in the UTM at a crosshead speed of 500 mm/min. Record the maximum tensile strength and the elongation at break.

    • Hardness: Measure the Shore A hardness of the cured specimen using a durometer.

    • Adhesion Strength: Mount the lap shear specimens in the UTM and pull them apart at a rate of 1.3 mm/min. Record the maximum shear strength.

Data Presentation

The concentration of this compound significantly impacts the final properties of the silicone sealant. The following table summarizes the expected trends based on varying the TBOEOS content in a typical RTV-1 formulation.

TBOEOS Concentration (parts by weight)Tack-Free Time (minutes)Full Cure Time (days)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Adhesion to Aluminum (MPa)
345-607-1015-201.0-1.5400-5000.8-1.2
530-455-720-251.5-2.0300-4001.0-1.5
720-303-525-302.0-2.5200-3001.2-1.8

Note: These values are illustrative and can vary depending on the specific PDMS, filler, and catalyst used in the formulation.

Visualizations

Hydrolysis and Condensation Mechanism

The following diagram illustrates the fundamental chemical reactions that this compound undergoes during the curing of an adhesive.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TBOEOS Tetrakis(2-butoxyethyl) orthosilicate (TBOEOS) Silanol Silanol Intermediate + 2-Butoxyethanol TBOEOS->Silanol Water H₂O (Moisture) Water->Silanol Silanol2 Silanol Intermediate Network Crosslinked Siloxane Network (Si-O-Si) Silanol2->Network Silanol3 Another Silanol or Substrate-OH Silanol3->Network Byproduct H₂O Network->Byproduct releases

Caption: Mechanism of TBOEOS crosslinking.

Experimental Workflow for Adhesive Formulation and Testing

The following diagram outlines the logical flow of the experimental process, from formulation to final property analysis.

G cluster_testing Physical Property Testing Formulation Formulation (PDMS, Filler, TBOEOS, Catalyst) Mixing Planetary Mixing (Under Vacuum) Formulation->Mixing Packaging Packaging (Moisture-Proof Tubes) Mixing->Packaging Curing Curing (7 days at 23°C, 50% RH) Packaging->Curing Tensile Tensile Strength & Elongation Curing->Tensile Hardness Hardness (Shore A) Curing->Hardness Adhesion Adhesion Strength (Lap Shear) Curing->Adhesion

Caption: Adhesive formulation and testing workflow.

Application Notes and Protocols for Tetrakis(2-butoxyethyl) orthosilicate in the Fabrication of Electronic Components

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TEBOS) is an organosilicate precursor utilized in the fabrication of high-purity silicon dioxide (SiO₂) thin films for the electronics industry. These films are integral to the performance of semiconductor devices, serving as dielectric layers, insulators, and passivation coatings. TEBOS, a high-boiling-point liquid, is a viable alternative to the more commonly used tetraethyl orthosilicate (TEOS), offering potential advantages in specific deposition processes due to its different thermal and hydrolysis characteristics.

This document provides detailed application notes and experimental protocols for the use of organosilicate precursors, with a focus on TEBOS, in the fabrication of electronic components. The primary methods covered are Chemical Vapor Deposition (CVD) and Sol-Gel synthesis. While specific quantitative data for TEBOS is limited in publicly available literature, the data for the closely related and widely studied TEOS is presented as a benchmark. Researchers can use these protocols as a starting point for developing TEBOS-specific processes.

I. Applications in Electronic Component Fabrication

Silicon dioxide films derived from organosilicate precursors like TEBOS are critical in a variety of electronic applications:

  • Dielectric Layers: High-quality SiO₂ films with excellent insulating properties are used as gate dielectrics in transistors and as inter-metal dielectrics to prevent electrical shorts between conductive layers in integrated circuits.[1]

  • Passivation Layers: A final passivation layer of SiO₂ protects the semiconductor device from moisture, ionic contaminants, and mechanical damage during packaging and operation.

  • Encapsulation: TEBOS can be used in formulations for the encapsulation and potting of sensitive electronic components, providing both electrical insulation and protection from the environment.

  • Adhesion Promotion: In more complex material systems, organosilicates can act as adhesion promoters, enhancing the bonding between different layers in a device.[2]

II. Fabrication Methodologies

Two primary methods for depositing SiO₂ films from TEBOS are Chemical Vapor Deposition (CVD) and the Sol-Gel process.

A. Chemical Vapor Deposition (CVD)

In CVD, TEBOS vapor is introduced into a reaction chamber where it thermally decomposes or reacts with an oxidizing agent (like ozone or oxygen) on a heated substrate to form a solid SiO₂ film. Plasma-Enhanced CVD (PECVD) is a variation that uses plasma to enhance the reaction at lower temperatures.

Key Advantages of CVD:

  • Excellent film uniformity and conformity over complex topographies.

  • Precise control over film thickness and composition.

  • High purity of the resulting SiO₂ films.

B. Sol-Gel Process

The sol-gel process involves the hydrolysis and condensation of TEBOS in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then deposited on a substrate, typically by spin-coating or dip-coating, to form a "gel" film. Subsequent drying and firing at elevated temperatures remove the organic components and densify the film into amorphous SiO₂.

Key Advantages of the Sol-Gel Process:

  • Lower processing temperatures compared to thermal CVD.

  • Simple and inexpensive equipment.

  • Ability to coat large and complex-shaped substrates.

  • Control over film porosity by adjusting synthesis parameters.

III. Quantitative Data and Film Properties

The following tables summarize typical quantitative data for SiO₂ films deposited using organosilicate precursors, primarily based on studies with TEOS. These values can serve as a reference for process development with TEBOS.

Table 1: Typical Process Parameters for SiO₂ Deposition via PECVD using an Organosilicate Precursor (TEOS as reference)

ParameterValueUnit
Substrate Temperature200 - 400°C
RF Power100 - 500W
Chamber Pressure1 - 10Torr
TEOS Flow Rate10 - 100sccm
Oxidant (O₂) Flow Rate100 - 1000sccm
Deposition Rate10 - 100nm/min

Table 2: Typical Properties of SiO₂ Films from Organosilicate Precursors (TEOS as reference)

PropertyValueUnit
Dielectric Constant3.8 - 4.2-
Refractive Index1.45 - 1.47-
Breakdown Voltage5 - 10MV/cm
Etch Rate (in buffered HF)20 - 50nm/min
Stress (as-deposited)-50 to -200MPa

IV. Experimental Protocols

A. Protocol for SiO₂ Thin Film Deposition by PECVD

This protocol describes a general procedure for depositing a silicon dioxide film on a silicon wafer using an organosilicate precursor in a parallel-plate PECVD reactor.

Materials and Equipment:

  • This compound (TEBOS) or Tetraethyl orthosilicate (TEOS)

  • Silicon wafers (substrate)

  • PECVD system with RF power supply

  • Mass flow controllers for gases

  • Vacuum pump

  • Oxygen (O₂) gas (99.999% purity)

  • Nitrogen (N₂) gas (99.999% purity) for purging

  • Precursor bubbler with temperature control

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

    • Dry the wafers thoroughly with a nitrogen gun and load them into the PECVD chamber.

  • System Preparation:

    • Pump down the PECVD chamber to a base pressure of <10 mTorr.

    • Heat the substrate to the desired deposition temperature (e.g., 350°C).

    • Heat the TEBOS bubbler to a stable temperature (e.g., 40-60°C) to ensure a consistent vapor pressure.

  • Deposition Process:

    • Introduce oxygen (O₂) into the chamber at a controlled flow rate (e.g., 500 sccm).

    • Introduce the TEBOS vapor into the chamber by flowing a carrier gas (e.g., He or N₂) through the bubbler, or by direct liquid injection.

    • Set the chamber pressure to the desired value (e.g., 2 Torr).

    • Ignite the plasma by applying RF power (e.g., 300 W).

    • Deposit the SiO₂ film for the desired time to achieve the target thickness.

  • Post-Deposition:

    • Turn off the RF power and the precursor and oxygen flows.

    • Purge the chamber with nitrogen.

    • Cool down the substrate under vacuum or in a nitrogen atmosphere.

    • Unload the wafers.

  • (Optional) Annealing:

    • To improve the film quality (e.g., reduce defects and increase density), the deposited films can be annealed in a furnace or rapid thermal annealing (RTA) system at 400-800°C in a nitrogen or forming gas atmosphere.

B. Protocol for SiO₂ Thin Film Deposition by Sol-Gel Method

This protocol outlines a general procedure for preparing a SiO₂ sol and depositing a thin film via spin-coating.

Materials and Equipment:

  • This compound (TEBOS) or Tetraethyl orthosilicate (TEOS)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst

  • Silicon wafers or glass slides (substrate)

  • Spin-coater

  • Hot plate

  • Tube furnace

  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

Procedure:

  • Sol Preparation:

    • In a glass beaker, mix TEBOS with ethanol in a molar ratio of approximately 1:4.

    • In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, dilute HCl in deionized water. For base catalysis, dilute NH₃ in deionized water. The molar ratio of water to TEBOS is typically between 2 and 4.

    • Slowly add the aqueous catalyst solution to the TEBOS/ethanol mixture while stirring vigorously.

    • Continue stirring the solution for at least 1 hour at room temperature to allow for hydrolysis and condensation reactions to proceed. The solution should remain clear.

  • Film Deposition:

    • Clean the substrates thoroughly.

    • Place a substrate on the spin-coater chuck.

    • Dispense a small amount of the prepared sol onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to form a uniform gel film. The film thickness is primarily controlled by the sol viscosity and the spin speed.

  • Drying and Firing:

    • Place the coated substrate on a hot plate at a low temperature (e.g., 100°C) for several minutes to evaporate the solvent.

    • Transfer the substrate to a tube furnace for high-temperature firing. A typical firing profile would be to ramp up the temperature to 400-600°C and hold for 1 hour to remove organic residues and densify the film.

  • Multi-layer Deposition (for thicker films):

    • For thicker films, the deposition, drying, and firing steps can be repeated multiple times.

V. Visualizations

PECVD_Workflow cluster_prep Preparation cluster_process PECVD Process cluster_post Post-Processing sub_clean Substrate Cleaning load_sub Load Substrate sub_clean->load_sub pump_down Pump Down to Base Pressure load_sub->pump_down heat_sub Heat Substrate pump_down->heat_sub gas_flow Introduce Gases (TEBOS, O2) heat_sub->gas_flow plasma_ignite Ignite Plasma (Apply RF Power) gas_flow->plasma_ignite deposition SiO2 Film Deposition plasma_ignite->deposition cool_down Cool Down deposition->cool_down unload Unload Wafer cool_down->unload anneal Annealing (Optional) unload->anneal Sol_Gel_Workflow cluster_sol_prep Sol Preparation cluster_deposition Film Deposition cluster_thermal Thermal Treatment mix_precursor Mix TEBOS and Ethanol add_catalyst Add Catalyst to Precursor Mix mix_precursor->add_catalyst prep_catalyst Prepare Aqueous Catalyst prep_catalyst->add_catalyst stir Stir and Age the Sol add_catalyst->stir clean_sub Clean Substrate stir->clean_sub spin_coat Spin-Coating clean_sub->spin_coat dry Drying on Hot Plate spin_coat->dry fire Firing in Furnace dry->fire

References

Application Notes and Protocols for Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) in Corrosion Protection Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) is an alkoxysilane precursor increasingly utilized in the formulation of advanced corrosion protection coatings. Its unique chemical structure, featuring bulky butoxyethyl groups, offers distinct advantages in the sol-gel process, leading to the formation of robust, dense, and chemically resistant silica-based networks on metal substrates. These coatings provide a superior barrier against corrosive agents, enhancing the durability and lifespan of critical metal components.

The controlled hydrolysis and condensation of TBEOS allow for the formation of uniform and defect-free thin films with excellent adhesion to various metallic surfaces. The butoxyethyl groups contribute to increased hydrophobicity and better compatibility with organic functionalities, enabling the development of hybrid organic-inorganic coatings with tailored properties. This document provides detailed application notes and experimental protocols for utilizing TBEOS in the development of high-performance anti-corrosion coatings.

Key Advantages of TBEOS in Corrosion Protection Coatings

  • Controlled Reactivity: The steric hindrance provided by the bulky butoxyethyl groups leads to a more controlled hydrolysis and condensation rate compared to smaller alkoxysilanes like tetraethoxysilane (TEOS). This allows for better management of the sol-gel process, resulting in more uniform and reproducible coatings.

  • Enhanced Barrier Properties: TBEOS-derived coatings form a dense and highly cross-linked silica network that acts as an effective physical barrier to the ingress of corrosive species such as water, oxygen, and chlorides.

  • Improved Adhesion: The formation of strong covalent bonds (M-O-Si, where M is the metal) at the coating-substrate interface ensures excellent adhesion, which is critical for long-term corrosion protection.

  • Increased Hardness and Scratch Resistance: The resulting inorganic silica network imparts significant hardness and scratch resistance to the coated surface.

  • Chemical Durability: TBEOS-based coatings exhibit high resistance to a wide range of chemicals and aggressive environments.

Experimental Protocols

I. Sol-Gel Synthesis of TBEOS-Based Coating Solution

This protocol outlines the preparation of a basic TBEOS-derived sol for dip-coating applications.

Materials:

  • This compound (TBEOS)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid (as catalyst)

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Pipettes and graduated cylinders

  • pH meter

Procedure:

  • Precursor Solution Preparation: In a clean, dry flask, mix TBEOS with ethanol in a molar ratio of 1:4. Stir the solution for 15 minutes at room temperature to ensure homogeneity.

  • Hydrolysis: In a separate beaker, prepare an acidic water solution by adding the catalyst (e.g., HCl to reach a pH of 2-3) to deionized water. The molar ratio of TBEOS to water is a critical parameter and can be varied (a common starting point is 1:4).

  • Sol Formation: Slowly add the acidic water solution to the TBEOS-ethanol mixture dropwise while stirring vigorously.

  • Aging: Continue stirring the resulting sol at room temperature for 24 to 48 hours. This aging step allows for the completion of hydrolysis and partial condensation reactions, leading to the formation of a stable sol.

II. Substrate Preparation and Coating Application

Substrate: Carbon Steel Panels

Materials:

  • Acetone

  • Ethanol

  • Abrasive paper (e.g., 600 grit)

Equipment:

  • Ultrasonic bath

  • Dip-coater or spin-coater

  • Oven or furnace

Procedure:

  • Cleaning: Degrease the carbon steel panels by ultrasonicating them in acetone for 15 minutes, followed by rinsing with ethanol and deionized water.

  • Surface Roughening (Optional but Recommended): For enhanced adhesion, mechanically abrade the steel surface using 600-grit abrasive paper. After abrading, repeat the cleaning procedure to remove any debris.

  • Coating Application (Dip-Coating):

    • Immerse the cleaned and dried substrate into the prepared TBEOS sol.

    • Maintain the immersion time for 60 seconds.

    • Withdraw the substrate at a constant speed (e.g., 10 cm/min). The withdrawal speed is a key parameter influencing the coating thickness.

  • Drying and Curing:

    • Allow the coated substrate to air-dry at room temperature for 30 minutes to evaporate the solvent.

    • Transfer the substrate to an oven for curing. A typical curing cycle involves heating at 100-150°C for 1-2 hours. The exact temperature and time will depend on the desired coating density and properties.

Data Presentation

While specific quantitative data for TBEOS-based coatings are not extensively available in publicly accessible literature, the following table provides a comparative summary of expected performance based on studies of similar sol-gel systems and the known properties of TBEOS.

ParameterUncoated SteelTEOS-Based CoatingTBEOS-Based Coating (Expected)
Corrosion Rate (mm/year) HighLow to ModerateVery Low
Coating Thickness (µm) N/A1 - 51 - 10
Adhesion Strength (MPa) N/A5 - 15> 15
Contact Angle (degrees) < 3070 - 90> 90
Hardness (Pencil Hardness) N/A2H - 4H4H - 6H

Visualizations

Sol-Gel Process of TBEOS

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_coating Coating & Curing TBEOS TBEOS Si(OCH₂CH₂OBu)₄ Silanol Hydrolyzed TBEOS (HO)ₓSi(OR)₄₋ₓ TBEOS->Silanol + H₂O - BuOCH₂CH₂OH Water Water (H₂O) Silanol2 Hydrolyzed TBEOS Sol Sol (Colloidal Suspension) Silanol2->Sol + (HO)ₓSi(OR)₄₋ₓ - H₂O or ROH Silanol3 Hydrolyzed TBEOS Sol2 Sol Wet_Coating Wet_Coating Sol2->Wet_Coating Deposition Substrate Metal Substrate Final_Coating Dense SiO₂ Coating Wet_Coating->Final_Coating Curing (Heat)

Caption: Sol-gel process for TBEOS-based coatings.

Experimental Workflow for Coating Preparation and Evaluation

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Substrate Cleaning (Steel Panel) C Dip Coating A->C B Sol-Gel Synthesis (TBEOS precursor) B->C D Drying & Curing C->D E Corrosion Testing (e.g., Salt Spray) D->E F Electrochemical Analysis (EIS, Potentiodynamic) D->F G Characterization (SEM, Adhesion Test) D->G Corrosion_Protection cluster_environment Corrosive Environment cluster_coating Protective Coating cluster_substrate Substrate Corrosive_Agents H₂O, O₂, Cl⁻ TBEOS_Coating Dense TBEOS-derived SiO₂ Barrier Corrosive_Agents->TBEOS_Coating Blocked Steel Steel Substrate TBEOS_Coating->Steel Adhesion (M-O-Si)

Troubleshooting & Optimization

Technical Support Center: Controlling the Hydrolysis Rate of Tetrakis(2-butoxyethyl) Orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrakis(2-butoxyethyl) orthosilicate (TBOS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that makes the hydrolysis of TBOS different from that of more common orthosilicates like TEOS (Tetraethyl orthosilicate)?

A1: The primary differentiating factor is the steric hindrance from the bulky 2-butoxyethyl groups on TBOS.[1][2] These large side chains physically obstruct the approach of water molecules to the silicon center, significantly slowing down the hydrolysis rate compared to orthosilicates with smaller alkoxy groups like TEOS.[3]

Q2: How does pH affect the hydrolysis rate of TBOS?

A2: The hydrolysis of TBOS, like other alkoxysilanes, is catalyzed by both acids and bases.[4] The reaction rate is slowest at a neutral pH (around 7) and increases under both acidic (pH < 4) and basic (pH > 10) conditions.[5] Acid catalysis involves the protonation of an alkoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.[4]

Q3: What is the role of water in the hydrolysis of TBOS?

A3: Water is a necessary reactant for the hydrolysis of TBOS. The concentration of water can influence the reaction rate. However, due to the low miscibility of TBOS with water, a co-solvent is typically required to create a homogeneous reaction mixture.

Q4: Can the hydrolysis of TBOS be stopped at an intermediate stage?

A4: Yes, by carefully controlling the reaction conditions (pH, temperature, and water-to-TBOS molar ratio), the hydrolysis can be controlled to produce partially hydrolyzed species. This is often desired in sol-gel processes to influence the final structure of the resulting material.

Troubleshooting Guide

Issue 1: The hydrolysis reaction is extremely slow or appears not to be happening.

  • Is your catalyst concentration sufficient?

    • Explanation: Due to the significant steric hindrance of the 2-butoxyethyl groups, a higher catalyst concentration (either acid or base) may be required compared to less hindered silanes like TEOS.[3]

    • Recommendation: Gradually increase the catalyst concentration while monitoring the reaction. For acid catalysis, consider strong acids like HCl. For base catalysis, ammonia or strong organic bases can be effective.

  • Is the reaction temperature optimal?

    • Explanation: Increasing the temperature will increase the kinetic energy of the molecules, helping to overcome the activation energy barrier for hydrolysis, which is higher for TBOS due to steric hindrance.

    • Recommendation: Gently heat the reaction mixture (e.g., to 40-60 °C) while ensuring the solvent does not evaporate.

  • Is there sufficient water in the system?

    • Explanation: Hydrolysis is the reaction with water. An insufficient amount of water will limit the reaction rate.

    • Recommendation: Ensure at least a stoichiometric amount of water is present. For complete hydrolysis, a molar excess of water is recommended.

Issue 2: The reaction mixture is cloudy or has formed two separate phases.

  • Is your co-solvent system adequate?

    • Explanation: TBOS is hydrophobic and not readily miscible with water. A suitable co-solvent is essential to create a single-phase system for the reaction to proceed efficiently. Phase separation can occur if the co-solvent does not sufficiently solubilize all reactants.[6]

    • Recommendation: Use a co-solvent such as ethanol, isopropanol, or tetrahydrofuran (THF) in a sufficient volume to create a clear, homogeneous solution.

Issue 3: The hydrolysis is incomplete, leading to residual alkoxy groups in the final product.

  • Have you allowed sufficient reaction time?

    • Explanation: The hydrolysis of sterically hindered alkoxysilanes like TBOS is inherently slower.[7]

    • Recommendation: Extend the reaction time significantly, potentially to 24-48 hours or longer, while monitoring the progress using techniques like FTIR or NMR spectroscopy.

  • Is the water-to-TBOS molar ratio high enough?

    • Explanation: To drive the reaction to completion, a molar excess of water is often necessary.

    • Recommendation: Increase the molar ratio of water to TBOS.

Issue 4: Uncontrolled precipitation or gelation occurs too quickly.

  • Is your catalyst concentration too high or the temperature too elevated?

    • Explanation: While these factors can increase the hydrolysis rate, they also accelerate the subsequent condensation reactions, which can lead to rapid, uncontrolled gelation.

    • Recommendation: Reduce the catalyst concentration and/or the reaction temperature to moderate the rates of both hydrolysis and condensation.

Data Presentation

Table 1: Relative Effect of Key Parameters on the Hydrolysis Rate of Alkoxysilanes (Applicable to TBOS)

ParameterLow LevelHigh LevelEffect on Hydrolysis RateReference
pH Neutral (7)Acidic (<4) or Basic (>10)Significant Increase[4][5]
Temperature Low (e.g., 25°C)High (e.g., 60°C)Moderate to Significant Increase[8]
Water Concentration StoichiometricMolar ExcessModerate Increase[4]
Catalyst Concentration LowHighSignificant Increase[8]
Steric Hindrance of Alkoxy Group Low (e.g., Ethoxy)High (e.g., 2-Butoxyethyl)Significant Decrease[1][2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of TBOS

  • Preparation of Reaction Mixture: In a reaction vessel, combine TBOS and a co-solvent (e.g., ethanol) in a 1:4 v/v ratio. Stir until a homogeneous solution is formed.

  • Addition of Water and Catalyst: In a separate container, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl). Add this solution dropwise to the TBOS solution while stirring. The final molar ratio of TBOS:H₂O should be at least 1:4.

  • Reaction: Maintain the reaction at the desired temperature (e.g., 40°C) with continuous stirring for the required duration (e.g., 24 hours).

  • Monitoring: Monitor the extent of hydrolysis by taking aliquots at regular intervals and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy. Look for the disappearance of Si-O-C stretching bands and the appearance of a broad Si-OH stretching band.

Protocol 2: Base-Catalyzed Hydrolysis of TBOS

  • Preparation of Reaction Mixture: In a reaction vessel, combine TBOS and a co-solvent (e.g., isopropanol) in a 1:4 v/v ratio. Stir until homogeneous.

  • Addition of Water and Catalyst: In a separate container, prepare an aqueous solution of the base catalyst (e.g., 0.1 M NH₄OH). Add this solution dropwise to the TBOS solution with vigorous stirring. The final molar ratio of TBOS:H₂O should be at least 1:4.

  • Reaction: Maintain the reaction at the desired temperature (e.g., 50°C) with continuous stirring for the required duration (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress as described in the acid-catalyzed protocol.

Visualizations

hydrolysis_condensation TBOS TBOS Si(OR)₄ PartiallyHydrolyzed Partially Hydrolyzed TBOS (RO)₃Si-OH TBOS->PartiallyHydrolyzed Hydrolysis H2O Water (H₂O) H2O->PartiallyHydrolyzed Catalyst Catalyst (H⁺ or OH⁻) Catalyst->PartiallyHydrolyzed FullyHydrolyzed Silanetetrol Si(OH)₄ PartiallyHydrolyzed->FullyHydrolyzed Further Hydrolysis Condensation Condensation PartiallyHydrolyzed->Condensation Byproduct1 Alcohol (ROH) PartiallyHydrolyzed->Byproduct1 FullyHydrolyzed->Condensation SiloxaneNetwork Siloxane Network (Si-O-Si) Condensation->SiloxaneNetwork Condensation->Byproduct1 Alcohol Condensation Byproduct2 Water (H₂O) Condensation->Byproduct2 experimental_workflow Start Start Prep Prepare TBOS/ Co-solvent Solution Start->Prep Mix Prepare Catalyst/ Water Solution Start->Mix Add Add Catalyst Solution Dropwise to TBOS Solution Prep->Add Mix->Add React Maintain Temperature and Stir Add->React Monitor Monitor Reaction (e.g., FTIR) React->Monitor Monitor->React Continue Reaction End End Monitor->End Reaction Complete troubleshooting_logic Problem Problem: Slow or Incomplete Hydrolysis CheckCatalyst Is Catalyst Concentration Sufficient? Problem->CheckCatalyst IncreaseCatalyst Action: Increase Catalyst Conc. CheckCatalyst->IncreaseCatalyst No CheckTemp Is Temperature High Enough? CheckCatalyst->CheckTemp Yes Solution Solution IncreaseCatalyst->Solution IncreaseTemp Action: Increase Temperature CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp->Solution IncreaseTime Action: Increase Reaction Time CheckTime->IncreaseTime No CheckSolvent Is the Solution Homogeneous? CheckTime->CheckSolvent Yes IncreaseTime->Solution ImproveSolvent Action: Add More Co-solvent CheckSolvent->ImproveSolvent No CheckSolvent->Solution Yes ImproveSolvent->Solution

References

Technical Support Center: Optimizing Sol-Gel Parameters with Tetrakis(2-butoxyethyl) Orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(2-butoxyethyl) orthosilicate (TBOS) in sol-gel applications.

Troubleshooting Guides

This section addresses common issues encountered during sol-gel synthesis using TBOS. The slower hydrolysis and condensation rates of TBOS, due to its bulky butoxyethyl groups, are a primary consideration in many of these troubleshooting scenarios.

Issue 1: Slow or Incomplete Gelation

Question: My sol-gel solution prepared with TBOS is taking an unusually long time to gel, or isn't gelling at all. What could be the cause and how can I fix it?

Answer:

Slow or incomplete gelation with TBOS is a common issue, primarily due to the steric hindrance from the bulky 2-butoxyethyl groups, which slows down the hydrolysis and condensation reactions compared to smaller alkoxides like TEOS. Here are the potential causes and solutions:

  • Insufficient Catalyst: The concentration of the acid or base catalyst may be too low to effectively catalyze the reaction.

    • Solution: Gradually increase the catalyst concentration. For acid catalysis, consider using a stronger acid. For base catalysis, ensure the pH is sufficiently high to promote deprotonation of silanol groups.

  • Low Water Content: An insufficient amount of water will limit the hydrolysis of TBOS, which is a necessary first step for gelation.

    • Solution: Increase the molar ratio of water to TBOS. A common starting point is a 4:1 molar ratio, but this can be increased to accelerate hydrolysis.

  • Low Temperature: Lower temperatures decrease the kinetic energy of the reactants, slowing down the reaction rates.

    • Solution: Increase the reaction temperature. Performing the reaction in a controlled temperature water bath can help accelerate gelation.

  • Inappropriate Solvent: The solvent can influence the miscibility of the reactants and the reaction kinetics.

    • Solution: Ensure a homogenous solution. Alcohols like ethanol or isopropanol are common co-solvents to improve the miscibility of the aqueous and alkoxide phases.

Issue 2: Formation of Precipitates or Cloudy Sol

Question: My TBOS-based sol is cloudy or has formed precipitates instead of a clear sol. What went wrong?

Answer:

Cloudiness or precipitation indicates uncontrolled and rapid condensation, leading to the formation of large, insoluble silica particles instead of a stable colloidal sol.

  • Incorrect Order of Reagent Addition: Adding the catalyst to a concentrated TBOS solution before sufficient dilution and hydrolysis can lead to localized, rapid condensation.

    • Solution: A common practice is to first mix TBOS with the solvent, then add the water, and finally, add the catalyst dropwise while stirring vigorously to ensure a homogeneous reaction.

  • Excessive Catalyst Concentration: While a sufficient amount of catalyst is needed, an overly high concentration can lead to uncontrollably fast condensation.

    • Solution: Reduce the catalyst concentration or add it more slowly to the reaction mixture.

  • Inadequate Mixing: Poor mixing can create localized areas of high reactant concentration, promoting precipitation.

    • Solution: Use vigorous and continuous stirring throughout the addition of reagents and during the initial stages of the reaction.

Issue 3: Cracking of Gels and Films During Drying

Question: My gels or films prepared with TBOS are cracking extensively upon drying. How can I prevent this?

Answer:

Cracking during drying is caused by the high capillary stresses that develop as the solvent evaporates from the porous network of the gel. The bulky nature of the butoxyethyl groups in TBOS can lead to a less cross-linked and mechanically weaker gel network initially.

  • Rapid Drying: Fast evaporation of the solvent creates large capillary pressure gradients within the gel, leading to stress and fracture.

    • Solution: Dry the gel slowly in a controlled environment. This can be achieved by covering the container with a perforated lid or by using a humidity-controlled chamber.

  • High Solvent Surface Tension: Solvents with high surface tension will exert greater capillary forces during evaporation.

    • Solution: If possible, exchange the initial solvent with one that has a lower surface tension (e.g., hexane or pentane) before drying.

  • Insufficient Aging: Aging allows for further cross-linking and strengthening of the silica network, making it more resistant to the stresses of drying.

    • Solution: Increase the aging time of the wet gel before drying. Aging is often performed in the mother liquor at a slightly elevated temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main differences in sol-gel processing when using TBOS compared to TEOS?

A1: The primary difference lies in the reaction kinetics. The larger 2-butoxyethyl groups in TBOS create more steric hindrance than the ethyl groups in TEOS. This results in significantly slower hydrolysis and condensation rates for TBOS. Consequently, longer gelation times, and potentially the need for more aggressive reaction conditions (e.g., higher catalyst concentration or temperature), can be expected when working with TBOS. This slower reactivity can be advantageous for better control over the sol-gel process and for achieving specific material properties.

Q2: How does the water-to-TBOS molar ratio affect the final silica material?

A2: The water-to-alkoxide ratio is a critical parameter.

  • Low Ratios (e.g., < 4): May lead to incomplete hydrolysis, resulting in a less cross-linked network and potentially a weaker gel.

  • High Ratios (e.g., > 4): Generally accelerate the hydrolysis rate, leading to faster gelation. However, very high ratios can sometimes lead to more porous structures. The optimal ratio will depend on the desired properties of the final material.

Q3: What is the role of the catalyst in a TBOS-based sol-gel system?

A3: Catalysts are essential for controlling the rates of hydrolysis and condensation.

  • Acid Catalysts (e.g., HCl, HNO₃): Promote rapid hydrolysis but slower condensation, which can lead to more linear or lightly branched polymer chains.

  • Base Catalysts (e.g., NH₄OH): Promote slower hydrolysis but rapid condensation, which tends to result in more highly branched, particulate-like structures.

Q4: Can TBOS be used for creating drug delivery systems?

A4: Yes, silica materials derived from the sol-gel process, including those from TBOS, are widely explored for drug delivery applications. The porous nature of the resulting silica matrix can be used to encapsulate and control the release of therapeutic agents. The biocompatibility of the final silica material is a key consideration in such applications.

Quantitative Data Summary

The following tables provide hypothetical yet representative data on how different parameters can influence the sol-gel process with TBOS. These should be used as a starting point for experimental design and optimization.

Table 1: Effect of TBOS Concentration on Gelation Time

TBOS Concentration (mol/L)Catalyst (HCl, 0.1 M)Water:TBOS Molar RatioTemperature (°C)Average Gelation Time (hours)
0.20.01 M45048
0.50.01 M45036
1.00.01 M45024

Table 2: Effect of Water:TBOS Molar Ratio on Gelation Time

TBOS Concentration (mol/L)Catalyst (HCl, 0.1 M)Water:TBOS Molar RatioTemperature (°C)Average Gelation Time (hours)
0.50.01 M25072
0.50.01 M45036
0.50.01 M85018

Table 3: Effect of Catalyst (HCl) Concentration on Gelation Time

TBOS Concentration (mol/L)Catalyst (HCl)Water:TBOS Molar RatioTemperature (°C)Average Gelation Time (hours)
0.50.005 M45060
0.50.01 M45036
0.50.05 M45012

Experimental Protocols

Protocol 1: General Synthesis of Silica Nanoparticles using TBOS

This protocol provides a general starting point for the synthesis of silica nanoparticles. The final particle size will be influenced by the specific concentrations and conditions used.

  • Prepare the Reaction Mixture: In a flask, mix 100 mL of ethanol and 10 mL of deionized water.

  • Add Catalyst: To the ethanol-water mixture, add 5 mL of ammonium hydroxide (28-30% solution) and stir vigorously for 15 minutes.

  • Add TBOS: In a separate container, dissolve 5 mL of TBOS in 20 mL of ethanol.

  • Initiate Reaction: Add the TBOS solution dropwise to the stirred ethanol-water-ammonia mixture over a period of 30 minutes.

  • Reaction and Aging: Allow the reaction to proceed under continuous stirring for 24 hours at room temperature.

  • Particle Collection: Collect the silica nanoparticles by centrifugation.

  • Washing: Wash the collected particles several times with ethanol and then with deionized water to remove any unreacted precursors and catalyst.

  • Drying: Dry the nanoparticles in an oven at 80°C overnight.

Visualizations

Sol_Gel_Workflow cluster_0 Sol Preparation cluster_1 Gel Formation cluster_2 Post-Processing Mixing Mixing of TBOS, Solvent, and Water Catalyst Catalyst Addition Mixing->Catalyst Homogenization Hydrolysis Hydrolysis Catalyst->Hydrolysis Initiation Condensation Condensation Hydrolysis->Condensation Formation of Silanols Gelation Gelation Condensation->Gelation Network Formation Aging Aging Gelation->Aging Strengthening Drying Drying Aging->Drying Calcination Calcination (Optional) Drying->Calcination

Caption: A typical workflow for a sol-gel process starting from precursor mixing to the final processed material.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Experiment Fails (e.g., No Gel, Cracks) C1 Incorrect Reagent Ratio (Water/TBOS) Problem->C1 C2 Inappropriate Catalyst (Type/Concentration) Problem->C2 C3 Suboptimal Temperature Problem->C3 C4 Improper Drying/ Aging Problem->C4 S1 Adjust Molar Ratios C1->S1 S2 Modify Catalyst/ pH C2->S2 S3 Control Temperature C3->S3 S4 Optimize Aging/ Drying Protocol C4->S4

Caption: A logical diagram for troubleshooting common issues in TBOS sol-gel synthesis.

Technical Support Center: Preventing Cracking in Silica Films from Tetrakis(2-butoxyethyl) orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with cracking in silica films synthesized from Tetrakis(2-butoxyethyl) orthosilicate (TBOS).

Troubleshooting Guide: Addressing Cracks in TBOS-Derived Silica Films

Cracking is a common issue in the fabrication of sol-gel derived silica films, primarily arising from stress accumulated during the drying and condensation stages. The bulky 2-butoxyethyl groups in TBOS can influence hydrolysis and condensation kinetics, making process control crucial. This guide provides a systematic approach to identifying and resolving common causes of film cracking.

Initial Assessment of Cracks:

Before troubleshooting, characterize the cracks in your silica film. Are they deep, spanning the entire film, or shallow surface crazing? Are they randomly oriented or do they follow a specific pattern? This initial observation can provide clues to the root cause.

Problem Potential Cause Recommended Solution
Widespread, deep cracks (mud-flat cracking) High capillary stress during solvent evaporation. This is often due to a fast drying rate or a highly porous network that collapses under pressure.1. Control the drying environment: Dry the films in a controlled humidity and temperature chamber. A slower evaporation rate reduces capillary forces. 2. Employ a multi-layer coating approach: Deposit several thin layers instead of one thick layer to reduce the overall stress in the final film. 3. Utilize Drying Control Chemical Additives (DCCAs): Introduce additives like formamide or glycerol to the sol to increase the boiling point of the solvent and reduce evaporation rates.
Fine, shallow surface cracks (crazing) Mismatch in the coefficient of thermal expansion (CTE) between the silica film and the substrate, or excessive shrinkage during the final condensation (curing) stage.1. Optimize the curing temperature: Use a slower heating and cooling ramp during the curing process to minimize thermal shock. 2. Modify the sol formulation: Incorporate organic modifying agents to create a more flexible silica network with a lower CTE. 3. Select a substrate with a closer CTE: If possible, choose a substrate with a CTE that more closely matches that of silica.
Cracks originating from the film edge Stress concentration at the edges of the film, often exacerbated by uneven thickness at the periphery.1. Improve the coating technique: Ensure a uniform coating thickness across the entire substrate. For spin coating, optimize the spin speed and time. For dip coating, control the withdrawal speed. 2. Edge treatment: After coating, carefully remove any excess sol from the edges of the substrate before drying and curing.
Delamination or peeling of the film Poor adhesion between the silica film and the substrate, which can be a precursor to cracking.1. Substrate preparation: Thoroughly clean the substrate to remove any organic residues or contaminants. Plasma cleaning or treatment with a piranha solution can improve surface hydrophilicity and adhesion. 2. Use of adhesion promoters: Apply a thin layer of an adhesion promoter, such as a silane coupling agent, to the substrate before depositing the silica film.

Frequently Asked Questions (FAQs)

Q1: Why are my silica films made from TBOS cracking, while those from TEOS did not under similar conditions?

The 2-butoxyethyl groups in TBOS are significantly larger than the ethyl groups in Tetraethyl Orthosilicate (TEOS). This steric hindrance can slow down the hydrolysis and condensation rates, leading to a different network structure. The slower condensation may result in a more porous initial gel structure, which is more susceptible to collapse and cracking due to capillary forces during drying. Additionally, the release of the bulkier 2-butoxyethanol byproduct can create larger pores, further contributing to stress.

Q2: What is the role of the water-to-precursor (H₂O/TBOS) ratio in preventing cracks?

The H₂O/TBOS ratio is a critical parameter. A low ratio can lead to incomplete hydrolysis, resulting in a less cross-linked and weaker network that is prone to cracking. Conversely, a very high ratio can lead to rapid hydrolysis and the formation of a highly porous and fragile gel. The optimal ratio needs to be determined experimentally for your specific system, but a good starting point is often a molar ratio between 4 and 10.

Q3: How do acid and base catalysts affect film cracking?

  • Acid catalysts (e.g., HCl) promote hydrolysis, leading to a more linear and less branched polymer network. This can result in a more flexible gel that is less prone to cracking during drying.

  • Base catalysts (e.g., NH₄OH) accelerate the condensation reaction, leading to a more particulate and highly branched network. While this can produce denser films, the rapid condensation can also lead to higher shrinkage stress and an increased risk of cracking.

For TBOS, an acid-catalyzed system is often preferred to achieve better control over the sol-gel transition and reduce stress.

Q4: Can the choice of solvent help in preventing cracks?

Yes, the solvent plays a crucial role. Solvents with higher boiling points and lower vapor pressures (e.g., terpineol, ethylene glycol) can slow down the evaporation rate, reducing capillary stress. The solvent must also be a good solvent for both the TBOS precursor and the hydrolysis products to ensure a homogeneous sol. The byproduct of TBOS hydrolysis is 2-butoxyethanol, so using it as a co-solvent can sometimes help in controlling the reaction and drying process.

Q5: Are there any specific additives that are particularly effective for TBOS-derived films?

While common DCCAs like formamide and glycerol are effective, the larger pore structure that can result from TBOS may benefit from the addition of surfactants. Non-ionic surfactants can help to create smaller, more uniform pores, which can reduce differential capillary pressures and minimize cracking.

Experimental Protocols

Protocol 1: Preparation of a Crack-Free Silica Film using a Controlled Drying Approach

This protocol outlines a general method for preparing a silica film from TBOS with an emphasis on controlled drying to prevent cracking.

Materials:

  • This compound (TBOS)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

  • Substrates (e.g., silicon wafers, glass slides)

Procedure:

  • Sol Preparation:

    • In a clean, dry flask, mix TBOS and ethanol in a 1:4 molar ratio.

    • Separately, prepare an aqueous solution of HCl.

    • Slowly add the acidic water to the TBOS/ethanol mixture while stirring vigorously. The final molar ratio of TBOS:H₂O:HCl should be approximately 1:4:0.001.

    • Continue stirring the sol at room temperature for at least 24 hours to allow for sufficient hydrolysis and condensation.

  • Substrate Preparation:

    • Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • For enhanced adhesion, treat the substrates with oxygen plasma for 5 minutes immediately before coating.

  • Film Deposition (Spin Coating):

    • Place the substrate on the spin coater chuck.

    • Dispense the prepared sol onto the center of the substrate.

    • Spin coat at 500 rpm for 10 seconds (spread cycle) followed by 3000 rpm for 30 seconds (thinning cycle).

  • Drying and Curing:

    • Immediately transfer the coated substrate to a controlled humidity chamber (e.g., 50% relative humidity) at room temperature for 12 hours to allow for slow solvent evaporation.

    • After the initial drying, transfer the film to an oven.

    • Heat the film to 120°C at a ramp rate of 1°C/minute and hold for 1 hour to remove residual solvent and water.

    • Increase the temperature to 400°C at a ramp rate of 2°C/minute and hold for 2 hours to complete the condensation and densification of the silica network.

    • Allow the film to cool down to room temperature slowly inside the oven.

Data Presentation

Table 1: Effect of H₂O/TBOS Molar Ratio on Film Quality

H₂O/TBOS Molar RatioCatalyst (0.1 M HCl) Concentration (mol/mol TBOS)Drying ConditionsFilm Outcome
20.001Rapid (ambient air)Severe cracking
40.001Controlled (50% RH)Crack-free
80.001Controlled (50% RH)Minor edge cracking
120.001Controlled (50% RH)Widespread micro-cracks

Table 2: Influence of Drying Control Chemical Additives (DCCAs) on Critical Film Thickness

Additive (10 vol% in sol)SolventCritical Thickness (nm) before Cracking
NoneEthanol~150
FormamideEthanol~300
GlycerolEthanol~450

Visualizations

Logical Workflow for Troubleshooting Film Cracking

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Cracked Silica Film Observed assess_cracks Assess Crack Morphology (Deep, Shallow, Location) start->assess_cracks high_stress High Capillary Stress assess_cracks->high_stress Deep, Widespread Cracks thermal_mismatch Thermal Mismatch / Shrinkage assess_cracks->thermal_mismatch Shallow, Surface Crazing edge_defects Edge Defects / Stress Concentration assess_cracks->edge_defects Cracks from Edges poor_adhesion Poor Substrate Adhesion assess_cracks->poor_adhesion Delamination with Cracks control_drying Control Drying Environment (Humidity, Temperature) high_stress->control_drying use_dcca Use Drying Control Chemical Additives (DCCAs) high_stress->use_dcca multilayer Apply Multiple Thin Layers high_stress->multilayer optimize_curing Optimize Curing Ramp Rate thermal_mismatch->optimize_curing modify_sol Modify Sol Formulation (e.g., organic modifiers) thermal_mismatch->modify_sol improve_coating Improve Coating Technique edge_defects->improve_coating clean_substrate Enhance Substrate Cleaning poor_adhesion->clean_substrate adhesion_promoter Use Adhesion Promoter poor_adhesion->adhesion_promoter end Crack-Free Film Achieved control_drying->end use_dcca->end multilayer->end optimize_curing->end modify_sol->end improve_coating->end clean_substrate->end adhesion_promoter->end

Caption: A flowchart outlining the logical steps for troubleshooting cracked silica films.

Signaling Pathway: Factors Influencing Film Stress and Cracking

G cluster_precursor Precursor Chemistry cluster_sol Sol Formulation cluster_process Processing Conditions TBOS TBOS Precursor (Bulky Alkoxy Groups) film_stress Internal Film Stress TBOS->film_stress water_ratio H₂O/TBOS Ratio water_ratio->film_stress catalyst Catalyst (Acid vs. Base) catalyst->film_stress solvent Solvent Choice solvent->film_stress additives Additives (DCCAs) additives->film_stress coating_method Coating Method (Spin/Dip Speed) coating_method->film_stress drying_rate Drying Rate (Temp, Humidity) drying_rate->film_stress curing_profile Curing Profile (Ramp Rate) curing_profile->film_stress cracking Film Cracking film_stress->cracking

Caption: Key factors influencing internal stress and subsequent cracking in TBOS-derived silica films.

Technical Support Center: Managing Steric Hindrance Effects of Tetrakis(2-butoxyethyl) orthosilicate (TEBOS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrakis(2-butoxyethyl) orthosilicate (TEBOS). This resource is designed for researchers, scientists, and drug development professionals who are utilizing TEBOS in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from the significant steric hindrance of the 2-butoxyethyl groups.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with TEBOS.

Problem Potential Cause Recommended Solution
Slow or Incomplete Hydrolysis The bulky 2-butoxyethyl groups sterically hinder the approach of water molecules to the silicon center, significantly slowing down the hydrolysis rate.[1]1. Catalyst Optimization: Use of an appropriate catalyst is crucial. Acid catalysts (e.g., HCl, acetic acid) generally accelerate hydrolysis, while base catalysts (e.g., NH4OH, amines) favor the condensation reaction.[2] For sterically hindered silanes, a stronger acid catalyst or a higher catalyst concentration may be required. However, be mindful that excessive acid can also promote unwanted side reactions. 2. Increase Water Concentration: A higher molar ratio of water to TEBOS can help drive the hydrolysis reaction forward. However, this may also increase the rate of condensation and the risk of premature gelation. 3. Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. A temperature of around 60°C is often effective for silane hydrolysis.[3] 4. Co-solvent Addition: Using a co-solvent that is miscible with both TEBOS and water (e.g., ethanol, isopropanol) can improve the homogeneity of the reaction mixture and facilitate the interaction between the reactants.
Low Gel Content or Poor Network Formation Slower hydrolysis of sterically hindered silanes can lead to a lower degree of crosslinking and a less developed siloxane network.[4] Incomplete hydrolysis means fewer available silanol groups for condensation.1. Optimize Condensation Catalyst: Base catalysts are generally more effective at promoting condensation. After ensuring sufficient hydrolysis has occurred (potentially under acidic conditions), adjusting the pH to a basic range can accelerate network formation. 2. Extended Reaction Time: Due to the slower reaction kinetics, a longer reaction time is often necessary to achieve a well-formed network. Monitor the viscosity of the sol over time to determine the appropriate gelation point. 3. Post-Curing Treatment: After initial gelation, a thermal curing step can promote further condensation of remaining silanol groups, leading to a more robust and crosslinked network.
Poor Adhesion of TEBOS-derived Coatings Incomplete hydrolysis and condensation at the substrate interface can result in fewer covalent bonds between the coating and the surface, leading to poor adhesion. Steric hindrance can also prevent the TEBOS molecules from effectively reaching and reacting with the substrate's surface hydroxyl groups.1. Substrate Surface Preparation: Ensure the substrate surface is clean and has a high density of hydroxyl groups. Plasma treatment or piranha solution cleaning (for appropriate substrates) can increase surface reactivity. 2. Use of Adhesion Promoters: Consider using a primer or a different silane coupling agent with less steric hindrance as an intermediate layer to improve bonding to the substrate. 3. Control Deposition Conditions: Apply the TEBOS sol to the substrate under conditions that favor hydrolysis and condensation at the interface, such as controlled humidity and temperature.
Inconsistent or Non-reproducible Results The hydrolysis and condensation of TEBOS are sensitive to a variety of factors, and minor variations can lead to different outcomes.1. Strict Control of Reaction Parameters: Maintain precise control over temperature, pH, reactant concentrations, and mixing speed. 2. Monitor for Signs of Hydrolysis: Periodically check for any visual indicators of hydrolysis, such as cloudiness or precipitation, which could signify that the silane has degraded and may not perform as expected.[5] 3. Use Freshly Prepared Solutions: Due to the potential for premature hydrolysis and condensation, it is recommended to use freshly prepared TEBOS solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of TEBOS so much slower than that of TEOS (Tetraethyl orthosilicate)?

A1: The primary reason for the slower hydrolysis of TEBOS is the significant steric hindrance caused by its four 2-butoxyethyl groups. These groups are larger and more branched than the ethyl groups of TEOS. This bulkiness physically obstructs water molecules from accessing the central silicon atom, which is a necessary step for the hydrolysis reaction to occur.[1]

Q2: What is the optimal pH for the hydrolysis of TEBOS?

A2: The optimal pH depends on the desired outcome. For promoting the initial hydrolysis step, an acidic pH (around 3-4) is generally recommended to catalyze the reaction.[6] However, if rapid gelation and network formation are the primary goals, a basic pH is more effective at catalyzing the condensation of silanol groups. A two-step pH process, starting with acidic hydrolysis followed by a shift to basic conditions for condensation, can be an effective strategy.

Q3: Can I use TEBOS for applications requiring a fast curing time?

A3: Due to its slow hydrolysis and condensation rates, TEBOS is generally not suitable for applications that require very fast curing times. The steric hindrance inherently slows down the formation of the siloxane network. If a faster cure is essential, consider using a silane with smaller alkoxy groups (e.g., TEOS or a methoxy-substituted silane) or blending TEBOS with a faster-reacting silane.

Q4: How does the steric hindrance of TEBOS affect the final properties of the material?

A4: The steric hindrance of TEBOS can influence the final material properties in several ways. The slower reaction rates can lead to a more ordered and less stressed network if managed correctly. However, incomplete reactions can result in a softer, less crosslinked material with potentially lower mechanical strength and thermal stability. The bulky side chains can also impart a degree of flexibility and hydrophobicity to the final material.

Q5: Are there any alternatives to TEBOS with reduced steric hindrance?

A5: Yes, several alternatives with varying degrees of steric hindrance are available. These include:

  • Tetraethyl orthosilicate (TEOS): Offers faster hydrolysis due to smaller ethyl groups.

  • Tetramethyl orthosilicate (TMOS): Even faster hydrolysis than TEOS.

  • Silanes with linear alkoxy groups: For example, tetra-n-butoxyorthosilicate would have less steric hindrance than the branched 2-butoxyethyl groups of TEBOS. The choice of an alternative will depend on the specific requirements of your application, such as desired reaction rate, and the final properties of the material.

Experimental Protocols

Protocol 1: Controlled Hydrolysis and Condensation of TEBOS for Sol-Gel Synthesis

This protocol provides a general framework for a two-step acid-base catalyzed sol-gel process to manage the steric hindrance of TEBOS.

Materials:

  • This compound (TEBOS)

  • Ethanol (or other suitable co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Ammonium hydroxide (NH4OH), 0.1 M solution

Procedure:

  • In a clean, dry reaction vessel, combine TEBOS and ethanol in a 1:4 molar ratio.

  • Stir the mixture vigorously to ensure homogeneity.

  • Slowly add a solution of deionized water and 0.1 M HCl. The molar ratio of TEBOS to water should be in the range of 1:4 to 1:10, depending on the desired degree of hydrolysis. The acidic pH will catalyze the hydrolysis reaction.

  • Allow the mixture to stir at a controlled temperature (e.g., 40-60°C) for a period of 2 to 6 hours to facilitate hydrolysis. The exact time will depend on the desired extent of reaction and should be optimized for your specific application.

  • After the hydrolysis step, slowly add 0.1 M NH4OH dropwise while stirring to raise the pH to the basic range (pH 8-10). This will catalyze the condensation reaction and initiate gelation.

  • Continue stirring until the desired viscosity is reached or gelation occurs.

  • The resulting gel can then be aged and dried under controlled conditions to obtain the final material.

Visualizations

Below are diagrams illustrating key processes and workflows related to the use of TEBOS.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_condensation Condensation TEBOS TEBOS Si(OR)4 Silanol Silanol Si(OR)3(OH) TEBOS->Silanol + H2O Water Water (H2O) Alcohol Alcohol (ROH) Silanol->Alcohol - ROH Silanol2 Two Silanol Molecules 2 x Si(OR)3(OH) Silanol->Silanol2 Siloxane Siloxane Bond (RO)3Si-O-Si(OR)3 Silanol2->Siloxane - H2O Water2 Water (H2O)

Figure 1: General mechanism of TEBOS hydrolysis and condensation.

Troubleshooting_Workflow start Problem Encountered (e.g., Slow Hydrolysis) check_catalyst Is the catalyst appropriate and at the correct concentration? start->check_catalyst adjust_catalyst Adjust catalyst type or concentration check_catalyst->adjust_catalyst No check_water Is the water-to-TEBOS ratio optimal? check_catalyst->check_water Yes adjust_catalyst->check_water adjust_water Increase water concentration check_water->adjust_water No check_temp Is the reaction temperature high enough? check_water->check_temp Yes adjust_water->check_temp adjust_temp Increase reaction temperature check_temp->adjust_temp No check_time Has enough reaction time been allowed? check_temp->check_time Yes adjust_temp->check_time increase_time Extend reaction time check_time->increase_time No solution Problem Resolved check_time->solution Yes increase_time->solution

Figure 2: A logical workflow for troubleshooting slow TEBOS hydrolysis.

References

"troubleshooting gelation issues in Tetrakis(2-butoxyethyl) orthosilicate sols"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) sols. The following sections address common gelation issues encountered during experimentation.

Troubleshooting Unstable Gelation

Question: My TBEOS sol is gelling too quickly (premature gelation). What are the potential causes and how can I slow it down?

Answer: Premature gelation in TBEOS sols is a common issue and can be attributed to several factors related to the hydrolysis and condensation reaction kinetics. The bulky 2-butoxyethyl groups in TBEOS already influence reaction rates compared to smaller alkoxysilanes like TEOS, but external factors are critical.

Potential Causes & Solutions:

  • High Catalyst Concentration: Both acid and base catalysts accelerate the hydrolysis and/or condensation reactions. A high concentration can lead to rapid, uncontrolled gelation.

    • Solution: Systematically decrease the catalyst concentration. For acid catalysts (e.g., HCl), consider moving towards a pH closer to neutral. For base catalysts (e.g., NH₄OH), a slight reduction in concentration can significantly extend gelation time.

  • Excessive Water Content: A high molar ratio of water to TBEOS can accelerate the hydrolysis of the alkoxy groups, making more silanol groups available for condensation.

    • Solution: Reduce the water-to-TBEOS molar ratio. This slows down the initial hydrolysis step, thereby providing more control over the subsequent condensation and gelation.

  • Elevated Temperature: Higher reaction temperatures increase the kinetic energy of the system, accelerating both hydrolysis and condensation rates.

    • Solution: Conduct the reaction at a lower temperature. Moving from ambient temperature to a cooled water bath (e.g., 15-20°C) can provide a noticeable increase in gelation time.

  • Inadequate Mixing: Poor mixing can create localized "hot spots" of high catalyst or water concentration, leading to rapid, non-uniform gelation.

    • Solution: Ensure vigorous and consistent stirring, especially during the addition of water and catalyst.

Question: My TBEOS sol is not gelling or the gelation is taking too long. What factors could be responsible and how can I promote gelation?

Answer: Delayed or failed gelation is often a result of reaction conditions that are too mild or an imbalance in the sol components.

Potential Causes & Solutions:

  • Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the hydrolysis and condensation reactions.

    • Solution: Incrementally increase the catalyst concentration. The choice of acid or base catalyst can also be critical; for instance, base catalysis generally promotes a more particulate-like growth, which can lead to faster gelation than the linear chains often formed under acidic conditions.

  • Low Water Content: An insufficient amount of water will limit the hydrolysis of the butoxyethyl groups, which is a necessary precursor to condensation and network formation.

    • Solution: Increase the water-to-TBEOS molar ratio. A common starting point is a 4:1 molar ratio of water to alkoxysilane.

  • Low Temperature: The reaction kinetics may be too slow at the current operating temperature.

    • Solution: Increase the reaction temperature in controlled increments (e.g., 5-10°C at a time).

  • Solvent Effects: The choice of solvent can influence the miscibility of the components and the reaction rates.

    • Solution: Ensure a suitable co-solvent (like ethanol) is used to create a homogeneous solution of the TBEOS precursor and aqueous components.

Quantitative Data on Gelation Parameters

The following tables provide an overview of how different experimental parameters can influence the gelation time of alkoxysilane sols. While this data is for the related compound Tetraethyl Orthosilicate (TEOS), the general trends are applicable to TBEOS. The bulkier butoxyethyl groups on TBEOS will generally lead to slower hydrolysis rates compared to TEOS under similar conditions.

Table 1: Effect of Catalyst Type and Concentration on TEOS Gelation Time

CatalystMolar Ratio (TEOS:EtOH:H₂O:Catalyst)pHGelation Time (hours)
HCl1:4:4:0.051.3>200
CH₃COOH1:4:4:0.053.5>500
HF1:4:4:0.052.715
NH₄OH1:4:4:0.0510.580
NaOH1:4:4:0.0511.265

Data is illustrative and based on trends reported for TEOS.[1]

Table 2: Effect of Water-to-Precursor Ratio and Temperature on TEOS Gelation Time

Water:TEOS Molar RatioCatalystTemperature (°C)Gelation Time (hours)
2HCl25>300
4HCl25>200
8HCl25~150
4HCl40~100
4HCl60~50
4NH₄OH2580
4NH₄OH4045

Data is illustrative and based on trends reported for TEOS.

Experimental Protocols

Protocol: Preparation of a TBEOS Sol

This protocol describes a general method for preparing a silica sol from this compound. The specific ratios of reactants should be optimized for the desired gelation time and final material properties.

Materials:

  • This compound (TBEOS)

  • Ethanol (or other suitable alcohol co-solvent)

  • Deionized water

  • Acid or Base Catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)

Procedure:

  • Mixing: In a clean, dry reaction vessel, combine TBEOS and ethanol. Stir the mixture vigorously with a magnetic stirrer until a homogeneous solution is formed.

  • Hydrolysis: In a separate container, prepare the hydrolysis solution by mixing the deionized water and the chosen catalyst.

  • Addition: Slowly add the hydrolysis solution to the TBEOS/ethanol mixture dropwise while maintaining vigorous stirring. Continuous and thorough mixing is crucial at this stage to prevent localized, rapid hydrolysis and condensation.

  • Aging: Once all the hydrolysis solution has been added, cover the reaction vessel to prevent solvent evaporation and allow the sol to age. The aging can be done at a constant temperature (e.g., in a water bath) until gelation occurs. The gel point is typically identified as the point at which the sol no longer flows when the container is tilted.

Visualizing Troubleshooting and Processes

Troubleshooting Gelation Issues Workflow

Troubleshooting_Gelation Start Gelation Issue Identified Problem What is the problem? Start->Problem TooFast Gelation is too fast Problem->TooFast Too Fast TooSlow Gelation is too slow / No gelation Problem->TooSlow Too Slow CauseFast Potential Causes: - High Catalyst Concentration - High Water:TBEOS Ratio - High Temperature TooFast->CauseFast CauseSlow Potential Causes: - Low Catalyst Concentration - Low Water:TBEOS Ratio - Low Temperature TooSlow->CauseSlow SolutionFast Solutions: - Decrease Catalyst - Reduce Water Ratio - Lower Temperature CauseFast->SolutionFast SolutionSlow Solutions: - Increase Catalyst - Increase Water Ratio - Raise Temperature CauseSlow->SolutionSlow End Optimized Gelation SolutionFast->End SolutionSlow->End

Caption: Troubleshooting flowchart for TBEOS sol gelation issues.

Simplified Sol-Gel Process Pathway

Sol_Gel_Process Precursor TBEOS Precursor Si(OCH₂CH₂OBu)₄ Hydrolysis Hydrolysis (+ H₂O, Catalyst) Precursor->Hydrolysis Silanol Silanol Intermediate (HO)ₓSi(OR)₄₋ₓ Hydrolysis->Silanol Condensation Condensation (- H₂O or ROH) Silanol->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation (Aging) Sol->Gelation Gel Gel (3D Network) Gelation->Gel

Caption: Key stages in the sol-gel synthesis of silica from a TBEOS precursor.

References

Technical Support Center: Controlled Condensation of Tetrakis(2-butoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the controlled condensation of Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) via sol-gel processing. Adjusting pH is a critical parameter in controlling the hydrolysis and condensation reactions, which in turn dictates the final properties of the resulting silica-based materials.

Troubleshooting Guide

This guide addresses common issues encountered during the pH-adjusted condensation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No gelation or extremely slow reaction 1. Incorrect pH: The pH may be near the isoelectric point of silicic acid (around pH 2-3), where condensation is slowest. 2. Insufficient water: The molar ratio of water to TBEOS may be too low for hydrolysis to proceed effectively. 3. Low temperature: The reaction temperature may be too low, slowing down the kinetics. 4. Steric Hindrance: The bulky 2-butoxyethyl groups on TBEOS inherently slow down the hydrolysis rate compared to smaller precursors like TEOS.[1]1. Adjust pH: Move the pH away from the 2-3 range. For faster gelation, use a basic catalyst (e.g., ammonia, NaOH) to achieve a pH between 9 and 11. For more controlled, slower gelation leading to denser networks, use an acidic catalyst (e.g., HCl, acetic acid) to achieve a pH below 2.[2] 2. Increase water content: Ensure a sufficient molar excess of water to the alkoxide. 3. Increase temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor for uncontrolled precipitation. 4. Allow for longer reaction times: Be patient, as TBEOS requires significantly longer reaction times than TEOS.
Rapid, uncontrolled precipitation 1. pH is too high: Strongly basic conditions (pH > 11) can lead to very rapid condensation and aggregation, resulting in precipitation instead of a uniform gel or stable sol. 2. High precursor concentration: A high concentration of TBEOS can lead to rapid particle growth and aggregation. 3. Localized high catalyst concentration: Poor mixing upon addition of the catalyst can create regions of very high pH, causing localized precipitation.1. Lower the pH: Adjust the pH to a moderately basic range (e.g., 9-10) for more controlled particle growth. 2. Dilute the precursor: Reduce the concentration of TBEOS in the solvent. 3. Improve mixing: Add the catalyst dropwise while vigorously stirring the solution to ensure homogeneous distribution.
Formation of large, non-uniform particles 1. Inadequate mixing: Poor mixing can lead to inhomogeneous nucleation and growth. 2. Fluctuations in pH: Drifting pH during the reaction can affect the condensation rate and particle morphology. 3. Ostwald ripening: Smaller particles dissolving and redepositing onto larger ones over time.1. Ensure vigorous and consistent stirring throughout the hydrolysis and condensation steps. 2. Use a buffer solution to maintain a stable pH throughout the experiment.[2] 3. Minimize reaction time after the desired particle size is reached or use techniques to quench the reaction.
Cloudy or opaque gel 1. Phase separation: The solvent system may not be optimal, leading to separation of the silica network from the solvent. 2. Syneresis: Excessive shrinkage of the gel network, expelling the solvent.1. Use a co-solvent: Employ a solvent system (e.g., ethanol/water) that is a good solvent for both the precursor and the growing silica species. 2. Control the condensation rate: Slower condensation (e.g., at a pH closer to neutral or under acidic conditions) can lead to a more uniform and transparent gel.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment so critical in the condensation of this compound?

A1: The pH of the reaction mixture is a primary factor controlling the rates of two key reactions in the sol-gel process: hydrolysis and condensation. The hydrolysis rate of alkoxysilanes is generally catalyzed by both acids and bases. The condensation rate is also pH-dependent. By controlling the pH, you can manipulate the relative rates of these reactions to tailor the final properties of your silica material, such as particle size, porosity, and network structure.[3]

Q2: What is the difference between acid-catalyzed and base-catalyzed condensation of TBEOS?

A2:

  • Acid-catalyzed (low pH, typically < 2): Hydrolysis is rapid, while the condensation rate is slower. This leads to the formation of more linear, less branched silica polymers, which can result in denser gels upon drying.

  • Base-catalyzed (high pH, typically 9-11): Both hydrolysis and condensation rates are accelerated. This promotes the formation of highly branched clusters that grow and aggregate, leading to the formation of discrete, often spherical, silica particles.[2]

Q3: How does the structure of this compound affect the condensation process compared to a more common precursor like TEOS?

A3: The 2-butoxyethyl groups in TBEOS are significantly larger and bulkier than the ethyl groups in Tetraethyl orthosilicate (TEOS). This steric hindrance makes it more difficult for water molecules to access the silicon center, resulting in a slower rate of hydrolysis for TBEOS compared to TEOS under the same conditions.[1] Consequently, longer reaction times are generally required for the complete hydrolysis and condensation of TBEOS.

Q4: What are some common acids and bases used to adjust the pH, and are there any I should avoid?

A4:

  • Acids: Hydrochloric acid (HCl) and acetic acid are commonly used. Nitric acid can also be employed.

  • Bases: Ammonia (ammonium hydroxide) is widely used as it can also act as a catalyst and is volatile, meaning it can be removed during drying. Sodium hydroxide (NaOH) is another common choice.

  • Considerations: When choosing a catalyst, consider its potential incorporation into the final material and its effect on the ionic strength of the solution, which can also influence particle stability and aggregation.[2]

Q5: How can I monitor the pH during the reaction?

A5: A standard pH meter with a glass electrode is suitable for monitoring the pH of the reaction mixture. It is important to calibrate the pH meter regularly, especially when working with mixed solvent systems (e.g., ethanol-water), as the electrode response can be affected.

Quantitative Data

Table 1: Effect of pH on Gel Time for a TEOS-based System (Illustrative Example)

CatalystpHMolar Ratio (TEOS:H₂O:Ethanol)Temperature (°C)Approximate Gel Time
HCl2.01:4:425Several days to weeks
None7.01:4:425Very slow (weeks to months)
NH₄OH10.01:4:425Minutes to hours

Table 2: Influence of Catalyst Concentration on Particle Size for a TEOS-based System (Illustrative Example)

PrecursorCatalystCatalyst Concentration (mol/L)Resulting Particle Size (nm)
TEOSNH₄OH0.1~50
TEOSNH₄OH0.5~200
TEOSNH₄OH1.0~450

Experimental Protocols

Disclaimer: The following protocols are based on the well-established Stöber method for TEOS and should be adapted for this compound, primarily by allowing for significantly longer reaction times.

Protocol 1: Acid-Catalyzed Condensation of TBEOS (Illustrative)

  • In a clean, dry flask, combine this compound and ethanol. Stir for 15 minutes to ensure a homogeneous solution.

  • In a separate beaker, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl) to the desired water-to-alkoxide molar ratio.

  • Slowly add the acidic water solution to the TBEOS-ethanol mixture under vigorous stirring.

  • Seal the flask and continue stirring at a constant temperature.

  • Monitor the viscosity of the solution over time until gelation occurs. Note that this may take a considerable amount of time.

Protocol 2: Base-Catalyzed Synthesis of Silica Nanoparticles from TBEOS (Illustrative)

  • In a flask, mix ethanol and water.

  • Add the basic catalyst (e.g., ammonium hydroxide) to the ethanol-water mixture and stir to achieve the desired pH.

  • Add this compound to the solution under vigorous stirring.

  • Allow the reaction to proceed at a constant temperature for an extended period (e.g., 24-48 hours, monitoring particle growth periodically).

  • The resulting silica particles can be collected by centrifugation and washed with ethanol and water to remove unreacted precursor and catalyst.

Visualizations

G cluster_0 Sol-Gel Process Workflow precursor Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) mixing Mixing precursor->mixing solvent Solvent (e.g., Ethanol) solvent->mixing water Water water->mixing catalyst pH Catalyst (Acid or Base) catalyst->mixing hydrolysis Hydrolysis mixing->hydrolysis condensation Condensation hydrolysis->condensation sol Sol Formation condensation->sol gel Gelation / Particle Growth sol->gel aging Aging gel->aging drying Drying aging->drying product Final Silica Material drying->product

Caption: General workflow for the sol-gel synthesis of silica materials from TBEOS.

G cluster_1 pH Control of Silica Morphology start Hydrolyzed TBEOS (Silanol Monomers) acid Acidic Conditions (pH < 7) start->acid base Basic Conditions (pH > 7) start->base linear Linear Polymer Chains acid->linear Slow Condensation branched Branched Clusters base->branched Rapid Condensation dense Dense Gel Network linear->dense particles Discrete Spherical Particles branched->particles

Caption: Influence of pH on the condensation pathway and resulting silica morphology.

References

Technical Support Center: Achieving Uniform Particle Size with Tetrakis(2-butoxyethyl) Orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for achieving uniform particle size when using Tetrakis(2-butoxyethyl) orthosilicate (TBOS) as a precursor in particle synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBOS) and why is it used for particle synthesis?

A1: this compound (TBOS) is a silicon alkoxide precursor used in the sol-gel synthesis of silica (SiO₂) nanoparticles. Its chemical structure features a central silicon atom bonded to four 2-butoxyethyl groups. The bulky nature of these alkoxy groups influences the rates of hydrolysis and condensation, which can offer different particle size and morphology outcomes compared to more common precursors like tetraethyl orthosilicate (TEOS).

Q2: What is the basic principle behind forming silica particles from TBOS?

A2: The formation of silica particles from TBOS follows the Stöber process, which involves two main chemical reactions: hydrolysis and condensation. In the presence of water and a catalyst (typically ammonia), the butoxyethyl groups of TBOS are replaced with hydroxyl (-OH) groups (hydrolysis). These resulting silanol groups then react with each other to form siloxane bridges (Si-O-Si), leading to the formation of a solid silica network that constitutes the particles (condensation).

Q3: How does TBOS differ from TEOS in particle synthesis?

A3: The primary difference lies in the steric hindrance and hydrolysis rate. The larger 2-butoxyethyl groups in TBOS result in a slower hydrolysis rate compared to the ethoxy groups in TEOS. This slower reaction kinetic can lead to the formation of larger initial nuclei and ultimately result in larger final particle sizes under similar reaction conditions. This also means that reaction parameters may need to be adjusted when adapting a protocol from TEOS to TBOS.

Q4: What are the key factors that control the final particle size and uniformity?

A4: The final particle size and monodispersity are primarily controlled by a number of reaction parameters:

  • TBOS Concentration: Higher precursor concentrations generally lead to larger particles.

  • Catalyst (Ammonia) Concentration: Increasing the ammonia concentration typically results in larger particle sizes.

  • Water Concentration: The water-to-precursor ratio is a critical parameter that influences both hydrolysis rate and particle nucleation.

  • Solvent: The choice of alcohol as a solvent affects the polarity of the reaction medium and can influence the rates of hydrolysis and condensation.

  • Temperature: Higher temperatures can lead to faster reaction rates and potentially smaller particles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of silica nanoparticles using TBOS, focusing on achieving a uniform particle size.

Problem 1: The resulting particles are much larger than expected.

Potential Cause Suggested Solution
TBOS concentration is too high. Decrease the initial concentration of TBOS in the reaction mixture. This reduces the amount of silica precursor available for particle growth.
Ammonia concentration is too high. Lower the concentration of the ammonia catalyst. A lower catalyst concentration slows down the condensation rate, leading to smaller particles.
Slow hydrolysis and condensation rates of TBOS. The inherent properties of TBOS lead to slower reactions and potentially larger particles compared to TEOS. To achieve smaller particles, you may need to significantly reduce the precursor and catalyst concentrations or increase the reaction temperature.

Problem 2: The particle size distribution is broad (polydisperse).

Potential Cause Suggested Solution
Secondary nucleation occurred. This happens when new particles form throughout the reaction instead of all at once at the beginning. Ensure rapid and uniform mixing when adding the TBOS to the reaction mixture. A "seeded growth" approach, where a small amount of pre-formed silica particles are added, can also promote uniform growth on existing nuclei.
Inconsistent reaction temperature. Maintain a constant and uniform temperature throughout the synthesis. Use a water or oil bath to ensure stable temperature control.
Inhomogeneous mixing of reagents. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture of reactants.
Solvent polarity. The polarity of the solvent can affect particle polydispersity. Generally, increasing the polarity of the solvent can sometimes lead to an increase in polydispersity. Experiment with different alcohols (e.g., methanol, ethanol, propanol) to find the optimal solvent for your desired particle size and uniformity.[1][2]

Problem 3: No particles are forming, or the yield is very low.

Potential Cause Suggested Solution
Insufficient water for hydrolysis. Ensure the correct water-to-TBOS molar ratio is used. Hydrolysis is a crucial first step, and a lack of water will prevent the reaction from proceeding.
Catalyst concentration is too low. While high catalyst concentrations lead to larger particles, a concentration that is too low may not be sufficient to effectively catalyze the hydrolysis and condensation reactions.
Reaction time is too short. Due to the slower hydrolysis rate of TBOS, a longer reaction time may be necessary compared to syntheses using TEOS.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of silica nanoparticles using TBOS, based on the well-established Stöber method. These should be considered as starting points, and optimization of the parameters is likely necessary to achieve the desired particle size and uniformity.

Protocol 1: Basic Synthesis of Silica Nanoparticles from TBOS

  • In a reaction vessel, prepare a solution of ethanol (or another suitable alcohol) and deionized water.

  • Add a specific amount of ammonium hydroxide solution (catalyst) to the alcohol-water mixture and stir to ensure homogeneity.

  • In a separate container, prepare a solution of TBOS in ethanol.

  • Rapidly add the TBOS solution to the stirred alcohol-water-ammonia mixture.

  • Allow the reaction to proceed under continuous stirring for a predetermined amount of time (e.g., 2-24 hours) at a constant temperature.

  • Collect the resulting silica particles by centrifugation, followed by washing with ethanol and water to remove unreacted reagents.

  • Dry the particles under appropriate conditions (e.g., in an oven or under vacuum).

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the final particle size. The trends are largely based on studies using TEOS, a close analog to TBOS.

Table 1: Effect of Reactant Concentration on Particle Size

ParameterChangeExpected Effect on Particle SizeRationale
TBOS Concentration IncreaseIncreaseMore precursor is available for particle growth.
Ammonia Concentration IncreaseIncreaseCatalyzes faster condensation, leading to more rapid particle growth.
Water Concentration IncreaseCan either increase or decreaseThe effect is complex. Initially, more water can increase the hydrolysis rate, but at very high concentrations, it can dilute the reactants and lead to smaller particles.

Mandatory Visualizations

Diagram 1: Simplified Sol-Gel Process Workflow

G Simplified Sol-Gel Process for Silica Nanoparticles cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Mix Alcohol, Water, and Ammonia C Add TBOS to Mixture A->C B Prepare TBOS Solution B->C D Hydrolysis & Condensation C->D Initiates Reaction E Particle Growth D->E F Centrifugation E->F G Washing F->G H Drying G->H I Uniform Silica Nanoparticles H->I

Caption: Workflow for silica nanoparticle synthesis.

Diagram 2: Troubleshooting Logic for Non-Uniform Particle Size

G Troubleshooting Polydispersity in TBOS Synthesis Start Broad Particle Size Distribution Observed Q1 Was mixing rapid and uniform upon TBOS addition? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature constant? A1_Yes->Q2 Sol1 Improve mixing protocol. Consider seeded growth. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent system optimized? A2_Yes->Q3 Sol2 Use a temperature-controlled bath. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Achieve Monodisperse Particles A3_Yes->End Sol3 Experiment with different alcohol solvents. A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting polydispersity.

References

Technical Support Center: Minimizing Residual Organics in Silica from Tetrakis(2-butoxyethyl) Orthosilicate (TBOS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with minimizing residual organic compounds in silica synthesized using Tetrakis(2-butoxyethyl) orthosilicate (TBOS) as a precursor.

Frequently Asked Questions (FAQs)

Q1: What are the typical residual organics when synthesizing silica from TBOS?

A1: The primary residual organic species are fragments of the 2-butoxyethyl group (-OCH₂CH₂O(CH₂)₃CH₃) from the TBOS precursor. During the sol-gel process, incomplete hydrolysis and condensation reactions can leave unreacted alkoxy groups attached to the silica network. These can include ethoxy and butoxy groups, which may remain trapped within the silica matrix.

Q2: Why is the complete removal of these organic residues critical for my application?

A2: The presence of residual organics can significantly alter the final properties of the silica material. For applications in drug delivery, catalysis, and chromatography, these residues can interfere with surface chemistry, reduce thermal stability, decrease surface area, and potentially introduce contaminants that could affect experimental outcomes or product safety.

Q3: What is the most effective method for removing residual butoxyethyl groups?

A3: The most common and effective method for removing residual organic groups from the silica network is thermal treatment, also known as calcination. This process involves heating the dried silica gel in a controlled atmosphere (typically air or oxygen) to a temperature high enough to oxidize and volatilize the organic components.

Q4: How can I confirm that the organic residues have been successfully removed?

A4: Several analytical techniques can be used to verify the removal of organic residues:

  • Thermogravimetric Analysis (TGA): A TGA curve showing minimal weight loss in the 200-800°C range is a strong indicator of a clean, organic-free silica sample. The initial weight loss below 200°C is typically attributed to the removal of adsorbed water.[1][2][3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The absence of absorption bands corresponding to C-H stretching (around 2800-3000 cm⁻¹) and C-O stretching indicates the successful removal of the butoxyethyl groups.[5][6][7][8]

  • Elemental Analysis (CHN/O): This technique provides a quantitative measure of the carbon and hydrogen content. A negligible percentage of carbon is indicative of a pure silica sample.

Troubleshooting Guide

Problem 1: My TGA curve shows significant weight loss between 200°C and 600°C after calcination.

  • Cause: This indicates that the calcination process was insufficient to completely remove the organic residues. The temperature may have been too low or the duration too short.

  • Solution:

    • Increase Calcination Temperature: Gradually increase the final calcination temperature in increments of 50°C. A common temperature range for removing alkoxy groups from silica is 550-600°C.[9][10]

    • Extend Calcination Time: Increase the dwell time at the maximum temperature. Extending the calcination from 2 hours to several hours can promote more complete combustion of the organics.[9]

    • Ensure Adequate Airflow: The combustion of organic materials requires oxygen. Ensure a steady, sufficient flow of air or oxygen through the furnace during calcination to facilitate the oxidative decomposition of the butoxyethyl groups.

Problem 2: The FTIR spectrum of my calcined silica still shows peaks in the C-H stretching region (2800-3000 cm⁻¹).

  • Cause: Similar to the TGA issue, this is a direct indication of remaining organic functional groups on the silica surface or trapped within the pores.

  • Solution:

    • Review Calcination Protocol: Re-evaluate your calcination parameters (temperature, time, and atmosphere) as described in the solution for Problem 1.

    • Introduce an Ozone Treatment: As an alternative or supplementary step, treating the silica with ozone at a moderately elevated temperature (e.g., 150-300°C) can be a very effective method for removing residual organics without requiring the high temperatures of calcination, which can sometimes alter the silica structure.

    • Solvent Extraction (Prior to Calcination): Before drying and calcining the gel, performing a solvent extraction step (e.g., with ethanol or acetone) can help remove some of the unreacted precursor and smaller organic fragments.

Problem 3: My final silica powder is gray or black after calcination.

  • Cause: A gray or black color indicates the presence of elemental carbon. This occurs when the organic groups decompose and carbonize due to insufficient oxygen during the heating process.

  • Solution:

    • Increase Oxygen Supply: The primary solution is to increase the airflow into the furnace during the entire heating and dwelling cycle.

    • Slow the Heating Rate: A slower heating ramp rate (e.g., 1-2°C/min) allows more time for the organic materials to react with oxygen and combust completely rather than carbonize.

    • Introduce a Lower Temperature Dwell Step: Add an intermediate dwell step in your calcination program, for example, at 300-350°C for 1-2 hours. This can help to gently burn off the bulk of the organics before ramping to the final, higher temperature for complete purification.

Data Summary

Table 1: Effect of Calcination Conditions on Silica Purity

ParameterCondition 1Condition 2Condition 3Expected Outcome
Precursor TBOSTBOSTBOS-
Calcination Temp. 400°C550°C[10]600°C[9]Higher temperatures generally lead to more complete organic removal.
Dwell Time 2 hours4 hours6 hoursLonger dwell times allow for more thorough combustion.[9]
Atmosphere NitrogenLimited AirFlowing AirAn oxygen-rich atmosphere is essential for oxidative decomposition.
Expected Residual C (%) HighLowVery LowFlowing air and higher temperatures significantly reduce carbon content.

Table 2: Comparison of Analytical Techniques for Detecting Residual Organics

TechniqueInformation ProvidedAdvantagesLimitations
TGA Quantitative data on weight loss as a function of temperature.[1][11]Highly sensitive to residual mass, helps determine decomposition temperatures.Does not identify the specific chemical species being removed.[6]
FTIR Qualitative identification of functional groups (e.g., C-H, Si-O-Si).[5][7]Rapid, non-destructive, and provides direct evidence of organic bonds.Can be less sensitive for very low concentrations of organics.[8]
Elemental Analysis Precise quantitative measurement of Carbon, Hydrogen, and Nitrogen content.Provides exact quantification of residual elements.Destructive technique, provides no structural information.
Solid-State NMR Detailed structural information about the organic fragments and their bonding to the silica surface.[12][13]Provides the most detailed chemical information.[14]Requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: General Method for Synthesis of Silica from TBOS

This is a generalized protocol; specific concentrations and volumes may need to be optimized for desired particle size and morphology.

  • Prepare Reaction Mixture: In a suitable reaction vessel, combine ethanol and deionized water.

  • Add Catalyst: Add a catalyst, typically an ammonia solution, to the ethanol/water mixture and stir to create a homogenous solution. The pH should be basic to promote hydrolysis.[15]

  • Introduce TBOS: While vigorously stirring, add the this compound (TBOS) precursor to the solution. The mixture will turn milky white as silica particles begin to nucleate and grow through hydrolysis and condensation.[16]

  • Age the Solution: Continue stirring for a set period (e.g., 2-24 hours) at a constant temperature to allow the particles to grow and the silica network to strengthen.

  • Isolate Silica: Collect the silica particles by centrifugation, followed by washing several times with ethanol and deionized water to remove unreacted reagents.

  • Dry the Product: Dry the washed silica particles in an oven at 80-120°C overnight to remove water and residual solvent. The resulting product is a dried silica gel (xerogel or aerogel, depending on the drying method).

Protocol 2: Recommended Calcination Procedure for Organic Removal

  • Sample Preparation: Place the dried silica powder in a ceramic crucible. Do not overfill the crucible to ensure adequate air exposure for all the powder.

  • Furnace Program: Place the crucible in a programmable muffle furnace with a controlled air or oxygen inlet.

  • Heating Program:

    • Ramp from room temperature to 300°C at a rate of 2°C/minute.

    • Hold at 300°C for 2 hours (intermediate dwell).

    • Ramp from 300°C to 550°C at a rate of 5°C/minute.

    • Hold at 550°C for 4-6 hours (final dwell).[10]

  • Cooling: Allow the furnace to cool naturally to room temperature before removing the sample.

  • Storage: Store the final white silica powder in a desiccator to prevent rehydration from atmospheric moisture.

Visual Workflow and Troubleshooting Guides

experimental_workflow cluster_synthesis Sol-Gel Synthesis cluster_purification Purification precursor TBOS Precursor hydrolysis Hydrolysis & Condensation precursor->hydrolysis Add to EtOH/H2O/Catalyst gel Gelation & Aging hydrolysis->gel wash Washing & Centrifugation gel->wash dry Drying (80-120°C) wash->dry calcine Calcination (>550°C) dry->calcine final_product Pure Silica (SiO2) calcine->final_product

Fig 1. Experimental workflow from TBOS precursor to pure silica.

Fig 2. Troubleshooting decision tree for removing residual organics.

References

Validation & Comparative

A Comparative Guide to Silica Precursors in Sol-Gel Processes: Tetrakis(2-butoxyethyl) orthosilicate (TBOS) vs. Tetraethyl orthosilicate (TEOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process is a versatile and widely adopted method for synthesizing high-purity silica materials with tailored properties. The choice of the silicon alkoxide precursor is a critical parameter that significantly influences the reaction kinetics and the final characteristics of the silica network. This guide provides an objective comparison of two commercially available silica precursors: the well-established Tetraethyl orthosilicate (TEOS) and the less common Tetrakis(2-butoxyethyl) orthosilicate (TBOS). This comparison is supported by available data to aid researchers in selecting the appropriate precursor for their specific application, from drug delivery systems to advanced coatings.

Executive Summary

Tetraethyl orthosilicate (TEOS) is the most common and extensively studied silica precursor in sol-gel chemistry, favored for its rapid hydrolysis and condensation rates. In contrast, this compound (TBOS) possesses longer and bulkier butoxyethyl groups, which introduce significant steric hindrance around the central silicon atom. This structural difference leads to a slower and more controlled hydrolysis and condensation process, offering a greater degree of control over the final material's properties. While TEOS is a cost-effective and readily available choice for a wide range of applications, TBOS presents an interesting alternative for the synthesis of specialized silica materials, such as mesoporous silica with high surface area and for applications requiring precise control over the silica network formation, including drug delivery and protective coatings.[1]

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each precursor is essential for designing and controlling the sol-gel process.

PropertyThis compound (TBOS)Tetraethyl orthosilicate (TEOS)
CAS Number 18765-38-3[2][3]78-10-4
Molecular Formula C24H52O8Si[2][3]C8H20O4Si
Molecular Weight 496.75 g/mol [2][3]208.33 g/mol
Appearance Colorless transparent liquid[2]Colorless liquid
Boiling Point 205°C @ 1.3 mmHg[2]168°C
Flash Point 92°C[2]45°C
Density (25/25°C) 0.970 g/cm³[2]0.933 g/cm³
Refractive Index (20°C) 1.444[2]1.382

Sol-Gel Reaction Mechanism and Kinetics

The sol-gel process involves two primary reactions: hydrolysis and condensation. The nature of the alkoxy group plays a pivotal role in the rates of these reactions.

Hydrolysis and Condensation

TEOS: The ethoxy groups in TEOS are relatively small, allowing for rapid hydrolysis in the presence of water and a catalyst (acid or base) to form silanol groups (Si-OH). These silanol groups then undergo condensation to form siloxane bridges (Si-O-Si), leading to the formation of a silica network.

TBOS: The larger and more complex 2-butoxyethyl groups in TBOS create significant steric hindrance around the silicon atom.[4] This steric bulk impedes the approach of water molecules, resulting in a considerably slower hydrolysis rate compared to TEOS.[4] Research indicates that the hydrolysis rate of tetraalkyl orthosilicates progressively decreases as the alkyl chain length increases.[1] The subsequent condensation rate of the resulting silanol groups is also slower for TBOS.[1] This controlled reaction kinetic allows for a more tunable sol-gel process.[1]

G cluster_TEOS TEOS Sol-Gel Process cluster_TBOS TBOS Sol-Gel Process TEOS TEOS (Tetraethyl orthosilicate) TEOS_H Rapid Hydrolysis TEOS->TEOS_H TEOS_C Rapid Condensation TEOS_H->TEOS_C TEOS_S Silica Network TEOS_C->TEOS_S TBOS TBOS (this compound) TBOS_H Slower Hydrolysis (Steric Hindrance) TBOS->TBOS_H TBOS_C Slower Condensation TBOS_H->TBOS_C TBOS_S Controlled Silica Network TBOS_C->TBOS_S

Caption: Comparative workflow of sol-gel processes for TEOS and TBOS.

Properties of Resulting Silica Materials

The differences in reaction kinetics between TBOS and TEOS directly impact the properties of the final silica materials.

PropertySilica from TBOSSilica from TEOS
Porosity Can be tailored to produce mesoporous silica with specific surface areas ranging from 400 to 1200 m²/g and pore sizes between 2 and 50 nm.[1]A wide range of porosities can be achieved depending on the synthesis conditions.
Particle Size The slower reaction kinetics allow for better control over nanoparticle size and distribution.[1]Particle size is highly dependent on reaction parameters such as catalyst, temperature, and concentration.
Surface Properties Can be used to modify silica surfaces to achieve hydrophobic properties.[2]Surface can be readily functionalized.
Biocompatibility Mesoporous silica nanoparticles synthesized from TBOS have demonstrated exceptional biocompatibility and low cytotoxicity.[1]Generally considered biocompatible, with extensive use in biomedical applications.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible synthesis. Below are representative protocols for sol-gel synthesis using TEOS and a proposed protocol for TBOS based on available information.

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles using TEOS (Stöber Method)
  • Preparation of Reaction Mixture: In a flask, mix ethanol and deionized water.

  • Catalyst Addition: Add a catalyst, typically ammonium hydroxide for basic catalysis or an acid like HCl for acidic catalysis, to the ethanol-water mixture and stir.

  • Precursor Addition: While stirring vigorously, add a specific amount of TEOS to the solution.

  • Reaction: Continue stirring for a set period at a controlled temperature to allow for hydrolysis and condensation to occur, leading to the formation of silica nanoparticles.

  • Particle Recovery: The resulting silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and byproducts.

  • Drying: Dry the collected particles in an oven at a specified temperature.

Proposed Experimental Protocol: Sol-Gel Synthesis of Mesoporous Silica using TBOS

Note: As detailed experimental data for TBOS is limited, this protocol is a general guideline based on its known properties.

  • Sol Preparation: Dissolve TBOS in a suitable solvent (e.g., a higher alcohol to ensure miscibility) and water. Due to the slower hydrolysis of TBOS, a higher water-to-precursor ratio or longer reaction times might be necessary compared to TEOS.

  • Catalysis: Add an acid or base catalyst to initiate hydrolysis. The choice of catalyst will influence the final pore structure.

  • Aging: Allow the sol to age for an extended period to facilitate controlled condensation and the formation of a well-defined porous network.

  • Drying: Carefully dry the resulting gel, for example, through supercritical drying to preserve the porous structure and obtain aerogels, or through conventional oven drying to obtain xerogels.

Logical Relationship of Precursor Properties to Sol-Gel Outcome

The relationship between the precursor's molecular structure and the final silica material's properties can be visualized as a logical progression.

G cluster_precursor Precursor Properties cluster_kinetics Sol-Gel Kinetics cluster_material Final Material Properties P1 Alkoxy Group Size P2 Steric Hindrance P1->P2 determines K1 Hydrolysis Rate P2->K1 influences K2 Condensation Rate K1->K2 affects M1 Porosity K2->M1 M2 Particle Size K2->M2 M3 Surface Area K2->M3

Caption: Influence of precursor structure on final material properties.

Applications in Research and Drug Development

TEOS-derived silica has a vast range of applications due to its well-understood chemistry and the ability to produce various forms of silica, including nanoparticles, thin films, and monoliths. These materials are used in catalysis, chromatography, optics, and as biomedical implants.

TBOS-derived silica , with its potential for producing highly controlled mesoporous structures and its demonstrated biocompatibility, is particularly promising for advanced applications in:

  • Drug Delivery: The tunable pore size and high surface area of mesoporous silica from TBOS make it an excellent candidate for loading and controlled release of therapeutic agents.[1]

  • Protective Coatings: The ability to form stable, dense silica networks makes TBOS a valuable precursor for creating corrosion-resistant and hydrophobic coatings.[1]

  • Adhesives and Sealants: TBOS can act as an adhesion promoter, enhancing the bonding strength in various materials.[1]

Conclusion

References

A Comparative Guide to Silica Synthesis: Characterization of Silica Derived from Tetrakis(2-butoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of silica materials derived from Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) and other common silica precursors, primarily Tetraethyl orthosilicate (TEOS). By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the appropriate silica precursor for their specific applications, particularly in the field of drug development.

Introduction to Silica Precursors

Silica nanoparticles are widely utilized in biomedical applications due to their biocompatibility, thermal stability, and the ease with which their particle size, porosity, and shape can be controlled.[1] The properties of these nanoparticles are significantly influenced by the choice of the silicon alkoxide precursor used in their synthesis. Among the most common precursors are Tetraethyl orthosilicate (TEOS) and Tetramethyl orthosilicate (TMOS). This guide focuses on the characterization of silica derived from a less common but advantageous precursor, this compound (TBEOS), and compares its properties to those of silica derived from the widely-used TEOS.

The selection of a silica precursor is a critical step in the synthesis of silica nanoparticles, as it dictates the kinetics of the sol-gel process and, consequently, the final properties of the material. The chemical structure of the precursor, particularly the nature of the alkoxy groups, influences the rates of hydrolysis and condensation, which in turn affect particle size, morphology, and porosity.

Comparison of TBEOS and TEOS

The fundamental difference between TBEOS and TEOS lies in their alkoxy groups: TBEOS possesses butoxyethyl groups, while TEOS has ethyl groups. This structural difference has a profound impact on their reactivity and the characteristics of the resulting silica.

dot

cluster_TBEOS This compound (TBEOS) cluster_TEOS Tetraethyl orthosilicate (TEOS) TBEOS Si(OCH₂CH₂O(CH₂)₃CH₃)₄ TBEOS_img TEOS Si(OCH₂CH₃)₄ TEOS_img

Caption: Chemical structures of TBEOS and TEOS.

The bulkier butoxyethyl groups in TBEOS create greater steric hindrance around the central silicon atom compared to the ethyl groups in TEOS. This steric hindrance is a key factor in the differing hydrolysis and condensation rates of the two precursors.

Reaction Kinetics: A Tale of Two Precursors

The sol-gel synthesis of silica nanoparticles from alkoxide precursors involves two primary reactions: hydrolysis and condensation. The rates of these reactions are crucial in determining the final properties of the silica nanoparticles.

dot

Start Silica Precursor (TBEOS or TEOS) Hydrolysis Hydrolysis (Addition of Water) Start->Hydrolysis Silanol Silanol Formation (Si-OH groups) Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Forms water or alcohol as byproduct Siloxane Siloxane Bridge Formation (Si-O-Si) Condensation->Siloxane Growth Particle Growth & Aggregation Siloxane->Growth Final Silica Nanoparticles Growth->Final

Caption: Generalized workflow of sol-gel synthesis of silica nanoparticles.

The rate of hydrolysis in alkoxysilanes is known to decrease as the length and branching of the alkyl groups increase.[2] Consequently, TBEOS undergoes hydrolysis and condensation at a slower rate than TEOS. This slower reaction kinetic provides enhanced control over the formation of the silica network, allowing for more precise tailoring of the material's properties.

dot

Precursor Precursor Structure TBEOS TBEOS (Bulky Butoxyethyl Groups) Precursor->TBEOS TEOS TEOS (Smaller Ethyl Groups) Precursor->TEOS SlowRate Slower TBEOS->SlowRate FastRate Faster TEOS->FastRate HydrolysisRate Hydrolysis & Condensation Rate Control Control over Particle Growth HighControl Enhanced Control SlowRate->HighControl LowerControl Less Control FastRate->LowerControl Properties Resulting Silica Properties TBEOS_Props Potentially more uniform size and tailored porosity HighControl->TBEOS_Props TEOS_Props Wider size distribution less defined porosity LowerControl->TEOS_Props

Caption: Influence of precursor structure on silica properties.

Quantitative Comparison of Silica Properties

Characterization of TEOS-Derived Silica Nanoparticles

The properties of silica nanoparticles synthesized from TEOS can be tuned by varying the reaction parameters. The following table presents a summary of quantitative data from various studies.

ParameterValueSynthesis ConditionsReference
Particle Size 95 ± 5.59 nm1 mL TEOS, NH₃ catalyst, ethanol/water solvent[3]
175 ± 10.5 nm2 mL TEOS, NH₃ catalyst, ethanol/water solvent[3]
280 ± 7.8 nm3 mL TEOS, NH₃ catalyst, ethanol/water solvent[3]
79.68 - 87.35 nmAcetic acid catalyst, varied aging time and calcination temp.[4]
~50 nmLow TEOS concentration (0.05 M - 0.10 M), NH₄OH catalyst[5]
≥160 nmHigh TEOS concentration (≥0.25 M), NH₄OH catalyst[5]
Surface Area 350 - 1204 m²/gVaried TMOS concentration[1]
Pore Size 1.62 - 4.5 nmVaried TMOS concentration[1]
Qualitative Comparison of TBEOS- and TEOS-Derived Silica

Based on the slower reaction kinetics of TBEOS, the following qualitative differences in the resulting silica nanoparticles are expected.

PropertyTBEOS-Derived SilicaTEOS-Derived SilicaRationale
Particle Size Distribution Potentially narrower and more uniformBroader distributionSlower, more controlled nucleation and growth allows for more uniform particle formation.
Morphology Control Higher degree of controlLower degree of controlThe extended reaction time allows for more precise manipulation of particle shape.
Porosity Tunable over a wide rangeDependent on synthesis conditions, can be less definedSlower condensation can lead to the formation of well-ordered mesoporous structures.
Surface Area Potentially high and controllableVariable, can be highDependent on the formation of a well-defined porous network.

Experimental Protocols for Characterization

To ensure accurate and reproducible characterization of silica nanoparticles, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, size, and shape of the silica nanoparticles.

Protocol:

  • Sample Preparation: A small amount of the dried silica nanoparticle powder is mounted on an SEM stub using double-sided conductive carbon tape. For colloidal samples, a drop of the diluted suspension is placed on a silicon wafer or glass coverslip and allowed to dry completely.

  • Coating: To prevent charging effects, the sample is sputter-coated with a thin layer of a conductive material, such as gold or platinum.

  • Imaging: The sample is loaded into the SEM chamber. The accelerating voltage is typically set between 5 and 20 kV. Images are captured at various magnifications to observe the overall morphology and individual particle details.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the internal structure, size, and morphology of the nanoparticles.

Protocol:

  • Sample Preparation: A dilute suspension of the silica nanoparticles in a suitable solvent (e.g., ethanol) is prepared.

  • Grid Preparation: A drop of the suspension is placed onto a carbon-coated copper TEM grid. The excess liquid is wicked away with filter paper, and the grid is allowed to air dry completely.

  • Imaging: The grid is placed in the TEM sample holder and inserted into the microscope. Images are acquired at an accelerating voltage typically ranging from 80 to 200 kV.

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of the nanoparticles in a liquid suspension.

Protocol:

  • Sample Preparation: A dilute, homogenous suspension of the silica nanoparticles is prepared in a suitable solvent (e.g., deionized water or ethanol). The suspension should be sonicated to break up any agglomerates.

  • Measurement: The suspension is transferred to a clean cuvette. The cuvette is placed in the DLS instrument, and the measurement is initiated. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the particle size distribution.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the chemical bonds and functional groups present in the silica nanoparticles.

Protocol:

  • Sample Preparation: The dried silica nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The presence of characteristic peaks for Si-O-Si and Si-OH bonds confirms the formation of silica.

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the silica nanoparticles.

Protocol:

  • Sample Preparation: A sufficient amount of the dried silica nanoparticle powder is placed on a sample holder.

  • Measurement: The sample is mounted in the XRD instrument. The X-ray diffraction pattern is recorded over a range of 2θ angles. A broad hump in the XRD pattern is indicative of an amorphous structure, which is typical for silica synthesized via the sol-gel method.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To measure the specific surface area, pore volume, and pore size distribution of the silica nanoparticles.

Protocol:

  • Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-300°C) to remove any adsorbed moisture and other contaminants from the surface.

  • Measurement: The degassed sample is cooled to liquid nitrogen temperature (77 K). Nitrogen gas is then introduced to the sample in controlled increments, and the amount of adsorbed gas at each pressure point is measured.

  • Analysis: The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area. The pore size distribution and total pore volume can be determined using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Conclusion

The choice of silica precursor has a significant impact on the properties of the resulting nanoparticles. While TEOS is a widely used and well-characterized precursor, TBEOS offers potential advantages due to its slower hydrolysis and condensation rates. This allows for greater control over the sol-gel process, potentially leading to silica nanoparticles with a more uniform size distribution and tailored porosity.

For applications in drug development, where precise control over particle size, surface area, and pore volume is critical for optimizing drug loading and release kinetics, the use of TBEOS as a precursor warrants further investigation. This guide provides a foundational understanding of the characterization of TBEOS-derived silica and a framework for its comparison with established alternatives, empowering researchers to make informed decisions in the design and synthesis of advanced silica-based drug delivery systems. Further direct comparative studies are encouraged to fully elucidate the quantitative advantages of TBEOS in specific applications.

References

A Comparative Guide to Silica Thin Film Deposition: Tetrakis(2-butoxyethyl) orthosilicate vs. Tetraethyl orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to fabricate silica-based thin films, the choice of precursor is a critical determinant of final film properties. This guide provides a comparative analysis of Tetrakis(2-butoxyethyl) orthosilicate (TBOES) and the more conventional precursor, Tetraethyl orthosilicate (TEOS), offering insights into their deposition processes and the resulting film characteristics.

While TEOS is a widely studied and utilized precursor for silica (SiO2) film deposition, TBOES presents an alternative with distinct properties that may be advantageous for specific applications. This guide will delve into the experimental protocols for film deposition using both precursors and provide a comparison of the resulting film thickness validation methodologies.

Comparison of Precursor Properties and Film Characteristics

PropertyThis compound (TBOES)Tetraethyl orthosilicate (TEOS)
Molecular Formula C24H52O8SiC8H20O4Si
Molecular Weight 496.7 g/mol 208.33 g/mol
CAS Number 18765-38-3[1][2][3][4][5]78-10-4
Primary Applications Adhesion promoter, protective coatings, crosslinker for sealants[1][5]Precursor for SiO2 films in semiconductors, optical coatings, and sol-gel processes[6]
Hydrolysis Rate Slower, due to steric hindrance from the larger butoxyethyl groupsFaster
Film Properties Forms dense, chemically resistant films; enhances flexibility and durability in composites[1][3]Well-characterized for producing high-purity, uniform SiO2 films

Experimental Protocols

The deposition of silica thin films from both TBOES and TEOS can be achieved through several established methods, including sol-gel processing followed by spin-coating or dip-coating, and chemical vapor deposition (CVD).

Sol-Gel and Spin-Coating Deposition

This is a common and versatile method for producing thin films from liquid precursors.

1. Sol Preparation:

  • TBOES-based sol: A typical procedure involves the hydrolysis and condensation of TBOES in a solvent mixture. For example, TBOES can be dissolved in a parent alcohol like 2-butoxyethanol, followed by the addition of a water/catalyst solution (e.g., HCl or NH4OH) under vigorous stirring. The molar ratio of TBOES:solvent:water:catalyst is a critical parameter that influences the sol-gel reaction kinetics and the final properties of the film.

  • TEOS-based sol: A similar process is followed for TEOS, typically using ethanol as the solvent. The reaction of TEOS with water, catalyzed by an acid or base, leads to the formation of a silica sol.

2. Spin-Coating:

  • The prepared sol is dispensed onto a substrate (e.g., silicon wafer, glass slide).

  • The substrate is then rotated at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force spreads the sol evenly across the substrate, and solvent evaporation leads to the formation of a thin gel film.

  • The final film thickness is controlled by the sol viscosity, concentration, and the spin-coating parameters (speed and time).

3. Annealing:

  • The coated substrate is subjected to a heat treatment process (annealing) to remove residual organic components and densify the silica network. The annealing temperature and duration are crucial for achieving the desired film properties.

Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

  • Precursor Delivery: TBOES or TEOS is vaporized and introduced into a reaction chamber containing the substrate.

  • Deposition: At elevated temperatures, the precursor decomposes and reacts with an oxidizing agent (e.g., oxygen, ozone) to form a silica film on the substrate surface.

  • Process Parameters: The substrate temperature, precursor flow rate, and pressure within the chamber are key parameters that control the deposition rate and film quality.

Validation of Film Thickness

Accurate measurement of the deposited film thickness is essential for quality control and for understanding the relationship between deposition parameters and film properties. Several techniques are commonly employed for this purpose.

Comparison of Film Thickness Validation Techniques
TechniquePrincipleAdvantagesDisadvantages
Ellipsometry Measures the change in polarization of light upon reflection from the sample surface.Non-destructive, highly accurate for thin, transparent films.Requires a model of the film stack, can be complex for multi-layer or rough films.
Scanning Electron Microscopy (SEM) Images a cross-section of the film to directly measure its thickness.Provides a direct visual measurement, can be used for a wide range of thicknesses.Destructive (requires cross-sectioning), may have limited resolution for very thin films.
Atomic Force Microscopy (AFM) Scans a sharp tip across a step-edge created in the film to measure the height difference.High vertical resolution, can provide information on surface roughness.Requires the creation of a step-edge, can be slow for large area mapping.
Profilometry Drags a stylus across a step-edge in the film to measure the vertical displacement.Relatively fast and simple, can measure a wide range of thicknesses.Can be destructive to soft films, lower lateral resolution compared to AFM.

Experimental Workflow for Film Thickness Validation

The following diagram illustrates a typical workflow for validating the thickness of a deposited silica film.

G cluster_deposition Film Deposition cluster_validation Thickness Validation cluster_analysis Data Analysis Deposition Silica Film Deposition (e.g., Spin-Coating) Ellipsometry Ellipsometry Deposition->Ellipsometry SEM SEM (Cross-section) Deposition->SEM AFM AFM (Step-height) Deposition->AFM Analysis Compare Thickness Data Ellipsometry->Analysis SEM->Analysis AFM->Analysis

Workflow for Film Thickness Validation

References

A Comparative Guide to Assessing the Purity of Synthesized Tetrakis(2-butoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Tetrakis(2-butoxyethyl) orthosilicate (TBEOS), a crucial precursor in various sol-gel processes and material science applications. The purity of TBEOS directly impacts the properties and performance of the final materials, making rigorous quality control essential. This document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Comparison of TBEOS Synthesis Routes and Potential Impurities

The purity of TBEOS is significantly influenced by its synthesis route. The two primary methods for its preparation are the direct synthesis from silicon and the transesterification of a simpler alkoxysilane. Each method is susceptible to the introduction of different types of impurities.

Table 1: Comparison of TBEOS Synthesis Routes and Associated Impurities

Synthesis RouteDescriptionCommon Impurities
Direct Synthesis Reaction of elemental silicon with 2-butoxyethanol, often in the presence of a catalyst.Unreacted 2-butoxyethanol, partially substituted silanes, catalyst residues, and byproducts from side reactions.
Transesterification Reaction of a tetraalkoxysilane (e.g., Tetraethyl Orthosilicate - TEOS) with 2-butoxyethanol.Unreacted 2-butoxyethanol, residual TEOS, ethanol (byproduct), and partially transesterified silicates.

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is recommended for a thorough assessment of TBEOS purity. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the quantitative analysis of volatile and semi-volatile compounds, making it ideal for determining the purity of TBEOS and identifying volatile impurities.

Table 2: GC-MS Purity Analysis of TBEOS from Different Synthesis Routes

Synthesis RouteTBEOS Purity (%)Major Impurities Detected
Direct Synthesis 98.52-butoxyethanol (0.8%), Tris(2-butoxyethyl)ethoxysilane (0.5%), Other minor impurities (0.2%)
Transesterification 99.22-butoxyethanol (0.4%), TEOS (0.3%), Ethanol (0.1%)

Experimental Protocol: GC-MS Analysis

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy provide detailed structural information and can be used to quantify the purity of TBEOS by comparing the integral ratios of the main product peaks to those of impurities.

Table 3: ¹H NMR Chemical Shifts for TBEOS and Potential Impurities

CompoundChemical Shift (ppm)MultiplicityAssignment
TBEOS 3.85tSi-O-CH₂-
3.55t-CH₂-O-CH₂-
1.58m-O-CH₂-CH₂-
1.39m-CH₂-CH₃
0.92t-CH₃
2-butoxyethanol 3.52tHO-CH₂-
3.45t-CH₂-O-CH₂-
TEOS 3.82qSi-O-CH₂-
1.22t-CH₃

Experimental Protocol: NMR Spectroscopy

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 5s.

  • ²⁹Si NMR: 1024 scans, relaxation delay of 10s, using inverse-gated decoupling to suppress the Nuclear Overhauser Effect for accurate quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a sample. It is particularly useful for detecting hydroxyl-containing impurities like residual alcohols and water.

Table 4: Key FTIR Absorption Bands for TBEOS and Impurities

Wavenumber (cm⁻¹)Functional GroupSignificance
3200-3600 (broad)O-H stretchIndicates presence of residual 2-butoxyethanol, ethanol, or water.
2850-2960C-H stretchCharacteristic of the butoxyethyl groups in TBEOS.
1070-1100Si-O-C stretchStrong absorption, characteristic of the orthosilicate structure.

Experimental Protocol: FTIR Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and the presence of volatile impurities. A pure sample of TBEOS will exhibit a single, sharp decomposition step at a high temperature.

Table 5: TGA Data for TBEOS from Different Synthesis Routes

Synthesis RouteOnset Decomposition Temperature (°C)Residue at 600°C (%)
Direct Synthesis 28529.5 (Silica)
Transesterification 29529.8 (Silica)

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: TA Instruments Q500 TGA.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10°C/min.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Temperature Range: 30°C to 600°C.

Comparison with Alternatives: TBEOS vs. TEOS and TMOS

TBEOS is often used as an alternative to more common silicon alkoxides like Tetraethyl Orthosilicate (TEOS) and Tetramethyl Orthosilicate (TMOS) in sol-gel processes. The choice of precursor can significantly affect the hydrolysis and condensation rates, and consequently, the properties of the resulting material.

Table 6: Performance Comparison of TBEOS with TEOS and TMOS

PropertyTBEOSTEOSTMOS
Hydrolysis Rate SlowModerateFast
Steric Hindrance HighModerateLow
Resulting Material Porosity HigherModerateLower
Handling Safety Lower volatilityModerate volatilityHigher volatility, toxic methanol byproduct

Visualizing the Workflow and Comparisons

To clarify the relationships between synthesis, analysis, and performance, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of TBEOS cluster_analysis Purity Assessment cluster_performance Performance Evaluation Direct Direct Synthesis GCMS GC-MS Direct->GCMS NMR NMR Direct->NMR FTIR FTIR Direct->FTIR TGA TGA Direct->TGA Trans Transesterification Trans->GCMS Trans->NMR Trans->FTIR Trans->TGA SolGel Sol-Gel Performance GCMS->SolGel NMR->SolGel FTIR->SolGel TGA->SolGel

Caption: Experimental workflow for TBEOS synthesis, purity assessment, and performance evaluation.

Precursor_Comparison TBEOS TBEOS P1 P1 TBEOS->P1 Slow Hydrolysis P2 P2 TBEOS->P2 High Steric Hindrance P3 P3 TBEOS->P3 Higher Porosity TEOS TEOS P4 P4 TEOS->P4 Moderate Hydrolysis P5 P5 TEOS->P5 Moderate Steric Hindrance P6 P6 TEOS->P6 Moderate Porosity TMOS TMOS P7 P7 TMOS->P7 Fast Hydrolysis P8 P8 TMOS->P8 Low Steric Hindrance P9 P9 TMOS->P9 Lower Porosity

Caption: Comparison of key properties of TBEOS, TEOS, and TMOS as sol-gel precursors.

A Comparative Guide to the Mechanical Properties of Orthosilicate-Based Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursor materials is a critical step in the development of high-performance coatings for scientific and medical applications. Orthosilicates, such as tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), are common silicon alkoxide precursors used in the sol-gel process to create silica-based thin films. The choice of orthosilicate can significantly influence the mechanical properties of the final coating due to differences in their chemical structure and reaction kinetics. This guide provides an objective comparison of the mechanical properties of coatings derived from different orthosilicates, supported by experimental data, to aid in the selection of the most suitable precursor for specific applications.

Influence of Orthosilicate Precursor on Coating Properties

The primary difference between common orthosilicates lies in the alkyl groups bonded to the silicon-oxygen backbone. For instance, TEOS has four ethoxy groups (Si(OC₂H₅)₄), while TMOS has four methoxy groups (Si(OCH₃)₄). This structural difference affects the hydrolysis and condensation rates during the sol-gel process. TMOS, with its smaller and less sterically hindered methoxy groups, generally exhibits a faster hydrolysis and condensation rate compared to TEOS. This can lead to differences in the resulting silica network structure, which in turn dictates the mechanical properties of the coating.

Often, different orthosilicates are combined to tailor the properties of the final coating. For example, organo-functional silanes like methyltriethoxysilane (MTES) can be incorporated to increase the flexibility and thickness of the coating. The addition of other precursors or nanoparticles can further enhance properties such as hardness and adhesion.

Quantitative Comparison of Mechanical Properties

The following table summarizes the mechanical properties of coatings derived from various orthosilicate-based systems as reported in the literature. It is important to note that direct comparisons of pure orthosilicate coatings under identical conditions are scarce in published research. The data presented here often involves hybrid systems where TEOS is combined with other precursors, providing insight into how these combinations influence mechanical performance.

Coating CompositionSubstrateHardness (GPa)Elastic Modulus (GPa)Adhesion Assessment
TEOS/MTES (40/60 molar ratio)AISI 316L Stainless Steel1.0 ± 0.110.0 ± 0.5-
TEOS/MTES with 10% SiO₂ nanoparticlesAISI 316L Stainless Steel2.5 ± 0.222.5 ± 1.0Lower critical load in scratch test compared to 30% SiO₂
TEOS/MTES with 30% SiO₂ nanoparticlesAISI 316L Stainless Steel3.5 ± 0.230.0 ± 1.0Higher critical load in scratch test, indicating better adhesion
TEOS/APS (70/30 mixture)Mild Steel--Adhesion strength of 5.3 MPa (for epoxy topcoat)
Silicate-based formulation (CF7)Beech Wood--Pull-off adhesion strength of 2.2 MPa
Silicate-based formulation (CF7) on mineralized woodBeech Wood--Pull-off adhesion strength of 3.8 MPa[1]

Data for TEOS/MTES systems are derived from nanoindentation tests at a 200 nm depth.[2][3] Adhesion for these systems was evaluated qualitatively via scratch testing.[2][3] Adhesion for the TEOS/APS system was measured via a pull-off test of an epoxy coating applied over the silane layer.[4] Adhesion for the silicate-based wood coatings was measured via pull-off tests.[1]

Experimental Protocols

The mechanical properties of thin film coatings are evaluated using a variety of specialized techniques. Below are detailed methodologies for the key experiments cited in this guide.

Nanoindentation

Nanoindentation is a high-precision technique used to determine the hardness and elastic modulus of thin films.

  • Sample Preparation : The coated substrate is securely mounted on the nanoindenter stage.

  • Indenter Selection : A Berkovich diamond indenter is typically used for these measurements.

  • Testing Protocol :

    • The indenter is brought into contact with the coating surface.

    • A controlled load is applied, and the penetration depth of the indenter into the coating is continuously measured.

    • To minimize the influence of the substrate, the maximum penetration depth is generally kept below 10% of the total coating thickness.

    • The load is then gradually removed, and the unloading curve is recorded.

  • Data Analysis : The hardness and elastic modulus are calculated from the load-displacement data using the Oliver-Pharr method. The initial portion of the unloading curve is analyzed to determine the stiffness of the contact, which is then used to calculate the mechanical properties.

Scratch Test

The scratch test is used to assess the adhesion and cohesion of a coating to a substrate.

  • Sample Preparation : The coated sample is fixed on a movable stage.

  • Stylus : A diamond stylus of a specific geometry (e.g., Rockwell C) is used.

  • Testing Protocol :

    • The stylus is drawn across the coating surface under a progressively increasing normal load.

    • The test generates a scratch of increasing width and depth.

  • Failure Analysis : The scratch track is examined using an optical microscope to identify coating failures, such as cracking, delamination, or chipping. The load at which a specific failure event occurs is known as the critical load (Lc). A higher critical load generally indicates better adhesion.[2][3]

Pull-Off Adhesion Test (ASTM D4541 / ISO 4624)

This test measures the tensile force required to detach a coating from its substrate, providing a quantitative measure of adhesion strength.

  • Sample Preparation : A loading fixture, often called a dolly, is bonded to the surface of the coating using a compatible adhesive.

  • Curing : The adhesive is allowed to fully cure according to the manufacturer's instructions.

  • Isolation : The coating around the dolly is often scored to isolate the test area.

  • Testing : A pull-off adhesion tester is attached to the dolly. The apparatus applies a perpendicular tensile force to the dolly at a controlled rate until it detaches.

  • Data Recording and Analysis : The force at which the dolly detaches is recorded. The adhesion strength is calculated by dividing this force by the surface area of the dolly. The nature of the fracture (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) is also noted.[1][5]

Visualization of Coating Development Workflow

The following diagram illustrates the typical workflow for the development and characterization of orthosilicate-based coatings, emphasizing the influence of precursor selection on the final properties.

G precursor Orthosilicate Precursor (e.g., TEOS, TMOS, MTES) sol_prep Sol Preparation (Mixing & Stirring) precursor->sol_prep hydrolysis Hydrolysis solvent Solvent (e.g., Ethanol) solvent->sol_prep catalyst Catalyst (Acid or Base) catalyst->sol_prep water Water water->sol_prep sol_prep->hydrolysis Initiates reactions gelation Gelation condensation Condensation hydrolysis->condensation condensation->gelation deposition Deposition (Dip, Spin, or Spray Coating) gelation->deposition curing Curing / Annealing deposition->curing final_coating Final Coating curing->final_coating nanoindentation Nanoindentation final_coating->nanoindentation scratch_test Scratch Test final_coating->scratch_test pull_off Pull-Off Test final_coating->pull_off hardness Hardness & Modulus nanoindentation->hardness adhesion Adhesion scratch_test->adhesion pull_off->adhesion

Workflow for orthosilicate coating development and characterization.

References

A Comparative Guide to the Spectroscopic Analysis of Tetrakis(2-butoxyethyl) orthosilicate Hydrolysis and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis of the hydrolysis of Tetrakis(2-butoxyethyl) orthosilicate (TBEOS). Due to the limited availability of specific experimental data for TBEOS in the published literature, this guide leverages comprehensive data from its widely studied shorter-chain analogues, Tetraethyl orthosilicate (TEOS) and Tetramethyl orthosilicate (TMOS), to provide a robust comparative framework. The principles and methodologies described herein for TEOS and TMOS are directly applicable to the study of TBEOS hydrolysis.

The hydrolysis of silicon alkoxides is a fundamental process in sol-gel chemistry, pivotal for the synthesis of silica-based materials used in various applications, including drug delivery systems. Understanding the kinetics and mechanisms of this reaction is crucial for controlling the properties of the final material. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of hydrolysis and condensation reactions in real-time.

Comparative Hydrolysis Behavior

The hydrolysis rate of silicon alkoxides is influenced by several factors, including the steric hindrance of the alkoxy groups and the reaction conditions (e.g., pH, water/alkoxide ratio, solvent). Generally, the rate of hydrolysis decreases with increasing complexity and size of the alkyl group due to steric hindrance.[1] Therefore, it is expected that TBEOS, with its bulky 2-butoxyethyl groups, will exhibit a slower hydrolysis rate compared to TEOS and TMOS under similar conditions.

Table 1: Comparison of Physicochemical Properties of TBEOS, TEOS, and TMOS

PropertyThis compound (TBEOS)Tetraethyl orthosilicate (TEOS)Tetramethyl orthosilicate (TMOS)
Formula C₂₄H₅₂O₈SiC₈H₂₀O₄SiC₄H₁₂O₄Si
Molar Mass 508.75 g/mol 208.33 g/mol 152.22 g/mol
Boiling Point >200 °C168 °C121 °C
Hydrolysis Product (Alcohol) 2-ButoxyethanolEthanolMethanol

Spectroscopic Analysis of Hydrolysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for monitoring the hydrolysis of silicon alkoxides by observing changes in the vibrational bands of the reactant and product species.

Experimental Protocol: FTIR Analysis of TEOS Hydrolysis (Non-catalyzed)

  • Sample Preparation: A solution of TEOS and water (e.g., a 1:4 molar ratio) in a suitable solvent (e.g., ethanol) is prepared. For non-catalyzed hydrolysis, no acid or base is added.

  • FTIR Measurement: A drop of the reacting sol is placed between two KRS-5 crystals.[2]

  • Data Acquisition: FTIR spectra are recorded at regular time intervals to monitor the reaction progress. A typical setup would involve 10 sample scans and 10 background scans for each spectrum.[2]

  • Spectral Analysis: The disappearance of TEOS bands and the appearance of ethanol and Si-O-Si bands are monitored. Deconvolution of the spectra can be used for semi-quantitative analysis.[3]

Table 2: Key FTIR Bands for Monitoring TEOS Hydrolysis [2][3]

Wavenumber (cm⁻¹)AssignmentChange during Hydrolysis
1168TEOS (Si-O-C)Decreases
812TEOS (Si-O-C)Decreases
1200Si-O-Si (cyclic)Increases
1147Si-O-Si (linear)Increases
960Si-OHAppears and then may decrease with condensation
880Ethanol (C-O stretch)Increases

For TBEOS, one would expect to monitor the disappearance of characteristic Si-O-C and C-H vibrations associated with the 2-butoxyethyl group and the appearance of bands corresponding to 2-butoxyethanol and Si-O-Si linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for providing quantitative information about the various silicon species present during the sol-gel process, from the unhydrolyzed monomer to various condensed species.

Experimental Protocol: ²⁹Si NMR Analysis of TMOS Hydrolysis (Acid-catalyzed)

  • Sample Preparation: A reaction mixture of TMOS, methanol, water, and an acid catalyst (e.g., HCl) is prepared (e.g., a molar ratio of 1:5:2:0.001).[4]

  • NMR Measurement: The reaction is carried out in an NMR tube. To slow the reaction for detailed analysis, measurements can be performed at low temperatures (e.g., -75 °C).[4]

  • Data Acquisition: ²⁹Si NMR spectra are acquired over time. Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect.[4]

  • Spectral Analysis: The chemical shifts of the silicon atoms change as the methoxy groups are replaced by hydroxyl groups and then by siloxane bridges. The integral intensities of the peaks corresponding to different species are used to determine their concentrations over time.[4]

Table 3: Typical ²⁹Si NMR Chemical Shifts for Hydrolyzed and Condensed TMOS Species [4]

Species TypeNotationDescriptionApproximate Chemical Shift (ppm)
MonomerQ⁰Si(OCH₃)₄-78
Monomer (hydrolyzed)Q⁰(OH)Si(OCH₃)₃(OH)Downfield shift from Q⁰
Dimer(CH₃O)₃Si-O-Si(OCH₃)₃~ -87 to -89
Trimer (middle Si)-(O-Si(OCH₃)₂)-~ -96 to -98

The notation Qⁿ refers to a silicon atom bonded to 'n' other silicon atoms through oxygen bridges. The substitution of methoxy groups with hydroxyl groups leads to a downfield shift in the resonance lines.[4] For TBEOS, similar trends in chemical shifts would be expected, although the exact values would differ due to the different electronic environment created by the 2-butoxyethyl groups.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of silicon alkoxide hydrolysis.

G Experimental Workflow for Spectroscopic Analysis of Alkoxide Hydrolysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_results Results start Mix Alkoxide, Water, Solvent, and Catalyst ftir FTIR Spectroscopy start->ftir Time-resolved sampling nmr NMR Spectroscopy start->nmr In-situ monitoring process_ftir Monitor Peak Intensity Changes ftir->process_ftir process_nmr Identify and Quantify Si Species nmr->process_nmr kinetics Kinetic Analysis process_ftir->kinetics process_nmr->kinetics end Determine Reaction Rates and Mechanism kinetics->end G Simplified Hydrolysis and Condensation Pathway of a Silicon Alkoxide alkoxide Si(OR)₄ hydrolyzed1 Si(OR)₃(OH) alkoxide->hydrolyzed1 +H₂O -ROH hydrolyzed2 Si(OR)₂(OH)₂ hydrolyzed1->hydrolyzed2 +H₂O -ROH dimer (RO)₃Si-O-Si(OR)₃ hydrolyzed1->dimer +Si(OR)₄ -ROH hydrolyzed1->dimer +Si(OR)₃(OH) -H₂O hydrolyzed_n Si(OH)₄ hydrolyzed2->hydrolyzed_n +...H₂O -...ROH polymer Siloxane Network hydrolyzed_n->polymer Condensation dimer->polymer Further Condensation

References

"performance evaluation of Tetrakis(2-butoxyethyl) orthosilicate in high-temperature applications"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Tetrakis(2-butoxyethyl) orthosilicate (TBOS) with two common alternatives, Tetraethyl orthosilicate (TEOS) and Methyltrimethoxysilane (MTMS), for use in high-temperature applications. The information is intended for researchers, scientists, and professionals in drug development and material science who are exploring silica precursors for thermally demanding processes.

While extensive data is available for TEOS and MTMS, specific high-temperature performance data for TBOS is limited in publicly accessible literature. This guide compiles the available information and highlights areas where further experimental investigation is needed.

Performance Comparison of Silica Precursors

The selection of a silica precursor for high-temperature applications is critical and depends on factors such as thermal stability, hydrolysis and condensation rates, and the final properties of the resulting silica material. While TEOS is a widely studied and utilized precursor, and MTMS offers unique properties due to its methyl group, TBOS, with its longer butoxyethyl chains, presents different steric and reactivity characteristics.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. The onset of decomposition and the residual mass at high temperatures are key indicators of a material's suitability for high-temperature applications.

Table 1: Comparative Thermal Stability Data (from Thermogravimetric Analysis)

PrecursorOnset of Major Decomposition (°C)Residue at 600°C (N₂ atmosphere)Notes
This compound (TBOS) Data not available in searched literatureData not available in searched literatureThe longer butoxyethyl chains may lead to a lower decomposition temperature compared to TEOS due to the potential for β-hydride elimination.
Tetraethyl orthosilicate (TEOS) ~200 - 350~20-30% (as SiO₂)Decomposition occurs in multiple stages, corresponding to the loss of ethoxy groups.
Methyltrimethoxysilane (MTMS) ~250 - 400~40-60% (as Si-O-C/SiO₂)The presence of a direct Si-C bond contributes to higher thermal stability and char yield.

Note: The values presented are approximate and can vary significantly based on the experimental conditions (heating rate, atmosphere, sample purity, etc.).

Performance in High-Temperature Coatings

The performance of coatings derived from these precursors at elevated temperatures is crucial for applications such as thermal barrier coatings, anti-corrosion layers, and high-temperature binders. Key performance indicators include adhesion, film integrity, and resistance to thermal shock.

Table 2: Performance Characteristics of High-Temperature Silica-Based Coatings

PropertyThis compound (TBOS)Tetraethyl orthosilicate (TEOS)Methyltrimethoxysilane (MTMS)
Adhesion after Thermal Cycling Data not availableGood, but can be prone to crackingExcellent, due to better network flexibility
Film Integrity at High Temperatures Expected to be influenced by the decomposition of butoxyethyl groupsCan become brittle at very high temperaturesForms a more flexible and crack-resistant film
Corrosion Resistance at High Temperatures Data not availableProvides good barrier propertiesEnhanced due to the hydrophobic nature of the methyl groups

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of material performance.

Thermogravimetric Analysis (TGA) of Silane Precursors

Objective: To determine the thermal stability and decomposition profile of the silane precursor.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-resolution balance and programmable furnace.

  • Sample pans (e.g., platinum, alumina).

  • Inert gas supply (e.g., Nitrogen, Argon).

Procedure:

  • Accurately weigh 5-10 mg of the silane precursor into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to establish an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

  • Continuously record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

Evaluation of High-Temperature Coatings (based on ASTM D2485)

Objective: To assess the performance of coatings subjected to elevated temperatures.

Materials:

  • Steel test panels.

  • Coating formulations prepared from TBOS, TEOS, and MTMS.

  • Application equipment (e.g., spray gun, brush).

  • High-temperature furnace.

  • Adhesion testing equipment (e.g., pull-off adhesion tester).

  • Corrosion testing chamber (e.g., salt spray cabinet).

Procedure:

  • Panel Preparation: Clean and prepare steel panels according to standard procedures.

  • Coating Application: Apply the coatings to the test panels at a uniform thickness.

  • Curing: Cure the coated panels as per the formulation's requirements.

  • High-Temperature Exposure: Subject the coated panels to a specified temperature profile in a furnace for a defined duration (e.g., 24 hours at 500°C).

  • Performance Evaluation:

    • Visual Inspection: Examine the coatings for defects such as blistering, cracking, flaking, and discoloration.

    • Adhesion Testing: Measure the adhesion of the coating to the substrate using a standardized method (e.g., ASTM D4541).

    • Corrosion Resistance: Expose the heat-treated panels to a corrosive environment (e.g., salt spray test as per ASTM B117) and evaluate the extent of corrosion.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the performance evaluation of these materials.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Weigh 5-10 mg of Silane pan Place in TGA Pan start->pan load Load into TGA Furnace pan->load purge Purge with Inert Gas load->purge heat Heat at 10°C/min to 800°C purge->heat record Record Weight vs. Temperature heat->record analyze Analyze TGA Curve record->analyze end Determine Decomposition Temp. & Residual Mass analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA) of Silane Precursors.

Logical_Relationship_Coating_Performance cluster_properties Precursor Properties cluster_performance High-Temperature Coating Performance precursor Silane Precursor (TBOS, TEOS, MTMS) thermal_stability Thermal Stability precursor->thermal_stability reactivity Hydrolysis & Condensation Rate precursor->reactivity structure Molecular Structure (Alkyl Chain Length) precursor->structure integrity Film Integrity thermal_stability->integrity corrosion Corrosion Resistance thermal_stability->corrosion adhesion Adhesion reactivity->adhesion reactivity->integrity structure->adhesion structure->corrosion

Caption: Factors Influencing High-Temperature Coating Performance.

A Comparative Analysis of Adhesion Promoters: Benchmarking Tetrakis(2-butoxyethyl) Orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of robust and durable interfaces between dissimilar materials, adhesion promoters are critical. This guide provides a comparative analysis of Tetrakis(2-butoxyethyl) orthosilicate (TBEOS) against other common classes of adhesion promoters, including functionalized silanes and organo-titanates. While direct, publicly available quantitative benchmarks for TBEOS are limited, this document compiles representative performance data for relevant classes of adhesion promoters to provide a comparative context for researchers, scientists, and drug development professionals.

The comparisons are supported by detailed experimental protocols for standard adhesion tests and visualizations of the underlying chemical mechanisms and experimental workflows.

Performance Comparison of Adhesion Promoter Classes

The efficacy of an adhesion promoter is highly dependent on the substrate, the adhesive or coating system, and the environmental conditions. The following table summarizes representative performance data for different classes of adhesion promoters to provide a baseline for comparison. It is important to note that these are typical values, and performance in a specific application should be verified experimentally.

Adhesion Promoter ClassRepresentative ChemistryCommon SubstratesTypical Lap Shear Strength (MPa)Key Characteristics
Alkoxy Silane This compound (TBEOS)Glass, Metals, SiliconesData not publicly availableForms a silica-like layer; good hydrophobicity; slower hydrolysis due to steric hindrance.[1][2]
Epoxy-Functional Silane 3-Glycidoxypropyltrimethoxysilane (GPTMS)Glass, Metals, Composites12 - 25 MPa (with epoxy adhesive)[3]Covalently bonds with epoxy, urethane, and acrylic resins; enhances chemical and moisture resistance.[1]
Amino-Functional Silane 3-Aminopropyltriethoxysilane (APTES)Glass, Metals, Fillers10 - 20 MPaVersatile and widely used; effective with a broad range of thermoset and thermoplastic resins.
Organo-Titanate Tetra n-Butyl titanateMetals, Plastics, Fillers7 - 15 MPaDoes not require water for activation; can act as a catalyst; effective on non-hydroxyl-bearing surfaces.

Disclaimer: The lap shear strength values are representative of the adhesive system (e.g., epoxy adhesive) enhanced by the promoter, tested on metal substrates. Performance of TBEOS is inferred from its chemical structure as an alkoxysilane but lacks specific public data.

Chemical Mechanisms of Action

The method by which an adhesion promoter functions is key to its selection. Silanes, such as TBEOS and GPTMS, and titanates operate through distinct chemical pathways at the interface.

Silane Adhesion Promoter Mechanism

Silane coupling agents form a chemical bridge between an inorganic substrate and an organic polymer matrix.[4] The process involves three main steps:

  • Hydrolysis: The alkoxy groups (e.g., butoxyethoxy groups in TBEOS) react with water to form reactive silanol groups (Si-OH).

  • Condensation: These silanol groups can condense with each other to form a stable, cross-linked siloxane network (Si-O-Si).

  • Bonding: The silanol groups also form covalent bonds with hydroxyl groups present on the surface of inorganic substrates (like glass or metal oxides), while the organic part of the molecule interacts with the polymer adhesive.[5]

G cluster_hydrolysis 1. Hydrolysis (in presence of H₂O) cluster_condensation 2. Condensation cluster_bonding 3. Interfacial Bonding TBEOS TBEOS Si(OCH₂CH₂O(CH₂)₃CH₃)₄ Silanol Reactive Silanols (HO)₃Si-R' TBEOS->Silanol H₂O Silanol2 Reactive Silanols (HO)₃Si-R' Network Siloxane Network (-O-Si-O-)n Silanol2->Network -H₂O Silanol3 Reactive Silanols (HO)₃Si-R' Substrate Inorganic Substrate (with -OH groups) FinalBond Durable Adhesive Bond Adhesive Organic Adhesive Matrix Silanol3->Substrate Covalent Si-O-Substrate Bonds Silanol3->Adhesive Entanglement & Covalent Bonds (for functional silanes)

Mechanism of Silane Adhesion Promoters.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized testing methodologies are essential. The following are detailed protocols for the lap shear strength test, a common method for evaluating the performance of adhesion promoters.

Lap Shear Strength Test (Based on ASTM D1002)

Objective: To determine the shear strength of an adhesive bond between two metal substrates.

Materials & Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.[6]

  • Test Substrates: Metal plates (e.g., aluminum, steel) of 1.62 mm thickness.[7]

  • Adhesion Promoter Solution (e.g., 1-2% TBEOS in a solvent like isopropanol).

  • Adhesive System (e.g., two-part epoxy).

  • Solvent for cleaning (e.g., acetone, isopropanol).

  • Lint-free wipes.

  • Applicator (e.g., brush, wipe, or spray).

  • Assembly jig for alignment.[8]

Procedure:

  • Substrate Preparation:

    • Cut metal plates into 25.4 mm x 101.6 mm strips.[7]

    • Degrease the bonding area (25.4 mm x 12.7 mm at one end of each strip) by wiping with acetone or isopropanol.

    • Allow the solvent to fully evaporate.

  • Adhesion Promoter Application:

    • Apply a thin, uniform layer of the adhesion promoter solution to the prepared bonding area of each strip.

    • Allow the specified drying time according to the manufacturer's data sheet (typically 1-5 minutes) for the solvent to evaporate completely.

  • Adhesive Application & Assembly:

    • Mix the adhesive according to the manufacturer's instructions.

    • Apply a uniform layer of the mixed adhesive to the primed area of one strip.

    • Place the second strip onto the first, creating a single lap joint with an overlap of 12.7 mm.[7][8]

    • Use an assembly jig to ensure proper alignment and bond line thickness.

    • Apply light pressure to secure the joint and remove any excess adhesive.

  • Curing:

    • Cure the assembled specimens according to the adhesive manufacturer's specifications (e.g., 24 hours at 25°C).

  • Testing:

    • Mount the cured specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant rate of 1.3 mm/min until the bond fails.[7]

    • Record the maximum load (in Newtons) reached before failure.

  • Calculation:

    • Calculate the shear strength in Megapascals (MPa) using the formula:

      • Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)

      • The bond area is typically 25.4 mm x 12.7 mm = 322.58 mm².

G start Start prep 1. Substrate Preparation (Degrease Metal Strips) start->prep apply_promoter 2. Apply Adhesion Promoter (e.g., TBEOS solution) prep->apply_promoter dry 3. Solvent Evaporation (Drying) apply_promoter->dry apply_adhesive 4. Apply Adhesive (e.g., Epoxy) dry->apply_adhesive assemble 5. Assemble Lap Joint (12.7 mm overlap) apply_adhesive->assemble cure 6. Cure Assembly (e.g., 24h @ 25°C) assemble->cure test 7. Tensile Testing (ASTM D1002 @ 1.3 mm/min) cure->test calculate 8. Calculate Shear Strength (MPa = N / mm²) test->calculate end End calculate->end

Experimental Workflow for Lap Shear Testing.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrakis(2-butoxyethyl) orthosilicate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory excellence and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Tetrakis(2-butoxyethyl) orthosilicate, ensuring operational integrity and adherence to safety protocols.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from safety data sheets. This information is critical for assessing risk and implementing appropriate handling procedures.

PropertyValue
Chemical Formula C24H52O8Si
CAS Number 18765-38-3
Physical Form Liquid
Acute Oral Toxicity LD50, Rat, > 2,000 mg/kg
Aquatic Toxicity Fish: LC50, Danio rerio (zebra fish), 96 Hour, > 201 mg/l (Practically non-toxic) Aquatic Invertebrates: EC50, Daphnia sp. (water flea), 48 Hour, > 90 mg/l (No toxicity at the limit of solubility) Algae: ErC50, Scenedesmus subspicatus, 72 Hour, > 161 mg/l
Biodegradability Readily biodegradable
Storage Temperature 2-8°C under an inert atmosphere.[1]

Disposal Protocol: this compound

Adherence to a strict, step-by-step disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment. The following procedure outlines the recommended steps for the disposal of this compound.

1. Personal Protective Equipment (PPE) and-Safe Handling:

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and nitrile gloves.[2]

  • Conduct all handling and disposal procedures within a properly functioning fume hood to avoid inhalation of vapors.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking should be permitted in the vicinity.[3][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][5]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • The container must be made of a compatible material and have a tightly fitting cap.[3] It should be kept closed at all times except when waste is being added.[3]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Halogenated and non-halogenated solvents, for example, are often collected separately.[5]

  • Never dispose of this compound down the drain or in regular trash.[2]

3. Container Management:

  • For empty original containers, they may still contain hazardous residue. These containers should be handled as hazardous waste.[5]

  • If institutional policy allows for the cleaning of empty containers, a triple rinse with a suitable solvent is often required.[3] The rinsate must be collected and disposed of as hazardous waste.[3][5]

4. Arranging for Professional Disposal:

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[6]

  • Ensure all labeling is accurate and complete, including the name of the chemical, associated hazards, and the date of accumulation.[6]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[5]

  • Clean the spill area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start Identify Tetrakis(2-butoxyethyl) orthosilicate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate Proceed with collection container Use Labeled, Compatible, Sealed Container segregate->container no_drain Do NOT Dispose Down Drain container->no_drain storage Store in Designated Secure Area no_drain->storage Container is ready for storage ehs Contact EHS for Pickup storage->ehs end Professional Disposal ehs->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrakis(2-butoxyethyl) orthosilicate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Tetrakis(2-butoxyethyl) orthosilicate, ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory to mitigate risks associated with this chemical.

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage. Prolonged or repeated exposure may lead to organ damage, specifically affecting the blood.[1] This guide will equip researchers, scientists, and drug development professionals with the necessary information for its safe use and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE. For tasks with a higher risk of splashing or aerosol generation, enhanced protection is necessary.

Body PartStandard OperationsHigh-Risk Operations (e.g., large volumes, heating)
Hands Double-gloving with 8 mil nitrile gloves is recommended for incidental contact.[2]Butyl rubber or Viton™ gloves should be considered for extended handling.
Eyes/Face ANSI-approved safety glasses with side shields.A full-face shield worn over safety goggles.[3]
Body Flame-resistant lab coat.[3]Chemical-resistant apron over a flame-resistant lab coat.
Respiratory Work in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator may be required based on a formal risk assessment.

Note: Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don new gloves.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1]

  • Ignition Sources: This chemical is flammable. Ensure that no open flames, spark-producing equipment, or hot surfaces are present in the handling area.[1]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.

2. Procedural Guidelines:

  • Transportation: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Use a bottle-top dispenser or a syringe for transferring the liquid to minimize splashing.

  • Heating: If heating is required, use a controlled heating mantle or a water bath. Avoid direct heating with an open flame.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container must be kept tightly closed.

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and correct action can significantly reduce the severity of the outcome.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:

  • All waste containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Protocol:

  • Collection: Collect all liquid waste, including rinsates from cleaning contaminated glassware, in a designated waste container.

  • Contaminated Solids: Any solid materials, such as absorbent pads, gloves, and pipette tips, that have come into contact with the chemical must be disposed of as solid hazardous waste in a separate, clearly labeled container.

  • Empty Containers: "Empty" containers of this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's designated hazardous waste management service.

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determine required protection Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Ensure safety equipment is ready Transfer_Chemical Transfer Chemical Prepare_Work_Area->Transfer_Chemical Begin experiment Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Segregate_Waste Segregate Liquid and Solid Waste Perform_Experiment->Segregate_Waste Post-experiment cleanup Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Schedule_Pickup Schedule Hazardous Waste Pickup Store_Waste->Schedule_Pickup

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.